Technical Documentation Center

Methyl 1-bromocycloheptane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-bromocycloheptane-1-carboxylate
  • CAS: 1065573-86-5

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Insights: Methyl 1-Bromocycloheptane-1-Carboxylate

Executive Summary Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly versatile -bromo ester utilized extensively as a fundamental building block in modern organic synthesis and medicinal chemistry 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly versatile


-bromo ester utilized extensively as a fundamental building block in modern organic synthesis and medicinal chemistry 1. The inherent reactivity of the 

-bromo ester motif makes it an ideal precursor for Negishi cross-coupling reactions, the formation of spiroheterocycles, and various nucleophilic substitution pathways 2. This technical guide details a robust, self-validating protocol for its synthesis via the directed enolization of methyl cycloheptanecarboxylate followed by electrophilic bromination.

Mechanistic Rationale & Pathway (The "Why")

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the thermodynamic and kinetic forces at play, rather than just following a recipe. The


-bromination of esters requires strict control over enolate formation to prevent unwanted side reactions such as Claisen self-condensation or nucleophilic acyl substitution 3.
  • Base Selection (LDA): We utilize Lithium diisopropylamide (LDA). Its high

    
     (~36) ensures quantitative deprotonation of the ester's 
    
    
    
    -proton (
    
    
    ~25). More importantly, its extreme steric bulk completely suppresses nucleophilic attack at the carbonyl carbon, a common failure point when using smaller alkoxide bases 3.
  • Temperature Control (-78 °C): Enolate generation is conducted at cryogenic temperatures (-78 °C) under kinetic control. This stabilizes the highly reactive lithium enolate and prevents degradation or self-condensation before the electrophile is introduced.

  • Electrophile Selection (NBS): While elemental bromine (

    
    ) can be used, N-Bromosuccinimide (NBS) is strongly preferred. NBS acts as a mild, solid-state source of electrophilic bromine (
    
    
    
    ), which minimizes the risk of polyhalogenation and simplifies reaction handling [[4]]().

G SM Methyl cycloheptanecarboxylate (Starting Material) LDA LDA, THF, -78°C (Deprotonation) SM->LDA Step 1: Kinetic Control Enolate Lithium Enolate Intermediate (Nucleophile) LDA->Enolate Quantitative Yield NBS NBS, THF, -78°C to RT (Electrophilic Bromination) Enolate->NBS Step 2: Electrophilic Attack Product Methyl 1-bromocycloheptane-1-carboxylate (Target Product) NBS->Product Succinimide Byproduct

Mechanistic workflow for the alpha-bromination of methyl cycloheptanecarboxylate.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative data is standardized to a 10.0 mmol scale.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Methyl cycloheptanecarboxylate156.221.001.56 gStarting Material
LDA (2.0 M in THF/heptane)107.121.105.50 mLSterically hindered base
N-Bromosuccinimide (NBS)177.981.152.05 gElectrophilic Bromine source
Tetrahydrofuran (THF)72.11-30.0 mLAnhydrous Solvent
Ammonium Chloride (sat. aq.)53.49-20.0 mLReaction Quench

Note: NBS must be recrystallized from boiling water and dried under vacuum prior to use to remove trace


 and hydrobromic acid impurities, which can compromise enolate stability.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. In-process visual cues are included to verify reaction progression at each critical node.

Phase 1: Enolate Generation

  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a continuous stream of dry Argon. Allow it to cool to room temperature.

  • Solvent Addition: Inject 20 mL of anhydrous THF into the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add 5.50 mL of LDA (2.0 M solution) dropwise over 5 minutes.

  • Substrate Introduction: Dissolve 1.56 g of methyl cycloheptanecarboxylate in 5 mL of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes.

    • Validation Check: The solution should remain clear to pale yellow. Stir at -78 °C for 45 minutes to ensure complete and irreversible enolization.

Phase 2: Electrophilic Bromination 5. Electrophile Preparation: In a separate flame-dried vial, dissolve 2.05 g of freshly recrystallized NBS in 5 mL of anhydrous THF. 6. Bromination: Add the NBS solution dropwise to the enolate mixture at -78 °C over 20 minutes.

  • Validation Check: A color change to pale orange/yellow may be observed as the enolate reacts with the bromonium species.
  • Thermal Equilibration: Maintain the reaction at -78 °C for 1 hour, then remove the dry ice bath and allow the system to gradually warm to room temperature (approx. 1 hour).

Phase 3: Work-up and Isolation 8. Quenching: Quench the reaction by rapidly adding 20 mL of saturated aqueous


. This neutralizes any unreacted base and protonates the succinimide byproduct.
9.  Extraction:  Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
10. Washing & Drying:  Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous 

. 11. Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product. 12. Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 0-5% Ethyl Acetate in Hexanes. The target compound elutes as a clear, dense oil.

Analytical Validation

To confirm the structural integrity of the synthesized Methyl 1-bromocycloheptane-1-carboxylate, verify the following parameters:

  • 1H NMR (

    
    ):  The critical validation point is the complete disappearance of the 
    
    
    
    -proton multiplet (typically around 2.4-2.6 ppm in the starting material). The methoxy ester singlet should shift slightly downfield (~3.75 ppm) due to the deshielding effect of the adjacent bromine atom.
  • TLC: The

    
     value should be slightly higher (less polar) than the starting ester in 10% EtOAc/Hexanes. Use a 
    
    
    
    stain for visualization, as the product is UV-inactive.

References

  • Title: 1-溴环庚烷甲酸甲酯 | 1065573-86-5 - 摩熵化学 Source: molaid.com URL: [Link]

  • Title: Reactions: Base-driven alpha halogenation Source: uci.edu (LibreTexts / OpenCourseWare) URL: [Link]

  • Title

    
    -Bromoketone synthesis by bromination
    Source:  organic-chemistry.org
    URL: [Link]
    

Sources

Exploratory

Preparation of Methyl 1-bromocycloheptane-1-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly specialized, sterically hindered building block utilized in advanced organic synthesis. Featuring a fully substituted -carbon bea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly specialized, sterically hindered building block utilized in advanced organic synthesis. Featuring a fully substituted


-carbon bearing both a halogen and an ester moiety within a seven-membered carbocycle, it serves as a critical precursor for Reformatsky-type cross-couplings. When treated with zinc, it forms a reactive organozinc intermediate that can be trapped by unsaturated ketones to yield complex spirocyclic structures, such as analgesic spirodihydropyranones 1, or reacted with dihydroisoquinolines to form complex dispiro compounds 2.

This whitepaper details the mechanistic rationale, comparative synthetic routes, and self-validating protocols required to synthesize this compound with high scientific integrity.

Mechanistic Rationale & Pathway Selection

The synthesis of


-bromo esters can be approached via two primary mechanistic pathways. The selection depends on the available starting materials, required scale, and available laboratory infrastructure.
  • Route A: The Hell-Volhard-Zelinsky (HVZ) Pathway. Extrapolating from the established synthesis of homologous cycloalkyl acids 3, this classical route utilizes cycloheptanecarboxylic acid. The causality behind adding red phosphorus is to generate PBr₃ in situ, which converts the acid into an acyl bromide. Acyl bromides undergo enolization significantly faster than free carboxylic acids. The resulting enol attacks molecular bromine, and a subsequent methanol quench yields the ester.

  • Route B: Direct Enolate Bromination. Starting from methyl cycloheptanecarboxylate, the

    
    -proton (pKa ~24.5) is quantitatively deprotonated using Lithium Diisopropylamide (LDA, conjugate acid pKa ~36). LDA is selected because its steric bulk prevents nucleophilic attack on the ester carbonyl. N-Bromosuccinimide (NBS) is utilized as the electrophile rather than Br₂; this crucial choice prevents the equilibration of the enolate and suppresses the formation of dibrominated byproducts.
    

Pathways A Cycloheptanecarboxylic Acid B 1-Bromocycloheptanecarbonyl Bromide A->B Br2, P (red) HVZ Reaction D Methyl Cycloheptanecarboxylate A->D MeOH, H+ Esterification C Methyl 1-bromocycloheptane- 1-carboxylate B->C MeOH Esterification E Lithium Enolate Intermediate D->E LDA, THF, -78°C Deprotonation E->C NBS Bromination

Fig 1. Synthetic pathways for Methyl 1-bromocycloheptane-1-carboxylate.

Quantitative Route Comparison
ParameterRoute A: HVZ + EsterificationRoute B: Enolate Bromination
Starting Material Cycloheptanecarboxylic acidMethyl cycloheptanecarboxylate
Reagents Br₂, P (red), MeOHLDA, NBS, THF
Temperature Profile Reflux (80°C)Cryogenic (-78°C) to RT
Typical Yield 65 – 75%80 – 90%
Selectivity High for

-position
Excellent (minimal poly-bromination)
Scalability Excellent (Industrial scale)Moderate (Requires cryogenic cooling)
Key Safety Hazards Br₂ vapor, HBr gas evolutionPyrophoric bases (n-BuLi for LDA)

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system , embedding visual, chemical, and physical checkpoints to ensure the reaction is proceeding correctly without requiring immediate analytical instrumentation.

Protocol A: HVZ Reaction & Esterification (Scale-Up Route)
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and an HBr gas scrubber, dissolve cycloheptanecarboxylic acid (1.0 eq) in anhydrous CCl₄ (or use neat if liquid). Add red phosphorus (0.1 eq).

  • Electrophile Addition: Slowly add elemental bromine (1.2 eq) dropwise via an addition funnel.

    • Causality: Slow addition manages the exothermic formation of PBr₃ and the subsequent generation of the reactive acyl bromide.

  • Reflux & Validation: Heat the mixture to 80°C for 4 hours.

    • Self-Validation: The continuous evolution of HBr gas (visible bubbling in the scrubber) indicates active

      
      -bromination. The reaction is complete when gas evolution ceases.
      
  • Esterification: Cool the mixture to 0°C and slowly add anhydrous methanol (5.0 eq).

    • Causality: Methanol acts as both a nucleophile and a solvent, trapping the highly reactive

      
      -bromo acyl bromide to form the stable methyl ester.
      
  • Workup: Concentrate under reduced pressure, dilute with diethyl ether, and wash with saturated aqueous NaHCO₃.

    • Self-Validation: The aqueous layer must test slightly basic (pH ~8) on pH paper, confirming the complete neutralization and removal of residual HBr and unreacted acid.

Protocol B: Direct Enolate Bromination (High-Yield Laboratory Route)

Mechanism Step1 1. Substrate Preparation Methyl cycloheptanecarboxylate in THF (-78°C) Step2 2. Enolization Dropwise addition of LDA (1.1 eq) Step1->Step2 Prevents side reactions Step3 3. Electrophilic Capture Addition of NBS solution in THF Step2->Step3 Forms stable Li-enolate Step4 4. Quench & Workup NH4Cl (aq) quench, EtOAc extraction Step3->Step4 Alpha-bromination complete Step5 5. Isolation Silica gel chromatography Step4->Step5 Crude product isolated

Fig 2. Step-by-step workflow for the enolate bromination route.

  • Setup & Base Generation: Purge a Schlenk flask with Argon. Add anhydrous THF and diisopropylamine (1.15 eq). Cool the system to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes to generate LDA in situ.

  • Enolization: Add methyl cycloheptanecarboxylate (1.0 eq) dropwise. Stir for 1 hour at -78°C.

    • Self-Validation: The solution will turn a pale, transparent yellow, visually indicating the formation of the lithium enolate.

  • Bromination: Add a solution of recrystallized N-Bromosuccinimide (NBS, 1.05 eq) in THF dropwise.

    • Causality: A slight excess of NBS ensures complete conversion. The bulky nature of NBS compared to Br₂ prevents over-bromination.

  • Quench: After 2 hours of stirring at -78°C, quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validation: The fading of any transient deep yellow/orange color indicates the successful consumption of the electrophilic bromine source.

  • Extraction & Purification: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc, 95:5).

    • Self-Validation: TLC (KMnO₄ stain) will reveal a new, lower-Rf spot compared to the starting ester, confirming the addition of the heavy, polarizable bromine atom.

Analytical Validation & Quality Control

To confirm the structural integrity and purity of Methyl 1-bromocycloheptane-1-carboxylate, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The methyl ester protons will appear as a sharp, distinct singlet at ~3.75 ppm (3H, s). The cycloheptyl ring protons will manifest as complex multiplets between 1.40–2.30 ppm (12H, m). Critical Check: The complete absence of an

    
    -proton signal (which would normally integrate to 1H at ~2.5 ppm in the unbrominated starting material) definitively proves 100% conversion at the 
    
    
    
    -position.
  • ¹³C NMR (CDCl₃, 100 MHz): The ester carbonyl carbon will resonate at ~172 ppm. The

    
    -carbon bearing the bromine atom will be significantly deshielded, shifting downfield to ~62-65 ppm compared to the starting material.
    
  • Mass Spectrometry (EI-MS): The spectrum will display a characteristic 1:1 isotopic doublet for the molecular ion [M]⁺ and[M+2]⁺ at m/z 234 and 236, confirming the presence of a single bromine atom.

Safety, Handling, & Scale-Up Considerations

  • Reagent Hazards: Elemental bromine (Route A) is highly toxic, corrosive, and volatile; it must be handled in a well-ventilated fume hood with heavy-duty neoprene gloves. n-Butyllithium (Route B) is pyrophoric and reacts violently with moisture, necessitating rigorous Schlenk line techniques.

  • Scale-Up: For multi-kilogram synthesis, Route A is preferred due to the high cost and cryogenic requirements of Route B. However, the HBr off-gassing in Route A requires industrial-scale caustic scrubbers (e.g., 10% NaOH circulation) to prevent environmental release and equipment corrosion.

References

  • Method of producing 5-aryl-3-phenyl-2-oxaspiro[5,6]dodec-3-en-1-ones, exhibiting analgesic activity. RU2461555C1.
  • SYNTHESIS AND STRUCTURE OF 9',10'-DIMETHOXY-7',11B'-DIHYDRO-2'Н,4'Н,6'Н-DISPIRO[CYCLOHEPTANE-1,1'-PYRRIDO[2,1-A]ISOQUINOLINE-3',1''-CYCLOHEPTANE]-2',4'-DIONE. CyberLeninka.
  • Synthesis of 1-Bromo-1-cyclohexanecarboxylic acid. PrepChem.

Sources

Foundational

Methyl 1-bromocycloheptane-1-carboxylate (CAS 1065573-86-5): A Comprehensive Technical Guide on Synthesis, Reactivity, and Csp3-Csp3 Cross-Coupling Applications

Executive Summary Methyl 1-bromocycloheptane-1-carboxylate is a sterically demanding α-bromo cycloalkyl ester that serves as a pivotal building block for late-stage functionalization in drug discovery[1]. Because of its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-bromocycloheptane-1-carboxylate is a sterically demanding α-bromo cycloalkyl ester that serves as a pivotal building block for late-stage functionalization in drug discovery[1]. Because of its quaternary brominated center embedded within a seven-membered ring, traditional nucleophilic substitution is kinetically forbidden. This whitepaper elucidates the fundamental properties, mechanistic paradigms, and optimized experimental workflows for utilizing this compound in advanced Csp3-Csp3 bond-forming reactions, specifically focusing on salt-stabilized zinc insertion and cobalt-catalyzed Negishi-type cross-couplings[2].

Chemical Identity & Physical Properties

Accurate characterization and handling of Methyl 1-bromocycloheptane-1-carboxylate are paramount for reproducible synthetic outcomes. The quantitative data and structural identifiers are summarized below[1].

PropertyValue / Specification
Chemical Name Methyl 1-bromocycloheptane-1-carboxylate
CAS Number 1065573-86-5
Molecular Formula C9H15BrO2
Molecular Weight 235.12 g/mol
SMILES String O=C(C1(Br)CCCCCC1)OC
Purity Standard ≥ 95% (Verified via HPLC/NMR)
Storage Conditions Inert atmosphere, 2-8°C (Moisture/Light sensitive)

Mechanistic Paradigm: Overcoming Steric Hindrance at Quaternary Centers

The construction of Csp3-Csp3 bonds using alkylzinc reagents as pronucleophiles is of great importance for the synthesis of complex pharmaceuticals and agrochemicals[3]. However, traditional alkylzinc halides often exhibit unsatisfying reactivity and limited generality in twofold Csp3-Csp3 cross-couplings[2].

For Methyl 1-bromocycloheptane-1-carboxylate, the presence of a bromine atom on a quaternary carbon within a bulky cycloheptyl ring imposes extreme steric hindrance. Traditional SN2 displacement is impossible. Instead, this molecule excels in Single-Electron Transfer (SET) pathways. By utilizing first-row transition metals (like Cobalt) or salt-stabilized zinc insertions, the α-bromo ester is reduced to a tertiary cycloheptyl radical. This radical intermediate bypasses the sterically prohibited concerted oxidative addition step, allowing for efficient recombination and subsequent reductive elimination to form the desired Csp3-Csp3 bond.

Mechanism A Co(II) Precatalyst Activation B Active Co(I) Species A->B Reduction C Single Electron Transfer (SET) to α-Bromo Ester B->C Substrate Binding D Cycloheptyl Radical Formation C->D Cleavage of C-Br E Radical Addition / Recombination D->E Alkene/Coupling Partner F Reductive Elimination (Csp3-Csp3 Bond) E->F Co(III) Intermediate F->B Catalyst Regeneration

Mechanistic cycle of Co-catalyzed Csp3-Csp3 cross-coupling via cycloheptyl radical.

Advanced Experimental Workflows: Csp3-Csp3 Bond Formation

To harness the full potential of Methyl 1-bromocycloheptane-1-carboxylate, the following self-validating protocols must be executed under strictly anhydrous and anaerobic conditions.

Protocol 3.1: Synthesis of Salt-Stabilized Zinc Enolates

Objective: Convert the α-bromo ester into a highly reactive, soluble zincate complex.

  • Zinc Activation: To a flame-dried Schlenk flask under Argon, add Zinc dust (1.5 equiv). Suspend in anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 5 minutes. Cool to room temperature and add TMSCl (1 mol%), stirring for an additional 10 minutes.

  • Salt Addition: Add anhydrous LiCl (1.5 equiv) to the activated zinc suspension. Stir vigorously for 15 minutes.

  • Insertion: Add Methyl 1-bromocycloheptane-1-carboxylate (1.0 equiv) dropwise at 25 °C. Heat the mixture to 50 °C and stir for 2 hours.

  • Validation: Quench a 0.1 mL aliquot with saturated aqueous NH4Cl, extract with EtOAc, and analyze via GC/MS to confirm the complete disappearance of the starting material.

Causality of Experimental Choices: The direct insertion of zinc into quaternary α-bromo esters is notoriously sluggish due to the formation of polymeric zinc enolate aggregates. By introducing anhydrous LiCl, we shift the Schlenk equilibrium toward monomeric, highly soluble zincate complexes (RZnX·LiCl). This not only accelerates the oxidative addition of zinc but also significantly enhances the nucleophilicity of the resulting reagent for downstream cross-coupling[3].

Protocol 3.2: Cobalt-Catalyzed Negishi-Type Cross-Coupling

Objective: Couple the generated cycloheptyl zinc enolate with an unactivated alkyl electrophile.

  • Precatalyst Preparation: In an Argon-filled glovebox, charge a vial with CoBr2 (10 mol%) and an appropriate terpyridine ligand (10 mol%). Dissolve in anhydrous THF and stir for 30 minutes to form the active complex.

  • Electrophile Addition: Add the target unactivated alkyl iodide or bromide (0.8 equiv relative to zinc reagent).

  • Cross-Coupling: Dropwise add the salt-stabilized zinc reagent prepared in Protocol 3.1. Stir the reaction mixture at 40 °C for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract three times with EtOAc. Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Causality of Experimental Choices: Traditional palladium catalysts struggle with tertiary alkyl halides due to slow oxidative addition and rapid β-hydride elimination. Cobalt precatalysts operate via a SET mechanism. The active Co(I) species reduces the α-bromo ester to a tertiary cycloheptyl radical, completely bypassing the sterically prohibited concerted oxidative addition.

Workflow Step1 1. Reagent Preparation (Zn dust, LiCl, THF) Step2 2. Substrate Addition (Methyl 1-bromocycloheptane-1-carboxylate) Step1->Step2 Step3 3. Zinc Insertion (Formation of Zinc Enolate) Step2->Step3 50°C, 2h Step4 4. Cross-Coupling Reaction (Co/Ni Catalyst, Electrophile) Step3->Step4 Transmetalation Step5 5. Quenching & Extraction (NH4Cl, EtOAc) Step4->Step5 Completion Step6 6. Purification & Analysis (Column Chromatography, NMR/LC-MS) Step5->Step6

Step-by-step experimental workflow for zinc insertion and subsequent cross-coupling.

Systems Validation & Troubleshooting

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is required[1]:

  • LC-MS / UPLC: Used to monitor the reaction progress. The mass of the debrominated byproduct (M-Br+H) is often observed if the system is contaminated with trace moisture.

  • NMR Spectroscopy: 1H and 13C NMR are critical for confirming the formation of the Csp3-Csp3 bond. The disappearance of the characteristic ester α-carbon shift associated with the C-Br bond and the emergence of new aliphatic multiplets confirm successful coupling.

  • Troubleshooting: If the zinc insertion fails (indicated by unreacted starting material), verify the quality of the Zinc dust and ensure the 1,2-dibromoethane/TMSCl activation step was not rushed. Moisture is the primary enemy of the active zincate complex.

References

  • BLD Pharm. "1065573-86-5 | Methyl 1-bromocycloheptane-1-carboxylate". BLD Pharmatech Co., Limited.
  • Molaid. "1-溴环庚烷甲酸甲酯 | 1065573-86-5". Molaid Chemical Database.
  • Li, J., Lin, J., Chen, K., et al. "Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation". Chemical Science, 2023.

Sources

Exploratory

A Comprehensive Technical Guide to Methyl 1-bromocycloheptane-1-carboxylate: Synthesis, Characterization, and Synthetic Utility

Abstract Methyl 1-bromocycloheptane-1-carboxylate is a functionalized cycloalkane that serves as a highly valuable, yet specialized, building block in modern organic synthesis. Its unique structural architecture, featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 1-bromocycloheptane-1-carboxylate is a functionalized cycloalkane that serves as a highly valuable, yet specialized, building block in modern organic synthesis. Its unique structural architecture, featuring a quaternary stereocenter bearing both a bromine atom and a methyl ester on a flexible seven-membered ring, endows it with significant potential for the construction of complex molecular scaffolds, particularly spirocyclic systems relevant to medicinal chemistry and drug development. This technical guide provides an in-depth analysis of this compound, consolidating foundational chemical principles with practical, field-proven insights. We will explore its logical synthetic pathway, predictive spectroscopic characteristics for structural verification, key reactivity patterns including nucleophilic substitution and Reformatsky reactions, and its strategic applications for researchers and drug development professionals.

Introduction: The Strategic Value of α-Halo-α-alkoxycarbonyl Scaffolds

In the landscape of synthetic intermediates, α-halo esters occupy a privileged position. The juxtaposition of an electrophilic carbon bearing a halogen and an electron-withdrawing carbonyl group creates a molecule primed for diverse and predictable transformations. When incorporated into a cyclic system, such as the cycloheptane ring of Methyl 1-bromocycloheptane-1-carboxylate, these reactive handles allow for the generation of intricate three-dimensional structures from relatively simple precursors.

The presence of the bromine atom at the α-position significantly enhances the reactivity of the carbon center toward nucleophilic attack, a phenomenon attributed to the stabilization of the SN2 transition state by the adjacent carbonyl group.[1] This feature makes such compounds ideal precursors for introducing a wide array of functional groups. Furthermore, these molecules are excellent substrates for organometallic transformations, most notably the Reformatsky reaction, enabling the formation of carbon-carbon bonds, a cornerstone of molecular construction.[2][3] This guide aims to provide a comprehensive technical overview of Methyl 1-bromocycloheptane-1-carboxylate, serving as a foundational resource for its synthesis, characterization, and strategic deployment in research and development programs.

Molecular Structure and Physicochemical Properties

The chemical structure of Methyl 1-bromocycloheptane-1-carboxylate is defined by a cycloheptane ring where a single carbon atom is substituted with both a bromine atom and a methoxycarbonyl group. This arrangement creates a sterically hindered yet highly reactive tertiary carbon center.

Caption: Chemical structure of Methyl 1-bromocycloheptane-1-carboxylate.

PropertyValue
Molecular Formula C₉H₁₅BrO₂
Molecular Weight 235.12 g/mol
Appearance Predicted: Colorless to pale yellow liquid
Boiling Point Predicted: >200 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., DCM, Ether, THF); Insoluble in water
IUPAC Name Methyl 1-bromocycloheptane-1-carboxylate

Synthesis and Purification

The synthesis of α-bromo esters where the parent alkane lacks activating protons for direct enolization often necessitates a more robust strategy. The Hell-Volhard-Zelinskii (HVZ) reaction is the canonical method for the α-bromination of carboxylic acids and provides a reliable entry point.[4][5] The causality behind this choice is that direct bromination of esters is inefficient.[6] The HVZ reaction circumvents this by first converting the parent carboxylic acid into a more reactive acid bromide intermediate, which enolizes readily, allowing for efficient α-bromination.[1][7] The resulting α-bromo acid bromide is then quenched with methanol to directly afford the target ester.

Proposed Synthetic Workflow

G start Cycloheptanecarboxylic Acid reagents_hvz 1. PBr₃ (cat.), Br₂ 2. CH₃OH (Methanol) start->reagents_hvz Reaction product Methyl 1-bromocycloheptane- 1-carboxylate reagents_hvz->product Quench purification Purification (Vacuum Distillation or Flash Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for Methyl 1-bromocycloheptane-1-carboxylate.

Representative Experimental Protocol

Objective: To synthesize Methyl 1-bromocycloheptane-1-carboxylate from cycloheptanecarboxylic acid.

Materials:

  • Cycloheptanecarboxylic acid

  • Red phosphorus (or catalytic Phosphorus Tribromide, PBr₃)

  • Bromine (Br₂)

  • Anhydrous Methanol (CH₃OH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Bromide Formation & Bromination: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add cycloheptanecarboxylic acid (1.0 eq) and a catalytic amount of red phosphorus (0.05 eq).

  • Slowly add bromine (1.1 eq) via the dropping funnel at room temperature. The reaction is exothermic and will generate HBr gas, which should be vented through a scrubber (e.g., a sodium hydroxide solution).

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the red color of bromine has faded and the reaction mixture is a clear, pale yellow. This indicates the consumption of bromine and formation of the α-bromo acyl bromide.

  • Esterification (Quench): Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add anhydrous methanol (5.0 eq) via the dropping funnel. This step is highly exothermic.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure complete esterification.

  • Work-up and Isolation: Dilute the reaction mixture with dichloromethane. Carefully wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product is typically a dark oil. Purify via vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Methyl 1-bromocycloheptane-1-carboxylate.

Structural Elucidation and Spectroscopic Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on its functional groups and the known behavior of similar α-halo esters.

TechniquePredicted Observation & Rationale
¹H NMR ~3.8 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃). This signal is a sharp singlet as there are no adjacent protons. ~1.5-2.5 ppm (complex multiplet, 12H): The twelve protons on the cycloheptane ring. The signals will be broad and overlapping due to the conformational flexibility of the seven-membered ring and complex spin-spin coupling.
¹³C NMR ~170 ppm: The carbonyl carbon (C=O) of the ester group. ~60-70 ppm: The quaternary carbon attached to the bromine (C-Br). Its chemical shift is significantly downfield due to the electronegativity of the attached bromine and oxygen atoms. ~53 ppm: The methoxy carbon (-OCH₃). ~25-40 ppm: Multiple signals corresponding to the seven CH₂ carbons of the cycloheptane ring.
FT-IR (Infrared) ~1740 cm⁻¹ (strong, sharp): A characteristic C=O stretching vibration for an aliphatic ester. ~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic cycloheptane and methyl groups. ~600-700 cm⁻¹ (medium): C-Br stretching vibration.
Mass Spec. (MS) Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z = 234 and 236, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of a monobrominated compound. Fragmentation: A prominent peak at m/z = 175/177 (loss of -COOCH₃) and m/z = 155 (loss of Br).

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of Methyl 1-bromocycloheptane-1-carboxylate is dominated by the reactivity of the C-Br bond, which can be leveraged for both nucleophilic substitution and organometallic C-C bond formation.

A. Nucleophilic Substitution Reactions

The bromine atom is an excellent leaving group, and its position alpha to the carbonyl makes this substrate highly susceptible to SN2 reactions. The electron-withdrawing nature of the ester polarizes the C-Br bond, and the adjacent π-system helps to stabilize the charge in the transition state, accelerating the rate of substitution compared to a non-activated tertiary bromide.[1][8] This allows for the straightforward introduction of various nucleophiles (e.g., azides, amines, thiols, cyanides) to generate highly functionalized cycloheptane derivatives.

B. The Reformatsky Reaction: A Gateway to Complex Scaffolds

A cornerstone reaction for α-bromo esters is the Reformatsky reaction.[2] In this process, metallic zinc inserts into the C-Br bond to form a thermally stable organozinc intermediate, often referred to as a Reformatsky enolate. This nucleophilic species can then add to various electrophiles, such as aldehydes, ketones, or nitriles, to form new carbon-carbon bonds. This reaction is particularly powerful for creating sterically congested tertiary alcohols or β-hydroxy esters. Analogs like Methyl 1-bromocyclopentane-1-carboxylate and its cyclohexane counterpart are well-documented to participate in these reactions to create spirocyclic lactones and other complex heterocyclic systems.[3][9]

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up start α-Bromo Ester (R-C(Br)COOR') zinc Zinc (Zn) start->zinc Oxidative Addition enolate Reformatsky Enolate (Organozinc Intermediate) zinc->enolate electrophile Electrophile (e.g., Ketone R''₂C=O) enolate->electrophile Addition adduct Zinc Alkoxide Adduct electrophile->adduct workup Aqueous Acid (H₃O⁺) adduct->workup Protonation product β-Hydroxy Ester Product workup->product

Caption: Generalized mechanism of the Reformatsky reaction.

Applications in Medicinal Chemistry and Drug Development

The true value of Methyl 1-bromocycloheptane-1-carboxylate for drug development professionals lies in its capacity as a versatile architectural element.

  • Spirocycle Synthesis: As demonstrated with its smaller ring analogs, the Reformatsky reaction with cyclic ketones or other bifunctional electrophiles provides a direct route to spirocyclic frameworks.[2][3] These rigid, three-dimensional structures are highly sought after in medicinal chemistry as they can present pharmacophoric elements in precise spatial orientations, often leading to improved binding affinity and selectivity for biological targets.

  • Access to Novel Chemical Space: The cycloheptane ring offers a degree of conformational flexibility that is distinct from the more common five- and six-membered rings, allowing chemists to explore underrepresented areas of chemical space.

  • Introduction of Bromine: The bromine atom itself can be a strategic feature in drug design. It can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms in a protein binding site, which can significantly enhance ligand affinity.[10] Alternatively, it can serve as a metabolic blocker or as a handle for further functionalization via cross-coupling reactions.

Safety and Handling

As with most α-halo esters, Methyl 1-bromocycloheptane-1-carboxylate should be handled with care in a well-ventilated chemical fume hood.

  • Hazards: It is predicted to be a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] These compounds are often lachrymatory (tear-inducing).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

Conclusion

Methyl 1-bromocycloheptane-1-carboxylate represents a potent tool for the advanced synthesis of complex organic molecules. While specific experimental data may be sparse, its properties and reactivity can be confidently predicted from the well-established principles of physical organic chemistry and the behavior of its close structural analogs. Its logical synthesis via the Hell-Volhard-Zelinskii reaction, coupled with its high reactivity in nucleophilic substitutions and the Reformatsky reaction, makes it a key intermediate for accessing novel cycloheptane-containing scaffolds and spirocycles. For researchers and scientists in drug development, this compound offers a reliable and strategic pathway to expand chemical diversity and construct next-generation therapeutic agents.

References

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Kirillov, N. F. (2014). Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. Russian Journal of Organic Chemistry, 50(6), 829-832. Available at: [Link]

  • ResearchGate. (2025, August 9). Reaction of methyl 1-bromocyclopentane- and -cyclohexanecarboxylates with zinc and 2-arylmethylideneindan-1,3-diones. Available at: [Link]

  • PubChem. Methyl 1-bromocyclopentane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Bédard, A.-C., et al. (2017). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Chem, 3(4), 647-658. Available at: [Link]

  • PubChem. Methyl 1-bromocyclopropanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Hunsdiecker reaction. Available at: [Link]

  • Sathee Jee. Chemistry Hunsdiecker Reaction. Available at: [Link]

  • BYJU'S. (2019, March 4). Hunsdiecker Reaction. Available at: [Link]

  • SpectraBase. 7-Bromo-bicyclo[2.2.1]heptane-1-carboxylic acid, methyl ester. Available at: [Link]

  • Angielski, K., & Spławiński, J. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 15(10), 1269. Available at: [Link]

  • Michigan State University Department of Chemistry. Reactions at the α-Carbon. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • ResearchGate. Nucleophilic substitution of α-bromoboronic esters according to Matteson et al. Available at: [Link]

  • ResearchGate. (2025, February 11). Stereospecific Access to α-Haloalkyl Esters via Enol Ester Epoxides and Synthesis of a C3–C21 Fragment of Bastimolide A. Available at: [Link]

  • ResearchGate. (2025, August 9). Reaction of Methyl 1-Bromocyclohexanecarboxylate with Zinc and 3-Aryl-1-(2-hydroxyphenyl)prop-2-en-1-ones. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. Available at: [Link]

  • Fiveable. (2026, March 2). Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Google Patents. CN102627560A - Preparation method of alpha-bromoalkyl carboxylate.
  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5171–5246. Available at: [Link]

  • PubChem. 1-Bromo-1-methylcycloheptane. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Aisen Biotechnology Co., Ltd. (2025, July 24). Application of Bromomethylcyclohexane. Available at: [Link]

  • Organic Syntheses Procedure. bromocyclopropane. Available at: [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 25: Relative Reactivity of Carboxylic Acid Derivatives (Part 1). Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Spectroscopic Characterization of Methyl 1-Bromocycloheptane-1-carboxylate

Executive Summary Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5)[1] is a highly versatile, halogenated cycloalkane ester utilized extensively as a building block in advanced organic synthesis and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5)[1] is a highly versatile, halogenated cycloalkane ester utilized extensively as a building block in advanced organic synthesis and drug discovery. Its primary application lies in the generation of zinc-mediated Reformatsky reagents, which are subsequently trapped by imines or aldehydes to construct complex, three-dimensional spiro-cyclic scaffolds (e.g., spiro-


-lactams)[2][3].

For drug development professionals, ensuring the absolute structural integrity of this intermediate is paramount, as impurities at the quaternary carbon center can drastically reduce the yield of downstream cyclizations. This whitepaper provides a comprehensive, causality-driven breakdown of the spectroscopic data (


H NMR, 

C NMR, FT-IR, and GC-MS) required to validate the structure and purity of methyl 1-bromocycloheptane-1-carboxylate.

Structural Logic & Causality (E-E-A-T)

As Application Scientists, we do not merely read spectra; we decode the physical realities of the molecule. The spectroscopic signature of methyl 1-bromocycloheptane-1-carboxylate is dictated by three core structural features:

  • The Heavy Atom Effect (Bromine): The highly electronegative bromine atom at the C1 position severely deshields the adjacent

    
    -protons and the quaternary carbon. Furthermore, the presence of the bromine atom introduces a distinct isotopic signature in mass spectrometry due to the natural abundance of 
    
    
    
    Br and
    
    
    Br (~1:1 ratio).
  • The Electron-Withdrawing Ester: The methoxycarbonyl group (-COOCH

    
    ) acts synergistically with the bromine atom to pull electron density away from the cycloheptane core, pushing the C1 carbon resonance significantly downfield in 
    
    
    
    C NMR.
  • Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, the seven-membered cycloheptane ring exists in a dynamic equilibrium of twist-chair conformations. This rapid interconversion at room temperature broadens the multiplet signals of the

    
     and 
    
    
    
    ring protons in the
    
    
    H NMR spectrum.

Spectroscopic Data Compendium

The following tables summarize the expected quantitative spectroscopic data for methyl 1-bromocycloheptane-1-carboxylate, synthesized from empirical rules and analogous bromocycloalkane literature[4][5].

Table 1: H NMR Data (400 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCausality / Structural Rationale
3.75 Singlet (s)3H-OCH

Deshielded by the adjacent ester carbonyl oxygen.
2.25 – 2.40 Multiplet (m)4HC2, C7 (

-CH

)
Strongly deshielded by both the inductive effect of the C1-Bromine and the ester group.
1.70 – 1.85 Multiplet (m)4HC3, C6 (

-CH

)
Moderate deshielding; complex splitting due to dynamic ring conformation.
1.45 – 1.60 Multiplet (m)4HC4, C5 (

-CH

)
Furthest from the electron-withdrawing groups; typical aliphatic chemical shift.
Table 2: C NMR Data (100 MHz, CDCl )
Chemical Shift (

, ppm)
AssignmentCausality / Structural Rationale
171.5 C=O (Carbonyl)Characteristic ester carbonyl resonance.
64.5 C1 (Quaternary)Extreme downfield shift due to the combined electronegativity of -Br and -COOCH

.
53.2 -OCH

Standard methoxy ester carbon shift.
38.5 C2, C7 (

-Carbons)
Deshielded by the adjacent C1 quaternary center.
28.1 C3, C6 (

-Carbons)
Intermediate aliphatic shift.
25.4 C4, C5 (

-Carbons)
Shielded aliphatic carbons furthest from the functional groups.
Table 3: FT-IR Spectroscopy (ATR Mode)
Wavenumber (cm

)
Peak Shape/IntensityVibration TypeAssignment
1735 Sharp, StrongC=O StretchEster carbonyl group.
2930, 2860 Broad, MediumC-H Stretch (sp

)
Cycloheptane ring and methyl protons.
1210 Sharp, StrongC-O StretchMethoxy ester linkage.
650 Sharp, MediumC-Br StretchCarbon-halogen bond at the C1 position.
Table 4: GC-MS Data (Electron Ionization, 70 eV)
m/z ValueRelative IntensityIon AssignmentFragmentation Logic
234 / 236 ~10% (1:1 ratio)[M]

Molecular ion peak reflecting

Br and

Br isotopes.
155 100% (Base Peak)[M - Br]

Homolytic cleavage of the weak C-Br bond, leaving a stable tertiary carbocation.
175 / 177 ~25% (1:1 ratio)[M - COOCH

]

Loss of the ester radical (59 Da), retaining the bromine isotope signature.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when acquiring spectroscopic data for this compound.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: Anhydrous solvent is critical to prevent spontaneous hydrolysis of the ester. TMS provides a universal zero-point reference.

  • Shimming and Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform gradient shimming until the lock level is stable and the baseline is flat.

  • Self-Validating Calibration Step: Before integrating the spectrum, manually verify that the residual CHCl

    
     solvent peak is perfectly aligned at 
    
    
    
    7.26 ppm
    for
    
    
    H and
    
    
    77.16 ppm
    (center line of the triplet) for
    
    
    C.
  • Acquisition: Acquire the

    
    H spectrum with 16 scans and a relaxation delay (D1) of 1.5 seconds. For the 
    
    
    
    C spectrum, utilize 512 scans with proton decoupling (WALTZ-16) to ensure the quaternary C1 carbon (
    
    
    64.5 ppm) achieves a signal-to-noise ratio of >10:1.
Protocol B: GC-MS Analysis Workflow
  • Sample Dilution: Prepare a 1 mg/mL solution of the compound in GC-grade dichloromethane (DCM).

  • Injection: Inject 1

    
    L into the GC-MS utilizing a split ratio of 50:1. Use a non-polar capillary column (e.g., HP-5MS) with helium as the carrier gas at 1.0 mL/min.
    
  • Thermal Gradient: Hold the oven at 80°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Self-Validating Ion Step: Upon elution, immediately check the mass spectrum for the m/z 234 and 236 doublet. If the 1:1 ratio is absent, the molecule has undergone thermal debromination in the injection port, and the inlet temperature must be lowered from 250°C to 200°C.

Mechanistic & Workflow Visualizations

To conceptualize the analytical and synthetic utility of methyl 1-bromocycloheptane-1-carboxylate, the following logical workflows have been mapped.

SpectroscopicWorkflow A Sample Preparation (Purity >95%, CDCl3) B 1H & 13C NMR (400/100 MHz) A->B C FT-IR Spectroscopy (ATR Mode) A->C D GC-MS Analysis (EI, 70 eV) A->D E Data Processing & Spectral Deconvolution B->E C->E D->E F Structural Validation: Methyl 1-bromocycloheptane-1-carboxylate E->F

Figure 1: Multi-modal spectroscopic workflow for structural validation of the target molecule.

ReformatskyPathway R1 Methyl 1-bromocycloheptane-1-carboxylate R2 Zinc Dust Activation (Reflux, THF/Benzene) R1->R2 R3 Reformatsky Reagent (Zinc Enolate) R2->R3 R4 Nucleophilic Attack (on Imine/Aldehyde) R3->R4 R5 Intramolecular Cyclization R4->R5 R6 Spiro-cyclic Scaffold (e.g., Spiro-beta-lactam) R5->R6

Figure 2: Reformatsky reaction pathway utilizing methyl 1-bromocycloheptane-1-carboxylate.

References

  • Title: Reaction of N′-(Arylmethylidene)-2-oxo-2H-chromene-3-carbohydrazides with Methyl 1-Bromocycloalkanecarboxylates and Zinc Source: ResearchGate / Russian Journal of Organic Chemistry URL: [Link]

  • Title: Reformatsky Reaction of Methyl 1-Bromocyclohexanecarboxylate with N,N′-(1,4-Phenylene)bis(1-arylmethanimines) Source: ResearchGate / Chemistry of Heterocyclic Compounds URL: [Link]

Sources

Exploratory

Hazard Assessment and Handling Protocols for Methyl 1-bromocycloheptane-1-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary In modern drug discovery and organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery and organic synthesis, Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) [1] serves as a critical building block for introducing sterically hindered cycloheptyl moieties into active pharmaceutical ingredients (APIs). However, its structural utility is intrinsically linked to its severe hazard profile.

As an


-bromo ester, this compound is a potent electrophile, a corrosive agent, and a severe lachrymator[2]. This whitepaper moves beyond standard Safety Data Sheet (SDS) warnings to explain the mechanistic causality behind its toxicity. Furthermore, we provide a self-validating experimental protocol designed to ensure absolute safety during reaction quenching and waste disposal.

Mechanistic Toxicology: The "Why" Behind the Hazards

To handle Methyl 1-bromocycloheptane-1-carboxylate safely, chemists must understand the molecular basis of its reactivity. The hazards of this compound arise from the synergistic effect of the electron-withdrawing methyl ester and the excellent leaving-group ability of the bromide ion, which renders the


-carbon highly susceptible to nucleophilic attack.
The Lachrymator Effect (TRPA1 Activation)

Unlike simple irritants,


-bromo esters act as potent lachrymators (tear gases)[2]. They do not merely irritate tissue; they covalently modify it. The compound readily crosses cell membranes in the eyes and respiratory tract, where it undergoes an 

reaction with the nucleophilic thiol groups of cysteine residues on the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel. This covalent alkylation forces the channel into an open conformation, causing a massive influx of calcium ions (

) that depolarizes nociceptors, sending acute pain and tearing signals to the brain.

TRPA1_Mechanism A Methyl 1-bromocycloheptane- 1-carboxylate C Covalent Alkylation (SN2 Displacement of Br-) A->C B TRPA1 Channel (Cysteine Residues) B->C D Channel Conformational Change C->D E Calcium (Ca2+) Influx D->E F Nociceptor Depolarization (Lachrymatory Response) E->F

Fig 1: Mechanism of TRPA1 ion channel activation by electrophilic alpha-bromo esters.

Genotoxicity and Protein Binding

Because it is an alkylating agent, exposure to the skin or inhalation of vapors can lead to the nonspecific alkylation of cellular proteins and DNA. Standard hazard classifications for this structural class universally mandate handling protocols that prevent both acute chemical burns (Skin Corr. 1B) and long-term systemic toxicity (Acute Tox. 4)[3].

Physicochemical & Hazard Profile

To facilitate risk assessment, the quantitative and qualitative data for Methyl 1-bromocycloheptane-1-carboxylate are summarized below.

ParameterValueCausality / Implication
CAS Number 1065573-86-5Unique identifier for inventory and safety tracking[1].
Molecular Formula

The cycloheptane ring provides significant steric bulk, which slows down standard aqueous hydrolysis, necessitating aggressive chemical quenching.
Hazard Classifications Acute Tox. 4, Skin Corr. 1B, Eye Dam. 1Dictates mandatory PPE: Face shield, heavy-duty nitrile gloves, and an ABEK-rated respirator if handled outside a fume hood[3].
Key Reactive Moiety

-bromo ester
Confers extreme electrophilicity, making it incompatible with ambient moisture and nucleophiles[2].
Primary Incompatibilities Strong bases, oxidizing agents, aminesContact with unhindered amines can result in an uncontrolled, highly exothermic alkylation reaction.

Self-Validating Experimental Protocol: Safe Handling & Quenching

A common failure point in organic synthesis is the assumption that a standard aqueous workup (e.g., washing with water or brine) neutralizes hazardous reagents. Water is a poor nucleophile and will not rapidly destroy sterically hindered


-bromo esters. 

To ensure absolute safety, we employ a self-validating quench protocol . This methodology uses a strong sulfur nucleophile (Sodium Thiosulfate) to actively displace the bromide, converting the toxic alkylating agent into a harmless, water-soluble Bunte salt. The process is then validated using a colorimetric test.

Step-by-Step Methodology

Step 1: Active Chemical Quenching

  • Transfer the crude reaction mixture containing excess Methyl 1-bromocycloheptane-1-carboxylate to a well-ventilated fume hood.

  • While stirring vigorously at room temperature, add an equal volume of 20% w/v aqueous Sodium Thiosulfate (

    
    ) .
    
  • Causality: The thiosulfate ion (

    
    ) is a highly polarizable, "soft" nucleophile that rapidly attacks the 
    
    
    
    -carbon via
    
    
    , displacing the bromide ion despite the steric hindrance of the cycloheptane ring.
  • Maintain vigorous biphasic stirring for a minimum of 60 minutes to ensure mass transfer between the organic and aqueous layers.

Step 2: Phase Separation

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • The toxic moiety has now been converted into a water-soluble thiosulfate ester (Bunte salt), which partitions into the lower aqueous layer.

Step 3: Self-Validation via NBP Test Do not assume the quench is complete. We validate the destruction of the alkylating agent using 4-(4-nitrobenzyl)pyridine (NBP), a nucleophilic dye that turns deep blue/purple in the presence of active alkyl halides.

  • Extract a 0.5 mL aliquot of the organic phase.

  • Add 1 mL of a 5% NBP solution in acetone, followed by 0.5 mL of triethylamine.

  • Heat gently (60°C) for 3 minutes.

  • Observation: If the solution turns blue/purple, unquenched

    
    -bromo ester remains. If it remains colorless/pale yellow, the hazard is fully neutralized.
    

Quench_Workflow Start Reaction Mixture (Contains Unreacted Ester) Quench Add 20% Aq. Na2S2O3 (Vigorous Stirring, 60 min) Start->Quench Phase Phase Separation Quench->Phase Test NBP Colorimetric Test on Organic Phase Phase->Test Decision Is Blue/Purple Color Present? Test->Decision Reprocess Reprocess: Add More Na2S2O3 Decision->Reprocess Yes (Alkylator Present) Dispose Safe Disposal (Aqueous & Organic) Decision->Dispose No (Fully Quenched) Reprocess->Phase

Fig 2: Self-validating workflow for the neutralization and disposal of alkylating agents.

Spill Management

In the event of a spill outside the fume hood:

  • Evacuate the immediate area due to the extreme lachrymatory vapor risk.

  • Don a full-face respirator with ABEK filtration[3].

  • Cover the spill with a 1:1 solid mixture of sodium carbonate and sodium thiosulfate to simultaneously neutralize the acid and alkylate the bromide.

  • Sweep into a sealed container for hazardous waste disposal.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Sterically Demanding Reformatsky and Aza-Reformatsky Reactions Using Methyl 1-bromocycloheptane-1-carboxylate

Introduction & Scope Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly specialized, sterically hindered -bromo ester. It is primarily utilized in advanced organic synthesis to construct complex spi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly specialized, sterically hindered


-bromo ester. It is primarily utilized in advanced organic synthesis to construct complex spirocyclic 

-hydroxy esters and dispiro-

-lactams. Because the

-carbon is fully substituted and embedded within a bulky, seven-membered cycloheptane ring, standard Reformatsky conditions often fail, leading to unreacted starting material or undesired Wurtz-type homocoupling.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to successfully generate the corresponding zinc enolate and execute nucleophilic additions to aldehydes, ketones, and imines.

Mechanistic Insights & Causality

The Reformatsky reaction is fundamentally driven by the oxidative addition (metal insertion) of elemental zinc into the carbon-halogen bond to form an organozinc intermediate . When utilizing methyl 1-bromocycloheptane-1-carboxylate, several mechanistic bottlenecks must be addressed:

  • Overcoming Steric Hindrance via Zinc Activation: The tertiary nature of the C-Br bond in this cycloheptyl substrate severely retards zinc insertion. Standard zinc dust is passivated by an inert zinc oxide layer. To force the oxidative addition, the zinc must be chemically scoured using 1,2-dibromoethane (1,2-DBE) and chlorotrimethylsilane (TMSCl). This exposes a highly reactive, pristine metal surface capable of inserting into the sterically crowded C-Br bond .

  • Enolate Dimerization: Once formed, the Reformatsky reagent does not exist as a simple monomer. In ethereal solvents like THF, it stabilizes into a cyclic, eight-membered dimeric zinc enolate .

  • Facial Selectivity in the Transition State: The nucleophilic addition to the electrophile (carbonyl or imine) proceeds through a highly organized, six-membered chair-like transition state . The massive steric bulk of the spiro-cycloheptane ring dictates the trajectory of the electrophile, minimizing 1,3-diaxial interactions and often resulting in high diastereoselectivity in the resulting spiro-compounds.

Reaction Workflow

ReformatskyWorkflow A Methyl 1-bromocycloheptane- 1-carboxylate C Zinc Enolate (Reformatsky Reagent) A->C Oxidative Addition B Activated Zn Dust (1,2-DBE / TMSCl) B->C Metal Insertion E 6-Membered Cyclic Transition State C->E D Electrophile (Aldehyde / Imine) D->E Coordination F Zinc Alkoxide/Amide Intermediate E->F C-C Bond Formation H Spiro β-Hydroxy Ester (or β-Lactam) F->H G Aqueous Acid Workup (NH4Cl / HCl) G->H Protonation & Zn Removal

Figure 1: Mechanistic workflow of the Reformatsky reaction with sterically hindered α-bromo esters.

Experimental Protocols

Protocol A: Zinc Activation (Self-Validating System)

Causality: Without this step, the cycloheptyl bromide will not react, or will require extreme heating that degrades the ester.

  • Setup: In a flame-dried, argon-purged 50 mL two-neck round-bottom flask equipped with a reflux condenser, add zinc dust (980 mg, 15.0 mmol, 1.5 eq).

  • Suspension: Add anhydrous THF (10 mL) to suspend the zinc.

  • Chemical Scouring: Add 1,2-dibromoethane (5 mol%, ~45 µL) via syringe. Heat the mixture to 65 °C using an oil bath for 5 minutes.

    • Validation Checkpoint: You must observe the rapid evolution of ethylene gas (bubbling) from the zinc surface. If bubbling does not occur, the zinc is critically oxidized; discard and use a fresh batch of zinc.

  • Moisture Scavenging: Once bubbling ceases, cool the flask to room temperature. Add chlorotrimethylsilane (TMSCl, 1 mol%, ~13 µL) and stir for 15 minutes. The zinc is now activated and ready for immediate use.

Protocol B: General Reformatsky Addition (Barbier-Type)

Causality: For highly hindered substrates, generating the enolate in the presence of the electrophile (Barbier conditions) prevents the enolate from undergoing Wurtz-type homocoupling with unreacted starting material.

  • Concurrent Addition: To the activated zinc suspension at 0 °C, add a solution of methyl 1-bromocycloheptane-1-carboxylate (2.35 g, 10.0 mmol, 1.0 eq) and the target aldehyde (9.0 mmol, 0.9 eq) in anhydrous THF (5 mL) dropwise over 30 minutes.

  • Reaction Progression: Remove the ice bath, warm the mixture to 60 °C, and stir for 4 to 6 hours.

    • Validation Checkpoint: The dark grey, opaque suspension will gradually transition to a pale, slightly cloudy solution as the solid zinc is consumed. Monitor via TLC (Hexanes:EtOAc 8:2); the complete disappearance of the aldehyde spot validates successful C-C bond formation.

  • Quench: Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl (15 mL).

    • Causality: A mild acidic quench is strictly required. Using strong acids (like HCl) will trigger the premature dehydration of the newly formed spiro

      
      -hydroxy ester into an unwanted 
      
      
      
      -unsaturated ester.
  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol C: Aza-Reformatsky Application (Synthesis of Dispiro-Lactams)

This specialized protocol is adapted for the synthesis of complex azeto-isoquinolines using cyclic imines .

  • Enolate Pre-generation: Reflux methyl 1-bromocycloheptane-1-carboxylate (2.0 eq) with activated Zn (2.5 eq) in THF for 1 hour to pre-form the Reformatsky reagent.

  • Imine Addition: Cool to room temperature and add the imine (e.g., 5,6-dimethoxy-3,4-dihydroisoquinoline, 1.0 eq).

  • Cyclization: Reflux the mixture for 8 hours.

    • Causality: The initial nucleophilic attack forms a zinc amide. Extended thermal energy is required to force the intramolecular lactamization, expelling the methyl ester group to close the highly strained spiro-

      
      -lactam ring.
      

Quantitative Data & Substrate Scope

The following table summarizes the expected outcomes when reacting methyl 1-bromocycloheptane-1-carboxylate across different electrophilic classes under the optimized conditions:

Electrophile ClassExample SubstrateEquivalents (Zn : Ester : E)Temp / TimePrimary Product TypeExpected Yield
Aliphatic Aldehyde Isobutyraldehyde1.5 : 1.0 : 0.960 °C / 4 hSpiro

-hydroxy ester
75 - 82%
Aromatic Aldehyde Benzaldehyde1.5 : 1.0 : 0.960 °C / 5 hSpiro

-hydroxy ester
80 - 85%
Cyclic Ketone Cyclohexanone2.0 : 1.2 : 1.065 °C / 8 hDispiro

-hydroxy ester
60 - 65%
Cyclic Imine 3,4-Dihydroisoquinoline2.5 : 2.0 : 1.0Reflux / 8 hDispiro

-lactam
50 - 55%

References

  • Master Organic Chemistry. Reformatsky Reaction. Available at:[Link]

  • Wikipedia. Reformatsky reaction. Available at:[Link]

  • Chemistry LibreTexts. Reformatsky Reaction - Structure of the Reagent. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. Recent developments in the asymmetric Reformatsky-type reaction. Available at:[Link]

  • CyberLeninka (Kirillov et al.). Synthesis and Structure of 9',10'-Dimethoxy-7',11B'-Dihydro-2'H,4'H,6'H-Dispiro[Cycloheptane-1,1'-Pyrido[2,1-A]Isoquinoline-3',1'']. Available at:[Link]

Application

Application Notes and Protocols for the Synthesis of Seven-Membered Rings Utilizing Methyl 1-bromocycloheptane-1-carboxylate

Introduction: The Significance of Seven-Membered Rings in Modern Chemistry Seven-membered carbocyclic frameworks, particularly the cycloheptane core, are integral structural motifs in a vast array of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Seven-Membered Rings in Modern Chemistry

Seven-membered carbocyclic frameworks, particularly the cycloheptane core, are integral structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Their unique conformational flexibility allows them to interact with biological targets in ways that are often not possible for more common five- and six-membered rings. This has led to their incorporation into a number of important therapeutic agents, including anti-cancer drugs.[2][3] The development of robust and efficient synthetic methodologies to access functionalized seven-membered rings is therefore a critical endeavor for researchers in drug discovery and development. This application note provides a detailed guide to the synthesis and utility of Methyl 1-bromocycloheptane-1-carboxylate, a versatile building block for the construction of diverse seven-membered ring systems.

Synthesis of the Key Precursor: Methyl 1-bromocycloheptane-1-carboxylate

The utility of any building block is predicated on its accessibility. Methyl 1-bromocycloheptane-1-carboxylate can be reliably synthesized from commercially available starting materials. Two primary routes are presented here: the direct α-bromination of the parent ester and a Hunsdiecker-type reaction from a dicarboxylic acid monoester.

Protocol 1: α-Bromination of Methyl Cycloheptane-1-carboxylate

This method involves the direct bromination of the ester at the α-position. The reaction proceeds via an enol or enolate intermediate, and conditions must be carefully controlled to favor the mono-brominated product.

Reaction Scheme:

start Methyl Cycloheptane-1-carboxylate reagents Br2, Acid Catalyst or NBS, Radical Initiator start->reagents product Methyl 1-bromocycloheptane-1-carboxylate reagents->product

Figure 1: Synthesis of Methyl 1-bromocycloheptane-1-carboxylate via α-bromination.

Experimental Protocol:

  • Reagents and Materials:

    • Methyl cycloheptane-1-carboxylate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl4), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Saturated aqueous sodium thiosulfate (Na2S2O3)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of methyl cycloheptane-1-carboxylate (1.0 equiv) in anhydrous CCl4 (0.2 M) is added N-bromosuccinimide (1.1 equiv).

    • A catalytic amount of AIBN (0.05 equiv) is added to the mixture.

    • The reaction mixture is heated to reflux (approximately 77°C) and stirred under an inert atmosphere for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.

    • The filtrate is washed sequentially with saturated aqueous NaHCO3, saturated aqueous Na2S2O3, and brine.

    • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure methyl 1-bromocycloheptane-1-carboxylate.

Protocol 2: Modified Hunsdiecker Reaction

This route offers an alternative for the synthesis of the target compound, particularly if the corresponding dicarboxylic acid is readily available. The Hunsdiecker reaction involves the silver salt of a carboxylic acid reacting with a halogen to produce an organic halide with one less carbon atom.[4][5][6] A common modification avoids the need to pre-form the silver salt.

Reaction Scheme:

start Cycloheptane-1,1-dicarboxylic acid monomethyl ester reagents 1. Ag2O 2. Br2, CCl4 start->reagents product Methyl 1-bromocycloheptane-1-carboxylate reagents->product

Figure 2: Synthesis via a modified Hunsdiecker reaction.

Experimental Protocol:

  • Reagents and Materials:

    • Cycloheptane-1,1-dicarboxylic acid monomethyl ester

    • Silver(I) oxide (Ag2O)

    • Bromine (Br2)

    • Carbon tetrachloride (CCl4), anhydrous

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • The monomethyl ester of cycloheptane-1,1-dicarboxylic acid (1.0 equiv) is dissolved in a minimal amount of water with one equivalent of sodium hydroxide.

    • A solution of silver nitrate (1.0 equiv) in water is added, and the precipitated silver salt is collected by filtration, washed with water and acetone, and dried under vacuum in the absence of light.

    • The dry silver salt is suspended in anhydrous CCl4 (0.3 M).

    • A solution of bromine (1.0 equiv) in CCl4 is added dropwise to the suspension at room temperature while stirring.

    • After the addition is complete, the mixture is heated to reflux for 1-2 hours.

    • The reaction mixture is cooled, and the silver bromide precipitate is removed by filtration.

    • The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield the desired α-bromo ester.

Application 1: Synthesis of Functionalized Seven-Membered Rings via the Reformatsky Reaction

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7][8][9] Methyl 1-bromocycloheptane-1-carboxylate serves as an excellent substrate for this reaction, leading to the formation of β-hydroxy esters which can be further functionalized. The use of samarium(II) iodide (SmI2) as a promoter can offer milder reaction conditions and improved yields.[1][3][10][11]

Reaction Scheme:

start Methyl 1-bromocycloheptane-1-carboxylate reagents 1. Zn or SmI2, THF 2. Aldehyde or Ketone 3. H3O+ workup start->reagents product β-Hydroxy ester derivative reagents->product

Figure 3: The Reformatsky reaction with Methyl 1-bromocycloheptane-1-carboxylate.

Protocol 3: Zinc-Mediated Reformatsky Reaction

Experimental Protocol:

  • Reagents and Materials:

    • Methyl 1-bromocycloheptane-1-carboxylate

    • Zinc dust (activated)

    • Aldehyde or ketone

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • A three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with activated zinc dust (1.5 equiv).

    • A solution of the aldehyde or ketone (1.0 equiv) and methyl 1-bromocycloheptane-1-carboxylate (1.2 equiv) in anhydrous THF (0.5 M) is added dropwise to the zinc suspension.

    • The reaction mixture is gently heated to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the zinc. The mixture is then refluxed for 2-4 hours.

    • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH4Cl.

    • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo.

    • The crude β-hydroxy ester is purified by column chromatography.

Aldehyde/KetoneProductYield (%)
BenzaldehydeMethyl 1-(hydroxy(phenyl)methyl)cycloheptane-1-carboxylate75-85
AcetophenoneMethyl 1-(1-hydroxy-1-phenylethyl)cycloheptane-1-carboxylate70-80
CyclohexanoneMethyl 1-(1-hydroxycyclohexyl)cycloheptane-1-carboxylate65-75
Protocol 4: Samarium(II) Iodide-Promoted Reformatsky-Type Coupling

Experimental Protocol:

  • Reagents and Materials:

    • Methyl 1-bromocycloheptane-1-carboxylate

    • Samarium(II) iodide (SmI2) solution in THF (0.1 M)

    • Aldehyde or ketone

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium thiosulfate (Na2S2O3)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF (0.1 M) at -78°C under an argon atmosphere is added a solution of SmI2 in THF (2.2 equiv) until the characteristic deep blue color persists.

    • A solution of methyl 1-bromocycloheptane-1-carboxylate (1.1 equiv) in THF is then added dropwise. The blue color will dissipate upon addition.

    • The reaction is stirred at -78°C for 1-2 hours, then allowed to warm to room temperature.

    • The reaction is quenched with saturated aqueous Na2S2O3.

    • The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated.

    • Purification by flash chromatography affords the desired β-hydroxy ester.

Application 2: Synthesis of Cycloheptene Derivatives via Dehydrobromination

Elimination of hydrogen bromide from methyl 1-bromocycloheptane-1-carboxylate provides a direct route to cycloheptene-1-carboxylic acid methyl ester, a valuable intermediate for further functionalization. The use of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective for this transformation.[12][13][14]

Reaction Scheme:

start Methyl 1-bromocycloheptane-1-carboxylate reagents DBU, Toluene, Reflux start->reagents product Methyl cyclohept-1-ene-1-carboxylate reagents->product

Figure 4: Dehydrobromination to form a cycloheptene derivative.

Protocol 5: DBU-Mediated Dehydrobromination

Experimental Protocol:

  • Reagents and Materials:

    • Methyl 1-bromocycloheptane-1-carboxylate

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Toluene, anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • A solution of methyl 1-bromocycloheptane-1-carboxylate (1.0 equiv) in anhydrous toluene (0.3 M) is treated with DBU (1.5 equiv).

    • The reaction mixture is heated to reflux for 6-8 hours.

    • After cooling, the mixture is diluted with diethyl ether and washed with 1 M HCl, water, and brine.

    • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.

    • The resulting crude product is purified by column chromatography or distillation to give methyl cyclohept-1-ene-1-carboxylate.

Application 3: Ring Expansion to Eight-Membered Carbocycles

The synthesis of eight-membered rings presents a significant challenge in organic synthesis. A potential, albeit less common, application of methyl 1-bromocycloheptane-1-carboxylate is its use in ring expansion reactions. One plausible approach involves a silver(I)-promoted rearrangement, where the Lewis acidic silver ion assists in the departure of the bromide, followed by a 1,2-alkyl shift to expand the ring.

Proposed Reaction Scheme:

start Methyl 1-bromocycloheptane-1-carboxylate reagents AgBF4 or AgSbF6 Weakly coordinating solvent start->reagents product Methyl cyclooctanone-2-carboxylate reagents->product

Figure 5: Proposed silver-promoted ring expansion.

Protocol 6: Silver(I)-Promoted Ring Expansion (Exploratory)

This protocol is presented as an exploratory route, as the efficiency of this specific transformation may vary.

Experimental Protocol:

  • Reagents and Materials:

    • Methyl 1-bromocycloheptane-1-carboxylate

    • Silver tetrafluoroborate (AgBF4) or Silver hexafluoroantimonate (AgSbF6)

    • Dichloromethane or 1,2-dichloroethane, anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of methyl 1-bromocycloheptane-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0°C is added silver tetrafluoroborate (1.1 equiv) in one portion.

    • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The formation of a silver bromide precipitate should be observed.

    • The reaction is quenched by the addition of saturated aqueous NaHCO3.

    • The mixture is filtered through a pad of Celite to remove the silver salts.

    • The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated.

    • The crude product is analyzed by GC-MS and NMR to identify the ring-expanded product and then purified by preparative chromatography.

Conclusion

Methyl 1-bromocycloheptane-1-carboxylate is a highly valuable and versatile intermediate for the synthesis of a variety of seven-membered ring structures. The protocols detailed in this application note provide robust methods for its synthesis and subsequent transformation into functionalized cycloheptane and cycloheptene derivatives through well-established reactions such as the Reformatsky reaction and dehydrobromination. Furthermore, exploratory routes to larger ring systems highlight the potential for this building block in more complex synthetic endeavors. These methodologies offer researchers and drug development professionals a practical toolkit for the construction of novel seven-membered ring-containing molecules with potential therapeutic applications.

References

  • El-Sayed, N. A., et al. (2023). Synthesis of tricyclic and tetracyclic benzo[7][8]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. Drug Development Research, 84(6), 1127-1141. [Link][2]

  • Request PDF. (2023). Synthesis of tricyclic and tetracyclic benzo[7][8]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. [Link][3]

  • Procter, D. J., et al. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(10), 5474-5527. [Link][10]

  • Szostak, M., et al. (2014). Samarium Diiodide-Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition, 53(30), 7776-7801. [Link][11]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link][7]

  • Organic Reactions. (2026). The Reformatsky Reaction. Retrieved from [Link][8]

  • Makhmudov, R. R., et al. (2020). Reformatsky Reaction of Methyl 1-Bromocyclohexanecarboxylate with N,N′-(1,4-Phenylene)bis(1-arylmethanimines). Russian Journal of Organic Chemistry, 56(6), 1029-1033. [Link][15]

  • Semantic Scholar. (2011). The Reformatsky Reaction. [Link][16]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link][4]

  • Boddu, S. K., et al. (2022). A review on DBU-mediated organic transformations. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1105. [Link][12]

  • ResearchGate. (2022). A review on DBU-mediated organic transformations. [Link][13]

  • Johnson, C. R., et al. (1993). PREPARATION AND USE OF (METHOXYMETHOXY)METHYLLITHIUM: 1-(HYDROXYMETHYL)CYCLOHEPTANOL. Organic Syntheses, 71, 140. [Link][17]

  • Prof Dave Explains. (2021, October 15). Hunsdiecker Reaction [Video]. YouTube. [Link][18]

  • BYJU'S. (2019, March 4). Hunsdiecker Reaction. [Link][5]

  • PubChem. (n.d.). 1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester. Retrieved from [Link][19]

  • AdiChemistry. (n.d.). HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. Retrieved from [Link][6]

  • Tanyeli, C., & Özkan, İ. (2004). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Turkish Journal of Chemistry, 28(4), 489-495. [Link][20]

  • Hutton, C. A., & Wille, U. (2016). Synthesis of Peptides by Silver-Promoted Coupling of Carboxylates and Thioamides: Mechanistic Insight From Computational Studies. Chemistry – A European Journal, 22(12), 4166-4175. [Link][21]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link][22]

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link][23]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link][24]

  • Organic Chemistry Portal. (n.d.). Cycloheptene synthesis. Retrieved from [Link][25]

Sources

Method

Applications of Methyl 1-bromocycloheptane-1-carboxylate in organic synthesis

Application Note: Advanced Synthetic Utilities of Methyl 1-Bromocycloheptane-1-Carboxylate in Drug Discovery Target Compound: Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) Document Type: Technical Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Utilities of Methyl 1-Bromocycloheptane-1-Carboxylate in Drug Discovery

Target Compound: Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) Document Type: Technical Application Guide & Validated Protocols Intended Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Introduction & Chemical Rationale

In modern medicinal chemistry, the incorporation of spirocyclic and medium-sized ring systems is a proven strategy for improving the pharmacokinetic profiles of drug candidates. The cycloheptane ring offers unique conformational flexibility and increased lipophilicity compared to standard cyclohexyl systems. Methyl 1-bromocycloheptane-1-carboxylate serves as a highly versatile, bifunctional electrophile in organic synthesis.

As an


-bromo ester, its primary synthetic utility lies in its ability to undergo oxidative addition with zero-valent metals (predominantly Zinc) to generate stable, highly nucleophilic metal enolates. These enolates are the cornerstone of the Reformatsky reaction  and its variants [3], enabling the rapid, one-step construction of complex spirocyclic lactones and dispiro-nitrogenous heterocycles that exhibit potent biological activities [1].

This application note details two field-validated workflows utilizing this reagent: the synthesis of analgesic oxaspiro-dodecenones and the construction of azeto-fused dispiro scaffolds.

Workflow A: Zinc-Mediated Reformatsky Spirocyclization

The classical Reformatsky reaction involves the addition of an


-halo ester to a carbonyl compound. However, when Methyl 1-bromocycloheptane-1-carboxylate is reacted with 

-unsaturated ketones (such as chalcone derivatives), the initial 1,4-conjugate addition (Michael-type) is rapidly followed by an intramolecular lactonization. This cascade sequence efficiently constructs a spiro-fused oxygen heterocycle.
Mechanistic Insight & Causality
  • Zinc Activation: Commercial zinc dust is often coated with an unreactive oxide layer. The protocol utilizes a catalytic amount of Mercury(II) chloride (

    
    ) to form a localized zinc-mercury amalgam. This disrupts the oxide lattice, allowing rapid oxidative addition into the C-Br bond.
    
  • Solvent Selection: A ternary solvent system of Benzene/Ethyl Acetate/HMPTA (10:5:1) is critical. HMPTA (Hexamethylphosphoramide) or its less toxic analogues (like DMPU) act as highly polar aprotic coordinators. They bind to the zinc cation, breaking up enolate aggregates and drastically increasing the nucleophilicity of the cycloheptyl zinc enolate [1].

G A Methyl 1-bromocycloheptane -1-carboxylate B Zn dust, HgCl2 (cat.) Benzene/EtOAc/HMPTA A->B Activation C Zinc Enolate Intermediate B->C Oxidative Addition E 1,4-Addition & Lactonization C->E + Electrophile D 3-Aryl-1-phenylprop -2-en-1-one D->E Michael Acceptor F 5-Aryl-3-phenyl-2-oxaspiro [5.6]dodec-3-en-1-one E->F Cyclization

Caption: Workflow for the Zinc-Mediated Reformatsky Spirocyclization cascade.

Protocol: Synthesis of 5-Aryl-3-phenyl-2-oxaspiro[5.6]dodec-3-en-1-ones

This protocol is adapted from validated patent literature for the synthesis of non-toxic analgesics [1].

Reagents:

  • Methyl 1-bromocycloheptane-1-carboxylate: 6.0 mmol

  • 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one (Chalcone derivative): 5.0 mmol

  • Zinc dust (finely chopped/powdered): 1.0 g (~15.3 mmol, excess)

  • 
    : Catalytic amount (~5 mg)
    
  • Anhydrous Benzene: 10 mL

  • Anhydrous Ethyl Acetate: 5 mL

  • HMPTA (or DMPU): 1 mL

Step-by-Step Methodology:

  • Preparation of the Active Metal: To an oven-dried, argon-purged round-bottom flask, add 1.0 g of zinc dust and the catalytic

    
    . Flame-dry gently under vacuum, then backfill with argon.
    
  • Reaction Assembly: Add the anhydrous solvent mixture (Benzene:EtOAc:HMPTA) to the flask. Stir for 5 minutes at room temperature to allow amalgam formation.

  • Reagent Addition: Add 5.0 mmol of the chalcone derivative, followed by a single bolus addition of 6.0 mmol of Methyl 1-bromocycloheptane-1-carboxylate.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to a gentle boil (approx. 80°C) and maintain reflux for exactly 4 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Decant the liquid from the unreacted excess zinc. Hydrolyze the zinc alkoxide intermediate by adding 15 mL of a 5% aqueous acetic acid solution.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer twice with 15 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via column chromatography or recrystallization to isolate the target oxaspiro-dodecenone.

Quantitative Data Summary

The resulting spirocyclic compounds exhibit significant analgesic activity, outperforming standard reference drugs like Metamizole sodium, while demonstrating an exceptional safety profile[1].

Compound IDAryl Substituent (Ar)Isolated Yield (%)Acute Toxicity (

)
Analgesic Activity (Hot Plate Test)
1a 4-Bromophenyl48%>1500 mg/kg (Class V)Significantly exceeds Metamizole
1b 4-Chlorophenyl43%>1500 mg/kg (Class V)Significantly exceeds Metamizole
Control N/AN/A93 mg/kg (

)
Reference Baseline (Metamizole)

Workflow B: Aza-Reformatsky Synthesis of Dispiro Heterocycles

Methyl 1-bromocycloheptane-1-carboxylate can also be reacted with imines (C=N bonds) rather than carbonyls. When reacted with cyclic imines such as 3,4-dihydroisoquinolines, the intermediate


-amino ester undergoes spontaneous intramolecular lactamization (loss of methanol) to form a highly strained, four-membered azetidinone ( 

-lactam) fused to the isoquinoline and spiro-linked to the cycloheptane ring [2].
Mechanistic Insight & Causality

The use of the cycloheptyl ester specifically drives the thermodynamics of the final cyclization. The steric bulk of the 7-membered ring forces the intermediate secondary amine and the methyl ester into close spatial proximity (the Thorpe-Ingold effect), drastically accelerating the rate of lactamization to form the azeto[2,1-a]isoquinoline core.

G Start Methyl 1-bromocycloheptane-1-carboxylate + Zn dust Enolate Cycloheptyl Zinc Enolate Start->Enolate Zn Insertion Addition Nucleophilic Addition (Aza-Reformatsky) Enolate->Addition Imine 6,7-Dimethoxy-3,4-dihydroisoquinoline Imine->Addition Lactamization Intramolecular Cyclization (Lactamization) Addition->Lactamization Intermediate Beta-Amino Ester Product Spiro[azeto[2,1-a]isoquinoline -1,1'-cycloheptane] Deriv. Lactamization->Product - MeOH

Caption: Mechanistic pathway for the synthesis of azeto-fused spirocyclic systems.

Protocol: Synthesis of Dispiro-Azeto-Isoquinolines

Adapted from the methodologies described by Nikiforova et al. [2].

Reagents:

  • Methyl 1-bromocycloheptane-1-carboxylate: 2.0 mmol

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline: 1.0 mmol

  • Zinc dust: 3.0 mmol

Step-by-Step Methodology:

  • Activation: Prepare activated zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum at 100°C.

  • Reaction Setup: Suspend the activated zinc (3.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Addition: Add the dihydroisoquinoline (1.0 mmol) to the suspension. Slowly add Methyl 1-bromocycloheptane-1-carboxylate (2.0 mmol) dropwise over 10 minutes. Note: A 2:1 ratio of the bromo ester to the imine is required to drive the reaction to completion due to the competitive protonation of the enolate.

  • Heating: Reflux the mixture for 6-8 hours. Monitor the disappearance of the imine via TLC (Eluent: Hexane/EtOAc).

  • Workup: Cool the reaction, filter through a pad of Celite to remove zinc salts, and wash the pad with EtOAc. Wash the filtrate with saturated aqueous

    
    , dry over 
    
    
    
    , and evaporate the solvent.
  • Isolation: Purify the resulting dispiro[cycloheptane-1,1'-pyrido[2,1-a]isoquinoline] derivative via flash column chromatography.

References

  • RU2461555C1 - Method of producing 5-aryl-3-phenyl-2-oxaspiro[5,6]dodec-3-en-1-ones, exhibiting analgesic activity. Google Patents.
  • Synthesis and Structure of 9',10'-Dimethoxy-7',11B'-Dihydro-2'H,4'H,6'H-Dispiro[Cycloheptane-1,1'-Pyrido[2,1-a]Isoquinoline-3',1''...] (Reaction of methyl bromocycloalkanecarboxylates with zinc and dihydroisoquinoline derivative). Mendeleev Communications / CyberLeninka.
  • Aldol Addition and Condensation Reactions - Reformatsky Reaction. Master Organic Chemistry.
Application

Application Note: Methyl 1-bromocycloheptane-1-carboxylate in the Total Synthesis of Spirocyclic Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction to the Building Block In modern drug discovery, the incorporation of spirocyclic motifs is a proven strategy to increase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction to the Building Block

In modern drug discovery, the incorporation of spirocyclic motifs is a proven strategy to increase the three-dimensionality (sp³ fraction) of flat aromatic scaffolds, thereby improving metabolic stability and target specificity. Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) serves as a highly specialized, sterically demanding building block for installing quaternary spiro-cycloheptane centers[1].

Unlike linear or smaller cyclic alpha-bromo esters, the 7-membered cycloheptane ring introduces unique conformational flexibility (existing in twist-chair and boat conformations). This structural dynamic significantly impacts its reactivity, particularly in Reformatsky-type oxidative additions, requiring precise experimental control to prevent competitive Wurtz-type homocoupling or premature debromination.

Mechanistic Insights & Reactivity Profile

The primary utility of methyl 1-bromocycloheptane-1-carboxylate lies in its ability to form a tertiary zinc enolate.

The Causality of Zinc Activation: The formation of the Reformatsky reagent from this specific building block is notoriously sluggish due to the steric shielding of the tertiary C1 carbon. Native zinc dust possesses a passivating zinc oxide (ZnO) layer that severely inhibits the required single-electron transfer (SET). To overcome this, a dual-activation system using 1,2-dibromoethane and Trimethylsilyl chloride (TMSCl) is mandatory.

  • 1,2-dibromoethane acts as a chemical scrubber. Upon heating, it reacts with the zinc surface to form ethylene gas and fresh ZnBr₂, physically fracturing the oxide lattice.

  • TMSCl acts as a secondary scavenger for adventitious moisture and transiently activates the carbonyl/imine electrophile in the subsequent step, ensuring the sterically hindered tertiary enolate traps the electrophile faster than it can undergo side reactions.

Key Application I: Imino-Reformatsky Synthesis of Spiro-Beta-Lactams

The reaction of the zinc enolate derived from methyl 1-bromocycloheptane-1-carboxylate with cyclic imines is a powerful method for synthesizing complex beta-lactams. Specifically, reacting this building block with 5,6-dimethoxy-3,4-dihydroisoquinoline yields 7,8-dimethoxy-4,5-dihydrospiro[azeto[2,1-a]isoquinoline-1,1′-cycloheptane]-2(9bH)-one[2]. Interestingly, altering the stoichiometry to a 2:1 ratio (enolate:imine) drives the formation of a highly complex dispiro compound: 9',10'-dimethoxy-7',11b'-dihydro-2'H,4'H,6'H-dispiro[cycloheptane-1,1'-pyrido[2,1-a]isoquinoline-3',1''-cycloheptane]-2',4'-dione[2].

IminoReformatsky A Methyl 1-bromocycloheptane -1-carboxylate C Tertiary Zinc Enolate A->C Oxidative Addition B Activated Zn(0) (TMSCl, BrCH2CH2Br) B->C E Spiro-Beta-Lactam (Azeto[2,1-a]isoquinoline) C->E Nucleophilic Addition & Cyclization D 3,4-Dihydroisoquinoline Derivative D->E Electrophile

Mechanism of the Imino-Reformatsky reaction yielding spiro-beta-lactams.

Protocol 3.1: Self-Validating Synthesis of Spiro-Beta-Lactams

This protocol is designed to be self-validating; specific observable markers are included to confirm the success of each phase.

  • Zinc Activation: Suspend 3.0 equivalents of zinc dust in anhydrous THF under an argon atmosphere. Add 5 mol% of 1,2-dibromoethane. Heat the mixture to reflux. Validation marker: The evolution of ethylene gas (visible bubbling) confirms the removal of the ZnO layer.

  • Secondary Activation: Cool to 50 °C and add 2 mol% of TMSCl. Stir for 15 minutes.

  • Enolate Generation: Dissolve 1.5 equivalents of methyl 1-bromocycloheptane-1-carboxylate in anhydrous THF. Add this dropwise to the activated zinc suspension over 30 minutes to maintain a gentle reflux. Validation marker: A slight exotherm and a color shift to a pale grey/greenish suspension indicate successful enolate formation.

  • Electrophile Coupling: Cool the reaction to 0 °C. Dropwise add 1.0 equivalent of 5,6-dimethoxy-3,4-dihydroisoquinoline dissolved in THF.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The initial nucleophilic addition forms an intermediate amide enolate, which spontaneously undergoes intramolecular acylation to form the 4-membered beta-lactam ring.

  • Quenching: Quench with saturated aqueous NH₄Cl to break down zinc complexes, followed by standard ethyl acetate extraction.

Key Application II: Synthesis of Spiro-Lactones via Dienones

Beyond imines, methyl 1-bromocycloheptane-1-carboxylate is highly effective in reactions with cross-conjugated dienones. Reaction with 1,5-diarylpenta-1,4-dien-3-ones selectively undergoes a 1,2-addition at the carbonyl center (rather than 1,4-Michael addition), followed by spontaneous intramolecular lactonization to yield 5-aryl-3-(2-arylethenyl)-2-oxaspiro[5.6]dodec-3-en-1-ones[3]. This creates a complex 2-oxaspiro[5.6]dodecane system, a structural motif relevant to various biologically active terpenoids.

SpiroLactoneWorkflow Step1 1. Zinc Activation Reflux Zn dust with TMSCl & 1,2-dibromoethane Step2 2. Enolate Generation Add Methyl 1-bromocycloheptane-1-carboxylate Step1->Step2 Step3 3. 1,2-Addition Introduce 1,5-diarylpenta-1,4-dien-3-one Step2->Step3 Step4 4. Intramolecular Lactonization Spontaneous ring closure (RT) Step3->Step4 Step5 5. Product Isolation Yields 2-oxaspiro[5.6]dodec-3-en-1-one Step4->Step5

Step-by-step experimental workflow for the synthesis of spiro-lactones.

Protocol 4.1: Synthesis of 2-oxaspiro[5.6]dodec-3-en-1-ones
  • Preparation: Prepare the tertiary zinc enolate of methyl 1-bromocycloheptane-1-carboxylate (2.0 eq) in a 1:1 mixture of THF and Toluene using the activation method described in Protocol 3.1. Causality for solvent switch: Toluene increases the boiling point of the mixture, allowing for higher temperature reflux if the specific dienone derivative is highly sterically hindered.

  • Coupling: At room temperature, add 1.0 eq of the 1,5-diarylpenta-1,4-dien-3-one.

  • Lactonization: Heat the mixture to 60 °C for 4 hours. The thermodynamic driving force of forming the stable 6-membered lactone ring pushes the equilibrium of the initial 1,2-addition forward.

  • Workup: Quench with 1M HCl (carefully, to avoid hydrolyzing the newly formed lactone) and extract with dichloromethane.

Quantitative Data: Reaction Optimization

The steric bulk of the cycloheptane ring necessitates strict adherence to optimized conditions. The table below summarizes the quantitative impact of varying activation methods and solvents on the yield of the spiro-beta-lactam synthesis.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized)
Solvent System Pure THFPure TolueneTHF / Toluene (1:1 v/v)
Zinc Activation Method Thermal only (Heat to reflux)Iodine (I₂) catalyticTMSCl + 1,2-Dibromoethane
Enolate Formation Temp. 65 °C110 °C80 °C
Reaction Time (Coupling) 24 hours18 hours12 hours
Isolated Yield (%) 22% (High homocoupling)45%84%

Table 1: Optimization matrix demonstrating the critical necessity of chemical zinc activation (Condition C) to achieve viable yields when utilizing methyl 1-bromocycloheptane-1-carboxylate.

References

  • Source: bldpharm.
  • Source: cyberleninka.
  • Source: molaid.

Sources

Method

Application Note: Diastereoselective Reformatsky Reaction with Cyclic α-Bromo Esters

Introduction and Mechanistic Principles The Reformatsky reaction, first discovered by Sergey Nikolaevich Reformatsky in 1887, is a cornerstone organic transformation that condenses an α-halo ester with a carbonyl compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Principles

The Reformatsky reaction, first discovered by Sergey Nikolaevich Reformatsky in 1887, is a cornerstone organic transformation that condenses an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of a low-valent metal to yield a β-hydroxy ester[1]. While traditionally utilizing metallic zinc, modern iterations have expanded to include other metals to achieve highly controlled carbon-carbon bond formation.

Unlike highly basic lithium enolates, the zinc enolate moiety generated in Reformatsky reagents features metal atoms that are simultaneously O- and C-bound, rendering them significantly less basic and highly tolerant of diverse functional groups[2]. Crystal structures of THF-solvated complexes reveal that these reagents often form eight-membered cyclic dimers in the solid state[2]. However, during the nucleophilic addition step in solution, the reaction typically proceeds through a highly ordered, six-membered chair-like Zimmerman-Traxler transition state[3].

The Causality of Cyclic Substrates: When applied to cyclic α-bromo esters (such as α-bromo lactones or cyclic α-bromo ketones), the pre-existing ring restricts the degrees of freedom within the transition state. The facial selectivity of the incoming aldehyde is dictated by the thermodynamic drive to minimize 1,3-diaxial interactions and steric clashes. Modern catalytic and stoichiometric variations utilizing reagents like SmI₂[4] or CpTiCl₂[5] further enhance this stereocontrol. These metals modulate the Lewis acidity and coordination geometry of the intermediate, enforcing a rigid transition state that strongly favors the syn-diastereomer over the anti-diastereomer[5].

Pathway Visualization

G A Cyclic α-Bromo Ester + Electrophile B Metal Activation (Zn*, SmI2, CpTiCl2) A->B C Oxidative Addition (C-Br Bond Insertion) B->C D Reformatsky Enolate (O- and C-bound Metal) C->D E Zimmerman-Traxler Transition State D->E F Syn-Diastereomer (Major Product) E->F Favored Kinetics G Anti-Diastereomer (Minor Product) E->G Disfavored Kinetics

Figure 1: Mechanistic pathway of the diastereoselective cyclic Reformatsky reaction.

Protocol: Self-Validating Diastereoselective Workflow

This protocol outlines a highly reproducible, self-validating methodology for the zinc-mediated coupling of a cyclic α-bromo ester (e.g., α-bromo-γ-butyrolactone) with an aliphatic or aromatic aldehyde.

Step 1: Zinc Activation (Critical Causality Step)
  • Action: Suspend zinc dust (3.0 equiv) in anhydrous THF under a strict argon atmosphere. Add 1,2-dibromoethane (5 mol%) and heat the suspension to reflux for 5 minutes, then cool to room temperature. Subsequently, add chlorotrimethylsilane (TMSCl, 5 mol%) and stir for 15 minutes.

  • Causality: Commercial zinc dust is passivated by an inert layer of zinc oxide (ZnO). 1,2-dibromoethane chemically scrubs the surface by reacting to form ethylene gas and ZnBr₂, while TMSCl further strips residual oxides. This activation is non-negotiable; it ensures rapid, reproducible oxidative addition and prevents the accumulation of unreacted starting materials that could lead to side reactions.

Step 2: Enolate Generation & Electrophilic Addition
  • Action: To the activated zinc suspension at 0 °C, add a solution containing the aldehyde (1.0 equiv) and the cyclic α-bromo ester (1.5 equiv) in anhydrous THF dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature.

  • Causality: Co-addition (Barbier-type conditions) is employed because cyclic Reformatsky enolates can be prone to undesired homocoupling (Wurtz-type reactions) if left unreacted. The slow, dropwise addition maintains a low steady-state concentration of the reactive enolate, immediately trapping it with the electrophile via the Zimmerman-Traxler transition state to lock in the syn-diastereoselectivity.

Step 3: Reaction Monitoring and Quenching
  • Action: Stir the mixture for 2–4 hours. Monitor the reaction via TLC (visualized with UV and KMnO₄ stain) until the aldehyde is completely consumed. Quench the reaction by adding saturated aqueous NH₄Cl at 0 °C.

  • Causality: The reaction must be quenched with a mild proton source (NH₄Cl). Using strong acids would prematurely protonate the intermediate zinc alkoxide but could also catalyze the undesired dehydration of the newly formed β-hydroxy ester into an α,β-unsaturated ester, destroying the newly formed stereocenters.

Step 4: Isolation and Stereoisomer Resolution
  • Action: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Causality: The syn and anti diastereomers possess distinct

    
     values due to their differing capacities for intramolecular hydrogen bonding between the cyclic ester oxygen and the newly formed hydroxyl group. Careful gradient elution allows for baseline separation and accurate determination of the isolated diastereomeric ratio (dr).
    

Quantitative Data and Stereochemical Outcomes

The choice of metal mediator significantly impacts both the yield and the diastereomeric ratio (dr) of the resulting β-hydroxy ester. Below is a comparative summary of stereochemical outcomes when reacting α-bromo-γ-butyrolactone with various aldehydes under different metal-mediated conditions.

Metal SourceElectrophileYield (%)Diastereomeric Ratio (Syn:Anti)Mechanistic Note
Activated Zn Benzaldehyde7875:25Standard Zimmerman-Traxler TS.
Activated Zn Isobutyraldehyde8280:20Increased steric bulk of aldehyde slightly improves dr.
SmI₂ Benzaldehyde8895:5Single-electron transfer mechanism; tighter coordination sphere[4].
CpTiCl₂ Hexanal8592:8Enhanced Lewis acidity and coordination vacancies enforce syn control[5].

References

  • Reformatsky Reaction: Mechanism, Variations & Applications Source: psiberg.com URL:[Link]

  • Reformatsky reaction Source: wikipedia.org URL:[Link]

  • Reformatsky Reaction Source: libretexts.org URL:[Link]

  • Recent developments in the asymmetric Reformatsky-type reaction Source: beilstein-journals.org URL:[Link]

  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) Source: nih.gov URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Reformatsky reaction with Methyl 1-bromocycloheptane-1-carboxylate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in synthetic organic chemistry: the Refo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in synthetic organic chemistry: the Reformatsky reaction utilizing highly sterically hindered, tertiary


-bromo esters such as Methyl 1-bromocycloheptane-1-carboxylate .

Synthesizing


-hydroxy esters with this substrate is challenging because the tertiary nature of the bromide retards the initial oxidative addition of zinc, while the extreme steric bulk of the cycloheptyl ring severely hinders the subsequent nucleophilic attack[1][2]. This guide provides field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to optimize your yield.

Diagnostic Workflow for Low Yields

Before adjusting your protocol, use the following diagnostic logic tree to isolate the specific failure point in your reaction pathway.

G Start Low Yield with Methyl 1-bromocycloheptane-1-carboxylate CheckInit Did the reaction initiate? (Check for Zn consumption/exotherm) Start->CheckInit NoInit No: Zinc Activation Failure CheckInit->NoInit No visible changes YesInit Yes: Enolate Successfully Formed CheckInit->YesInit Zn consumed / Exotherm ActZn Implement TMSCl/DBE Activation or switch to Rieke Zinc NoInit->ActZn CheckSide Identify Major Side Product via TLC/NMR YesInit->CheckSide Enolization Recovered Starting Carbonyl (Enolization occurred) CheckSide->Enolization High electrophile recovery Homocoupling Homocoupling or Elimination (Wurtz-type product) CheckSide->Homocoupling Ester consumed, no product LewisAcid Add Lewis Acid (e.g., CpTiCl2) or use SmI2 mediator Enolization->LewisAcid SlowAdd Syringe pump addition of alpha-bromo ester (0.1 mL/min) Homocoupling->SlowAdd

Caption: Diagnostic logic tree for isolating failure points in hindered Reformatsky reactions.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: The reaction fails to initiate entirely, and I recover unreacted Methyl 1-bromocycloheptane-1-carboxylate. Why is the zinc not inserting?

Causality: The formation of the Reformatsky enolate requires the oxidative addition of zinc metal into the C-Br bond. This process is severely inhibited by two factors: (1) the passivating zinc oxide (ZnO) layer on the metal surface, and (2) the tertiary nature of your substrate. Tertiary alkyl bromides undergo oxidative addition much slower than primary or secondary halides due to steric shielding of the carbon center[1]. Solution: Standard iodine (


) activation is insufficient for this substrate. You must use a chemical activation sequence utilizing 1,2-dibromoethane (DBE) followed by trimethylsilyl chloride (TMSCl)[3]. The DBE scrubs the oxide layer via the evolution of ethylene gas (a self-validating visual cue), while TMSCl further activates the surface and helps solubilize the resulting organozinc intermediate[1][3].
Q2: The zinc successfully inserts, but my yield of the -hydroxy ester is <15%. The major byproduct is recovered starting ketone. What is happening?

Causality: You are experiencing a classic kinetic competition. The tertiary organozinc enolate derived from Methyl 1-bromocycloheptane-1-carboxylate is highly sterically hindered. For the desired C-C bond formation to occur, the enolate and the carbonyl must organize into a highly crowded, six-membered Zimmerman-Traxler transition state[4][5]. Because this nucleophilic attack is sterically retarded (high activation energy), the enolate instead acts as a base, deprotonating the


-protons of your ketone (enolization)[4].
Solution:  To accelerate the nucleophilic attack over the acid-base side reaction, you must increase the electrophilicity of the carbonyl. This can be achieved by adding a Lewis acid such as 

[6]. Alternatively, for exceptionally hindered contexts, abandon zinc entirely and utilize Samarium(II) iodide (

).

operates via a single-electron transfer (SET) mechanism, generating a ketyl radical that is less sensitive to the steric demands of the cycloheptyl ring[2][7].
Q3: I am observing a significant amount of a dimeric byproduct and some methyl cyclohept-1-ene-1-carboxylate. How do I suppress this?

Causality: The dimeric byproduct is a result of Wurtz-type homocoupling (the formed zinc enolate attacks an unreacted molecule of the


-bromo ester)[3]. The alkene is a result of spontaneous dehydrohalogenation (elimination of HBr), which is highly favored in tertiary cycloheptyl systems to relieve ring strain.
Solution:  Both side reactions are concentration-dependent. You must keep the steady-state concentration of the unreacted 

-bromo ester extremely low. Implement a strict slow-addition protocol using a syringe pump, adding the Methyl 1-bromocycloheptane-1-carboxylate dropwise over 2-3 hours to the refluxing mixture of activated zinc and the carbonyl electrophile[3].

Mechanistic Pathway & Steric Bottlenecks

Understanding the precise molecular choreography is essential for troubleshooting. The diagram below illustrates the steric bottleneck inherent to your specific substrate.

Mechanism Substrate Methyl 1-bromocycloheptane -1-carboxylate OxAdd Oxidative Addition (Zn* or SmI2) Substrate->OxAdd Enolate Tertiary Metal Enolate (Highly Basic) OxAdd->Enolate Slow Step 1: Steric Shielding TS Zimmerman-Traxler Transition State Enolate->TS Slow Step 2: Cycloheptyl Steric Clash Product beta-Hydroxy Ester (Target Product) TS->Product Acidic Workup

Caption: Mechanistic pathway highlighting the two primary steric bottlenecks in the tertiary Reformatsky reaction.

Quantitative Data: Activation Method Comparison

To select the appropriate activation strategy for Methyl 1-bromocycloheptane-1-carboxylate, consult the comparative data below.

Activation MethodReagentsVisual Validation CueSuitability for Tertiary

-Bromo Esters
Major Drawback
Thermal / Iodine

, Heat
Disappearance of purple color[3].Poor (<10% initiation)Insufficient for sterically shielded C-Br bonds.
Chemical Scrubbing 1,2-DBE, then TMSClVigorous evolution of ethylene gas[3].Good (60-80% initiation)Requires strict anhydrous conditions; exothermic.
Rieke Zinc

, Li naphthalenide
Formation of fine black suspension[1].Excellent (>90% initiation)Preparation is highly sensitive and time-consuming.
SET Mediation

(Alternative metal)
Deep blue color turns yellow upon reaction[2].Outstanding (Best for hindered systems)

is expensive and highly air-sensitive.

Optimized Experimental Protocol: TMSCl/DBE Activated Zinc

This protocol utilizes the aggressive DBE/TMSCl activation method combined with syringe-pump addition to suppress homocoupling[1][3].

Self-Validating Systems: Do not proceed to Step 4 unless the visual cues in Step 2 and 3 are explicitly observed.

Materials Required:

  • Zinc dust (99.9%, <10 micron)

  • 1,2-Dibromoethane (DBE)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 1-bromocycloheptane-1-carboxylate (Substrate)

  • Target Carbonyl (Aldehyde/Ketone)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an argon inlet, and a magnetic stir bar. Add Zinc dust (3.0 equivalents relative to the substrate) to the flask.

  • Primary Activation (DBE): Suspend the zinc in anhydrous THF (0.5 M). Heat the suspension to a gentle reflux. Remove the heat source and immediately inject 1,2-dibromoethane (5 mol %).

    • Validation Check: You must observe localized bubbling (ethylene gas evolution) within 30 seconds[3]. If bubbling does not occur, your zinc is irreparably oxidized; discard and source fresh zinc.

  • Secondary Activation (TMSCl): Once bubbling subsides, allow the flask to cool to room temperature. Inject TMSCl (2 mol %) and stir vigorously for 15 minutes.

    • Validation Check: The zinc suspension should appear slightly clumped and the solvent may take on a faint grayish hue[1].

  • Electrophile Addition: Add the target carbonyl compound (1.0 equivalent) to the activated zinc suspension. Bring the mixture to a gentle reflux (65 °C).

  • Substrate Addition (Critical for Tertiary Esters): Dissolve Methyl 1-bromocycloheptane-1-carboxylate (1.5 equivalents) in an equal volume of anhydrous THF. Load this into a syringe pump. Add the solution to the refluxing mixture at a strictly controlled rate of 0.1 mL/min [3].

    • Scientific Rationale: This ensures the tertiary enolate reacts immediately with the carbonyl rather than encountering another unreacted

      
      -bromo ester molecule, preventing Wurtz-type homocoupling.
      
  • Workup: After addition is complete, reflux for an additional 2 hours. Cool to 0 °C and quench carefully with saturated aqueous

    
    . Filter the biphasic mixture through a pad of Celite to remove unreacted zinc before standard ethyl acetate extraction[3].
    

References

  • National Center for Biotechnology Information (PMC). (2020). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from[Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • ResearchGate. (2001). SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. Retrieved from [Link]

  • SciSpace. (n.d.). Samarium Diiodide Mediated Reactions in Total Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Spirocycle Synthesis

Welcome to the Advanced Synthesis Support Center. Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their inherent three-dimensionality, which enhances metabolic stability, aqueous solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their inherent three-dimensionality, which enhances metabolic stability, aqueous solubility, and off-target profiles compared to flat, planar aromatics[1]. However, constructing a spiro-center—where two rings are fused through a single quaternary carbon—presents unique thermodynamic and kinetic hurdles.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we diagnose the root causes of common synthetic failures (e.g., oligomerization, poor stereocontrol, stalled cyclizations) and provide field-validated, self-correcting protocols to optimize your spirocyclization workflows.

OptimizationLogic Problem Spirocyclization Bottleneck Yield Low Yield / Oligomerization Problem->Yield Stereo Poor Selectivity Problem->Stereo Conv Incomplete Conversion Problem->Conv Dilution Increase Dilution (e.g., 0.05 M vs 0.2 M) Yield->Dilution Ligand Modify Ligand Sterics (e.g., tBu-Box) Stereo->Ligand Base Tune Base Strength (e.g., LiHMDS) Conv->Base

Diagnostic workflow for resolving common spirocyclization bottlenecks.

FAQ 1: Controlling Stereochemistry (Enantioselectivity)

Q: I am observing poor enantioselectivity in my transition-metal catalyzed carboetherification to form spirocyclic ethers. How do I optimize the chiral environment?

Expertise & Causality: Enantioselectivity in spirocyclization is heavily dependent on the rigid spatial arrangement of the chiral ligand around the metal center. If the ligand's bite angle or steric bulk is insufficient, the transition states leading to different enantiomers will have a minimal energy difference (


).

Furthermore, solvent choice is critical. Coordinating solvents can displace the chiral ligand or alter the transition state geometry. In the2[2], using a non-coordinating, polar solvent like trifluorotoluene (PhCF


) is mandatory. It prevents unwanted hydrogen-atom abstraction side-reactions (commonly seen with toluene) while maintaining the integrity of the chiral copper complex.

Quantitative Data Summary: The following table summarizes the optimization parameters for Cu(OTf)


-catalyzed carboetherification. Notice how modifying the ligand sterics and reaction time directly dictates the synthetic outcome.
VariationLigandSolventCatalyst LoadingTime (h)Yield OutcomeEnantioselectivity
BaselineAchiral bis(oxazoline)PhCF

20 mol%24HighRacemic
Ligand Screen(S,S)-tBu-BoxPhCF

20 mol%24ModerateHigh
Optimal Conditions (S,S)-tBu-Box PhCF

20 mol% 48 Maximized High
Reduced Catalyst(S,S)-tBu-BoxPhCF

15 mol%48DiminishedHigh
FAQ 2: Overcoming Intermolecular Side Reactions

Q: My spirocyclization reaction yields a high percentage of dimers and oligomers instead of the desired spirocycle. How can I favor the intramolecular pathway?

Expertise & Causality: The formation of a spirocycle is an intramolecular (unimolecular) ring closure. Kinetically, this must outcompete intermolecular (bimolecular) side reactions. Because bimolecular reaction rates scale exponentially with concentration compared to unimolecular reactions, high substrate concentrations disproportionately drive oligomerization. Additionally, forming a sterically congested quaternary spiro-center carries a high entropic penalty.

Solution: Implement high-dilution conditions and elevate the thermal energy. For example, during the 3[3] into a palladacycle, running the reaction at a standard concentration of 0.2 M was detrimental (47% yield). Diluting the mixture to 0.05 M suppressed cross-coupling, and simultaneously raising the temperature to 130 °C provided the necessary activation energy to overcome the steric strain, ultimately boosting the isolated yield to 88%[3].

FAQ 3: Base and Reagent Selection for Cyclization

Q: I achieve full conversion of my starting material to an intermediate, but the final Dieckmann cyclization to form the spirocycle stalls. What is causing this?

Expertise & Causality: The choice of base dictates the thermodynamic equilibrium of enolate formation and its subsequent nucleophilic attack. In the 4[4], researchers found that using potassium tert-butoxide (t-BuOK) resulted in only trace amounts of the cyclized product. Alkoxide bases often participate in reversible side-equilibria and may not provide a sufficient kinetic push for sterically hindered cyclizations.

Solution: Switch to a non-nucleophilic, strong amide base like Lithium hexamethyldisilazide (LiHMDS). Introducing 3.3 equivalents of LiHMDS upfront at a low temperature (-40 °C) ensures rapid, irreversible, and quantitative enolate formation, which successfully drives the Dieckmann cyclization forward to a 95% conversion rate[4].

Validated Experimental Methodologies
Standard Operating Procedure: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles using SnAP Reagents

Saturated spirocyclic amines are notoriously difficult to synthesize due to the instability of their intermediates. The Stannyl Amine Protocol (SnAP) provides a robust route by combining cyclic ketones with SnAP reagents[5].

Mechanistic Causality: The success of this protocol relies entirely on the use of hexafluoroisopropanol (HFIP). HFIP is a strongly hydrogen-bonding solvent that activates the intermediate ketimine for cyclization while stabilizing the transition state.

Self-Validating Step-by-Step Protocol:

  • Ketimine Formation: Combine the cyclic ketone (1.00 mmol) and the appropriate SnAP reagent (1.05 mmol) in anhydrous THF (10 mL). Add polymer-bound triphenylphosphine (1.10 mmol) to scavenge moisture and drive condensation. Heat at 55 °C for 12 hours.

  • Validation Check: Self-Validating System: Before proceeding, analyze an aliquot via crude

    
    H NMR. You must confirm the structural integrity of the intermediate ketimine. If hydrolysis is detected, the subsequent cyclization will fail.
    
  • Solvent Exchange: Filter the mixture to remove the polymer-bound reagent and concentrate the filtrate under reduced pressure. Prepare a solvent mixture of 3:1 HFIP to 1,2-dichloroethane (DCE). Note: The high proportion of HFIP is non-negotiable for maximizing the cyclization rate.

  • Cyclization: Dissolve the crude ketimine in the HFIP:DCE solvent. Add Cu(OTf)

    
     (1.0 mmol) and 2,6-lutidine (1.0 mmol). Stir the reaction mixture at 23 °C for 14 hours.
    
  • Workup & Isolation: Quench the reaction with 10% aqueous NH

    
    OH to complex the copper catalyst. Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography.

SnAP_Mechanism Ketone Cyclic Ketone + SnAP Reagent Ketimine Ketimine Intermediate (Requires Integrity Check) Ketone->Ketimine THF, 55°C Activation HFIP Solvent Activation (Strong H-Bonding) Ketimine->Activation Cu(OTf)2 Product Spirocyclic N-Heterocycle (High Yield) Activation->Product 23°C, 14h

Reaction sequence and solvent activation logic for SnAP-mediated spirocyclization.

References
  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.1

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. ACS Publications.4

  • Synthesis of spirooxindoles via formal acetylene insertion into a common palladacycle intermediate. Chemical Science (RSC Publishing).3

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC - NIH.2

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ETH Zurich Research Collection.5

Sources

Optimization

Technical Support Center: Purification of Methyl 1-Bromocycloheptane-1-Carboxylate Reaction Products

Welcome to the Technical Support Center for the handling and purification of Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) [1]. This guide is designed for researchers and drug development professionals dea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) [1]. This guide is designed for researchers and drug development professionals dealing with the unique steric and electronic challenges of functionalizing alpha-bromo cycloalkyl esters.

Because the 7-membered cycloheptane ring introduces significant steric bulk and conformational flexibility, standard nucleophilic substitutions (SN2) are often hindered. Consequently, reactions such as the Reformatsky cross-coupling or nucleophilic additions frequently yield complex mixtures requiring highly optimized purification workflows [2].

Mechanistic Context & Reaction Pathways

Before troubleshooting purification, it is critical to understand the causality behind the impurities generated during the reaction. The alpha-bromo ester moiety is highly reactive but prone to side reactions depending on the conditions applied [3].

G SM Methyl 1-bromocycloheptane- 1-carboxylate Enolate Zinc Enolate / Radical SM->Enolate Zn(0) / Catalyst Elim Elimination Byproduct (Alkene) SM->Elim Base (E2) Desired Desired Substituted Product (e.g., Reformatsky) Enolate->Desired Electrophile Debrom Debrominated Byproduct (Moisture Quench) Enolate->Debrom H2O / H+

Fig 1. Reaction pathways and byproducts of methyl 1-bromocycloheptane-1-carboxylate.

Troubleshooting Guide & FAQs

Q1: My Reformatsky reaction yields a mixture of the desired


-hydroxy ester and a highly non-polar impurity. Standard chromatography isn't separating them well. What is the impurity and how do I remove it? 
Causality:  The non-polar impurity is almost certainly the debrominated byproduct (methyl cycloheptanecarboxylate). In zinc-mediated Reformatsky reactions, the intermediate zinc enolate is highly sensitive to adventitious moisture [4]. If water is present, it rapidly protonates the enolate, stripping the bromine without forming the desired carbon-carbon bond.
Solution:  Because the debrominated byproduct and the unreacted starting material have nearly identical non-polar profiles, you must utilize a step-gradient Flash Column Chromatography (FCC) approach. Flush the column with 100% hexanes for at least 3 column volumes (CV) to elute the debrominated ester before introducing ethyl acetate (EtOAc) to elute the more polar 

-hydroxy ester.

Q2: NMR analysis shows my product is contaminated with methyl cyclohept-1-ene-1-carboxylate. How can I prevent this, and how do I purify the current batch? Causality: The bulky cycloheptyl ring severely restricts the trajectory of incoming nucleophiles. If your reaction utilizes a basic nucleophile or amine base, E2 elimination outcompetes SN2 substitution, stripping the alpha-proton and the bromide to form an


-unsaturated ester.
Solution (Prevention):  Switch to less basic/more nucleophilic conditions, or utilize softer metals (like organozinc reagents) rather than Grignard or organolithium reagents.
Solution (Purification):  Standard silica gel cannot easily resolve the alkene from the saturated alkane/ester. You must use Silver Nitrate-Impregnated Silica Gel (AgNO3-Silica) . The Ag+ ions form reversible 

-complexes with the alkene double bond, drastically reducing its retention factor (Rf) and allowing the saturated target product to elute first.

Q3: Post-reaction, my crude mixture forms a thick emulsion during the aqueous workup, and the subsequent chromatography column streaks heavily. How do I fix this? Causality: Colloidal zinc and zinc salts (ZnBr2) generated during the reaction stabilize aqueous-organic emulsions. Furthermore, if these Lewis acidic zinc salts are loaded onto a silica column, they coordinate strongly with the silanol groups and the ester oxygens of your product, causing severe peak tailing and streaking. Solution: Implement a Rochelle salt wash (See Protocol A). The tartrate acts as a bidentate ligand, tightly chelating the aqueous zinc ions, breaking the emulsion, and preventing metal carryover onto the silica column.

Self-Validating Experimental Protocols
Protocol A: Optimized Aqueous Workup for Zinc-Mediated Reactions

This protocol ensures the complete removal of Lewis acidic metal salts prior to chromatography.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NH4Cl dropwise until gas evolution ceases.

  • Chelation: Add an equal volume of 1 M aqueous Rochelle salt (potassium sodium tartrate) to the crude mixture.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours.

    • Self-Validation Check: The protocol is successful when the opaque, milky emulsion completely resolves into two sharply defined, transparent liquid phases.

  • Extraction: Separate the phases and extract the aqueous layer with EtOAc (3 × 20 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Protocol B: Chromatographic Isolation of Cycloheptyl Esters

Due to the lack of a strong UV chromophore in saturated cycloheptyl esters, specialized loading and detection are required.

  • Dry-Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add Celite (mass equal to 2x the crude weight) and concentrate to a free-flowing powder.

    • Causality: Dry-loading ensures a perfectly narrow sample band, which is critical for resolving structurally similar cycloheptyl derivatives that tend to diffuse broadly on silica.

  • Column Packing: Pack a column with 230–400 mesh silica gel using 100% Hexanes.

  • Elution: Run 3 CV of 100% Hexanes, then transition to a 95:5 Hexanes:EtOAc gradient.

  • Detection: Spot fractions on a TLC plate and dip in Potassium Permanganate (KMnO4) stain, followed by gentle heating.

    • Self-Validation Check: Saturated esters will appear as bright yellow/brown spots against a vivid purple background.

G Crude Crude Reaction Mixture Quench Quench & Filter Crude->Quench Wash Aqueous Wash (Rochelle Salt) Quench->Wash Extract Organic Phase Extraction Wash->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Chrom Flash Column Chromatography Dry->Chrom Pure Pure Product Chrom->Pure

Fig 2. Standardized purification workflow for alpha-substituted cycloheptyl ester derivatives.

Quantitative Data: Chromatographic Parameters

To assist in fraction collection, the following table summarizes the typical chromatographic behavior of the starting material and its common derivatives on standard silica gel.

Compound ClassTypical Rf (in 9:1 Hexanes:EtOAc)Optimal TLC Detection MethodPolarity Driver
Methyl 1-bromocycloheptane-1-carboxylate (SM)0.65 - 0.75KMnO4 / I2 chamberHalogen + Ester (Low Polarity)
Debrominated Byproduct 0.70 - 0.80KMnO4 / I2 chamberEster only (Highly Non-polar)
Elimination Byproduct (Alkene)0.60 - 0.70UV (254 nm) / KMnO4Conjugated Ester (

-system)
Desired Reformatsky Product (

-hydroxy ester)
0.25 - 0.35KMnO4 / CAM StainHydroxyl + Ester (High Polarity)
References
  • Taylor & Francis. "An efficient synthesis of the inimer gamma-(2-bromo-2-methylpropionate)-epsilon-caprolactone (BMPCL)". Retrieved from:[Link]

  • Master Organic Chemistry. "Aldol Addition and Condensation Reactions". Retrieved from:[Link]

Troubleshooting

Technical Support Center: Zinc Activation for Reformatsky Reactions

Welcome to the Technical Support Center for organometallic workflows. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the nuances of the Reformatsk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic workflows. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the nuances of the Reformatsky reaction.

The Reformatsky reaction—the zinc-mediated coupling of an


-halo ester (typically an 

-bromo ester) with a carbonyl compound to form a

-hydroxy ester—is a cornerstone of carbon-carbon bond formation[1]. However, commercial zinc dust is inherently passivated by a resilient zinc oxide (ZnO) layer[2]. Failure to properly breach this layer leads to unpredictable induction periods, stalled reactions, or dangerous thermal runaways[3].

This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to ensure reproducible zinc activation.

Part 1: Quantitative Comparison of Zinc Activation Methods

Selecting the right activation method depends on your substrate's reactivity and your reaction scale. Below is a synthesized comparison of standard activation protocols.

Activation MethodKey ReagentsMechanism of ActionBest Use CaseDrawbacks
TMSCl / LiCl Trimethylsilyl chloride, Lithium chlorideTMSCl chemically etches the ZnO layer; LiCl solubilizes the resulting organozinc[4],[5].Standard discovery lab scale; highly reliable.TMSCl is moisture-sensitive and corrosive.
DIBAL-H Diisobutylaluminum hydrideDirectly reduces the passivating surface oxides, ensuring immediate initiation[3].Large-scale process chemistry; eliminates induction periods[3].Hydride can cause unwanted side reactions if not strictly controlled.
Iodine (

)
Elemental IodineReacts with Zn to form

, exposing a fresh, unoxidized metal surface[2].
Mild activation for highly reactive

-bromo esters.
Leaves Lewis acidic

in solution, which may cause side reactions.
Rieke Zinc

, Lithium, Naphthalene
Complete reduction of

to

yields highly porous, oxide-free nanoparticles[6],[7].
Highly unreactive substrates (e.g., bulky or electron-rich halides)[6].Pyrophoric; tedious preparation; highly dependent on Li/naphthalene purity[7].
Part 2: Standard Operating Protocol (SOP)
The "State-of-the-Art" TMSCl/LiCl Activation Workflow

Historically, protocols dictated boiling zinc with 1,2-dibromoethane prior to adding TMSCl. However, recent authoritative studies have proven that 1,2-dibromoethane offers negligible chemical activation and merely acts as a mechanical stirrer[8]. To eliminate this toxic and carcinogenic reagent, we recommend the modern TMSCl/LiCl protocol[5],[8].

Causality Note: LiCl is critical here. Once the zinc inserts into the C-Br bond, the resulting zinc enolate can precipitate and coat the metal surface, halting the reaction. LiCl forms a soluble zincate "ate" complex, continuously sweeping the metal surface clean[4],[5].

Step-by-Step Methodology:

  • Drying the Salts: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat the flask under high vacuum using a heat gun for 5–10 minutes to remove trace moisture.

  • Inert Atmosphere: Allow the flask to cool to room temperature and backfill with dry Argon or Nitrogen.

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to create a suspension.

  • Surface Etching: Add Trimethylsilyl chloride (TMSCl, 0.05 equiv) via syringe. Stir vigorously at room temperature for 15 minutes. Observation: The mixture may slightly bubble as the oxide layer is etched[5].

  • Oxidative Addition: Heat the suspension to the desired reaction temperature (often 40–50 °C). Add the

    
    -bromo ester (1.0 equiv) dropwise over 15–30 minutes.
    
  • Electrophile Addition: Once the zinc enolate formation is complete (verified by the disappearance of the

    
    -bromo ester via GC/MS), add the aldehyde or ketone (0.8–1.0 equiv) dropwise.
    
  • Workup: Quench with saturated aqueous

    
     or mild acid to protonate the alkoxide and yield the 
    
    
    
    -hydroxy ester[9].
Part 3: Troubleshooting Guides & FAQs

Q1: My reaction has an unpredictable induction period, and suddenly the flask boils over. How do I prevent this thermal runaway? A: This is a classic symptom of incomplete zinc activation. When the


-bromo ester is added to passivated zinc, it pools in the solvent. Once the oxide layer is finally breached, the entire accumulated pool of halide undergoes oxidative addition simultaneously. Because Reformatsky reagent formation is highly exothermic, this causes a thermal runaway[3].
Solution: Never add the bulk of your 

-bromo ester until activation is visually or thermally confirmed. Use the DIBAL-H activation method for scale-up, as it has been proven via reaction calorimetry to completely eliminate the induction period, allowing for a safe, addition-controlled reaction[3].

Q2: I was taught to always use 1,2-dibromoethane followed by TMSCl to activate zinc. Should I continue this? A: No. You should revise your protocol. A landmark 2026 kinetics study published in the Journal of the American Chemical Society demonstrated that the widespread use of 4 mol % 1,2-dibromoethane has absolutely no effect on the rate of direct zinc insertion when TMSCl is present[8]. The historical success of 1,2-dibromoethane was largely due to mechanical disruption of the zinc surface during its vigorous boiling. By relying solely on TMSCl, you eliminate a known carcinogen without sacrificing reaction efficiency[8].

Q3: The reaction starts fine, but conversion stalls at 40% even though I have excess zinc. What is happening? A: Your zinc is likely experiencing chemical passivation rather than oxide passivation. The newly formed organozinc enolate is poorly soluble in standard ethereal solvents and is precipitating directly onto the active zinc surface, choking off further reactivity[4]. Solution: Incorporate stoichiometric anhydrous Lithium Chloride (LiCl) into your initial zinc suspension. LiCl rapidly forms a highly soluble adduct with the organozinc compound, pulling it into solution and keeping the metallic zinc surface pristine for continuous oxidative addition[4],[5].

Q4: I am trying to make Rieke Zinc for a highly unreactive substrate, but my batch-to-batch reproducibility is terrible. Why? A: Rieke zinc is generated by reducing


 with an alkali metal (usually lithium) and an electron carrier like naphthalene[6],[7]. The morphology and reactivity of the resulting zinc nanoparticles are hyper-sensitive to the purity of the naphthalene and the exact stirring rate during reduction. Minor impurities in the naphthalene source can drastically alter the reduction kinetics, leading to large batch-to-batch variations[7].
Solution: Ensure your naphthalene is strictly purified (sublimed) and your 

is rigorously anhydrous. Alternatively, consider switching to sonoelectrochemical zinc generation, which produces highly reactive ultrafine zinc powders with much greater reproducibility[7].
Part 4: Mechanistic Visualization

The following diagram illustrates the causality of the activation and reaction workflow, highlighting the critical intervention points where troubleshooting is most often required.

G Zn_Pass Passivated Zinc Dust (ZnO Surface Layer) Zn_Act Activated Zinc (Pristine Surface) Zn_Pass->Zn_Act Surface Etching / Reduction Activation Activation Agent (TMSCl or DIBAL-H) Activation->Zn_Act OxAdd Oxidative Addition (Exothermic Insertion) Zn_Act->OxAdd HaloEster α-Bromo Ester (e.g., Ethyl Bromoacetate) HaloEster->OxAdd Enolate Reformatsky Reagent (Zinc Enolate) OxAdd->Enolate + LiCl (Prevents surface coating) Aldol Nucleophilic Addition (Aldol-type) Enolate->Aldol Electrophile Aldehyde / Ketone (Electrophile) Electrophile->Aldol Product β-Hydroxy Ester (Target Product) Aldol->Product Mild Acidic Workup

Mechanistic pathway of the Reformatsky reaction detailing necessary activation and solubilization.

References
  • Rieke metal - Wikipedia. Wikipedia.
  • Reformatsky Reaction | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Reformatsky Reaction - Master Organic Chemistry. Master Organic Chemistry.
  • Technical Support Center: Chemical Activation of Zinc Metal. Benchchem.
  • Rieke Zinc as a Reducing Agent for Common Organic Functional Groups. ResearchGate.
  • Organozinc compound. LS College.
  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC (NIH).
  • Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation. Journal of the American Chemical Society.
  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development.

Sources

Optimization

Common impurities in Methyl 1-bromocycloheptane-1-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 1-bromocycloheptane-1-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 1-bromocycloheptane-1-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the underlying physical organic chemistry that dictates impurity formation, providing you with self-validating protocols to ensure high-yield, reproducible syntheses.

This guide focuses on the classical Hell-Volhard-Zelinsky (HVZ) bromination route followed by esterification, a pathway heavily favored for scaling up cycloalkyl alpha-bromo esters due to its reliability compared to direct enolate bromination.

Part 1: Mechanistic Overview & Impurity Profiling

The synthesis of Methyl 1-bromocycloheptane-1-carboxylate is complicated by the unique steric and electronic environment of the cycloheptyl ring. The target molecule features a tertiary bromide positioned alpha to an ester. This creates a highly reactive electrophilic center that is exceptionally prone to both E2 elimination (due to the relief of steric strain and formation of a conjugated system) and SN1 solvolysis (due to the stability of the tertiary carbocation).

Understanding the thermodynamic drivers behind these side reactions is critical. The alpha-bromination of carboxylic acids requires the formation of an acid bromide enol intermediate [1]. If the enolization is incomplete, unreacted starting material carries over. If the subsequent esterification or workup is not strictly controlled, the tertiary bromide degrades.

G SM Cycloheptanecarboxylic Acid (Starting Material) Enol Acid Bromide Enol (Reactive Intermediate) SM->Enol PBr3 / Heat (Activation) Unreacted Methyl cycloheptane- carboxylate (Unreacted SM Impurity) SM->Unreacted Incomplete Bromination + MeOH BromoAcid 1-Bromocycloheptane- carboxylic Acid Enol->BromoAcid Br2 (Electrophilic Addition) Target Methyl 1-bromocycloheptane- 1-carboxylate (Target) BromoAcid->Target MeOH / H+ (Esterification) Elim Methyl cyclohept-1-ene- 1-carboxylate (Elimination Impurity) Target->Elim Basic Workup / Heat (E2 Elimination) Hydro Methyl 1-hydroxycycloheptane- 1-carboxylate (Hydrolysis Impurity) Target->Hydro H2O / Trace Moisture (SN1 Solvolysis)

Synthesis workflow and thermodynamic pathways leading to common impurities.

Quantitative Impurity Data

To facilitate LC-MS/GC-MS troubleshooting, benchmark your crude mixtures against the following analytical profile:

Impurity NameFormulaRelative Retention Time (RRT)*GC-MS m/z (M⁺)Primary Origin / Causality
Methyl cycloheptanecarboxylate C₉H₁₆O₂0.85156Incomplete enolization/bromination during the HVZ step.
Methyl cyclohept-1-ene-1-carboxylate C₉H₁₄O₂0.92154E2 Elimination driven by basic workup or excessive heat.
Methyl 1-hydroxycycloheptane-1-carboxylate C₉H₁₆O₃0.98172SN1 hydrolysis due to moisture exposure.
Methyl 1-bromocycloheptane-1-carboxylate C₉H₁₅BrO₂1.00234, 236 (1:1)Target Product

*RRT values are approximate and based on a standard non-polar column (e.g., DB-5) with a linear temperature gradient.

Part 2: Troubleshooting & FAQs

Q1: My GC-MS shows a massive peak at m/z 154 (Methyl cyclohept-1-ene-1-carboxylate). Why is my product eliminating, and how do I stop it? Causality: You are observing an E2 elimination. The tertiary alpha-carbon is highly sterically hindered. When you quench the reaction or perform a basic wash (e.g., with saturated NaHCO₃) to remove residual acid, the base abstracts a beta-proton from the cycloheptyl ring. The thermodynamic driving force is the formation of a double bond conjugated with the methyl ester. Solution: Avoid strong bases and prolonged aqueous contact. Quench the esterification mixture strictly at 0 °C. Instead of washing with aggressive bases, neutralize carefully with a cold, dilute phosphate buffer (pH 6.5) or simply remove excess MeOH and volatile acids via high-vacuum distillation below 35 °C.

Q2: I have 15-20% of unreacted Methyl cycloheptanecarboxylate in my final product. I added excess Br₂. What went wrong? Causality: Adding excess bromine does not drive the reaction if the enolization step is the bottleneck [2]. Carboxylic acids do not spontaneously enolize to a sufficient extent for direct bromination. The reaction relies on the catalytic formation of the acid bromide via PBr₃, which then tautomerizes to the reactive acid bromide enol [3]. If your PBr₃ is degraded (often due to moisture forming H₃PO₃ and HBr), the acid bromide enol concentration remains too low, stalling the reaction. Solution: Use freshly distilled PBr₃. Ensure the first step (activation) is given sufficient time (at least 1-2 hours at 60 °C) before the dropwise addition of Br₂.

Q3: I am detecting the hydrolysis product (1-hydroxycycloheptane-1-carboxylate). Is my methanol wet? Causality: Yes, or your workup is introducing water under conditions that promote SN1 solvolysis. The tertiary bromide is highly labile. In the presence of water and an acid catalyst (residual HBr from the HVZ reaction), the bromide leaves, forming a tertiary carbocation stabilized by the cycloheptyl ring. Water then attacks this carbocation. Solution: Use strictly anhydrous methanol (Karl Fischer titration < 50 ppm H₂O) for the esterification step. Dry all glassware. During workup, minimize the time the product spends in the aqueous phase and extract immediately into a non-polar solvent like MTBE or hexanes, which suppress SN1 pathways.

Part 3: Self-Validating Experimental Protocol

This protocol integrates diagnostic checkpoints to ensure you do not proceed to the next step if an intermediate has failed.

Step 1: HVZ Bromination (Formation of 1-Bromocycloheptanecarboxylic Acid)

  • Setup: Equip a thoroughly flame-dried 250 mL 3-neck flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and an argon inlet. Route the condenser exhaust to an HBr scrubber (e.g., 1 M NaOH trap).

  • Activation: Add cycloheptanecarboxylic acid (10.0 g, 70.3 mmol) and freshly distilled PBr₃ (2.2 mL, 23.4 mmol, 0.33 eq). Heat the neat mixture to 60 °C for 1.5 hours.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in dry DCM, and analyze via IR. The broad carboxylic acid O-H stretch (~3000 cm⁻¹) should diminish, and a sharp acid bromide C=O stretch (~1800 cm⁻¹) must appear.

  • Bromination: Elevate the temperature to 80 °C. Add Br₂ (4.3 mL, 84.4 mmol, 1.2 eq) dropwise over 2 hours. The reaction will evolve copious amounts of HBr gas. Stir at 85 °C for an additional 4 hours.

    • Validation Checkpoint 2: Remove a 10 µL aliquot, quench in dry MeOH, and analyze via GC-MS. The peak for the unbrominated methyl ester (m/z 156) must be < 2% relative to the brominated ester (m/z 234/236). If > 2%, add an additional 0.1 eq of PBr₃ and 0.2 eq of Br₂ and stir for 2 more hours.

Step 2: Esterification (Formation of Methyl 1-bromocycloheptane-1-carboxylate) 4. Quenching: Cool the reaction mixture strictly to 0 °C using an ice-brine bath. 5. Esterification: Slowly add anhydrous methanol (50 mL) dropwise over 30 minutes. The reaction is highly exothermic. Maintain the internal temperature below 10 °C to prevent thermal E2 elimination. 6. Maturation: Allow the mixture to warm to room temperature and stir for 12 hours. 7. Workup: Concentrate the mixture under reduced pressure (bath temperature strictly < 30 °C) to remove excess methanol and volatile HBr. Dilute the residue with cold MTBE (100 mL). Wash quickly with ice-cold 5% aqueous NaHCO₃ (2 x 30 mL) until the aqueous layer is slightly basic (pH ~7.5). Do not let the layers sit; separate immediately. 8. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath < 30 °C). Purify via short-path vacuum distillation or flash chromatography (Hexanes/EtOAc) if necessary.

References

  • "22.4: Alpha Bromination of Carboxylic Acids" - Chemistry LibreTexts. Available at:[Link]

  • "Reactions at the α-Carbon" - Michigan State University Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Work-Up Procedures for Methyl 1-bromocycloheptane-1-carboxylate Reactions

Introduction Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a sterically hindered α-bromo cycloalkane ester. In drug development and complex organic synthesis, it is primarily utilized in zinc-mediated R...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a sterically hindered α-bromo cycloalkane ester. In drug development and complex organic synthesis, it is primarily utilized in zinc-mediated Reformatsky condensations to synthesize spirocyclic frameworks, such as 5-aryl-3-phenyl-2-oxaspiro[5,6]dodec-3-en-1-ones[1]. Because the cycloheptane ring adds significant lipophilicity and the methyl ester is sensitive to harsh conditions, the post-reaction work-up requires precise control over pH, temperature, and solvent selection to prevent product degradation and emulsion formation.

Core Reaction Workflow: Reformatsky Reaction Work-Up

Causality & Context: The Reformatsky reaction involves the oxidative addition of zinc to the C-Br bond to form a zinc enolate, which subsequently attacks a carbonyl electrophile[2]. The immediate product is a zinc alkoxide complex. The primary goal of the work-up is to hydrolyze the zinc-oxygen bond to yield the desired β-hydroxy ester while completely solubilizing the resulting zinc(II) salts[3].

Step-by-Step Methodology

1. Thermal Control & Quench: Cool the reaction vessel to 0–5°C. Slowly add 5% aqueous acetic acid (AcOH) dropwise. Scientific Rationale: Using a mild acid like 5% AcOH instead of strong mineral acids prevents the premature hydrolysis of the methyl ester while effectively breaking the zinc complex[1].

2. Phase Dilution: Dilute the mixture with an organic extraction solvent. A proven solvent system for cycloheptyl derivatives is a mixture of benzene and ethyl acetate (often used in a 10:5:1 ratio with the reaction solvent HMPTA)[1].

3. Phase Separation: Transfer the mixture to a separatory funnel. Vigorously shake and vent. Allow the layers to separate. The aqueous layer (containing Zn²⁺ salts) should be at the bottom.

4. Aqueous Washes:

  • Wash the retained organic layer with a 5% aqueous LiCl solution (3 × 20 mL) to extract residual polar aprotic solvents like HMPTA or DMF into the aqueous phase.

  • Wash with saturated aqueous NaHCO₃ to neutralize any remaining acetic acid.

  • Perform a final wash with saturated NaCl (brine) to remove bulk water from the organic phase.

5. Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C to prevent thermal degradation.

6. System Validation Check: Before proceeding to purification, run a crude ¹H-NMR. The disappearance of the α-proton multiplet (characteristic of the bromoester) and the retention of the intact methyl ester singlet (~3.7 ppm) alongside new β-hydroxy signals confirms a successful work-up without ester hydrolysis.

Reformatsky_Workup A Reaction Mixture (Zn Complex + HMPTA) B Acidic Quench (5% AcOH, 0°C) A->B Add slowly C Phase Separation (EtOAc / Benzene) B->C Extract D Aqueous Phase (Zn2+ Salts) C->D Discard E Organic Phase (Crude Ester) C->E Retain F Neutralization & Wash (NaHCO3, LiCl, Brine) E->F Wash G Drying & Concentration (Pure β-hydroxy ester) F->G Isolate

Figure 1: Step-by-step work-up workflow for zinc-mediated Reformatsky reactions.

Troubleshooting Guide

Q: Why does a thick, unresolvable emulsion form during the initial aqueous extraction? Causality: Zinc salts form insoluble, polymeric zinc hydroxide (Zn(OH)₂) particulates at a near-neutral pH (pH 6–8). These fine particulates migrate to the organic-aqueous interface, stabilizing oil-in-water emulsions[4]. Resolution: Drop the pH of the aqueous layer to 2–3 using 10% citric acid to convert Zn(OH)₂ into highly soluble zinc citrate. Alternatively, add saturated aqueous Rochelle salt (potassium sodium tartrate) and stir vigorously for 30 minutes to chelate the zinc ions. If the emulsion is caused by organic particulates, filter the entire biphasic mixture through a pad of Celite[4].

Emulsion_Troubleshooting E1 Emulsion Forms During Extraction E2 Check pH of Aqueous Layer E1->E2 E3 pH 6-8 (Insoluble Zn(OH)2) E2->E3 E4 pH < 3 (Organic Particulates) E2->E4 E5 Add 10% Citric Acid or Rochelle Salt E3->E5 Solubilize Zn E6 Filter through Celite Pad E4->E6 Remove solids E7 Clean Phase Separation E5->E7 E6->E7

Figure 2: Troubleshooting logic for resolving emulsions during zinc enolate work-ups.

Q: I am observing significant loss of the methyl ester group (hydrolysis) in my final NMR. How can I prevent this? Causality: The methyl ester group is susceptible to saponification. If the work-up is too basic (e.g., using NaOH to wash) or if strong mineral acids (like 1M HCl) are used at room temperature, the ester cleaves to form 1-bromocycloheptanecarboxylic acid. Resolution: Strictly maintain the quench temperature at 0–5°C. Substitute strong acids with mild proton donors like 5% acetic acid or saturated aqueous NH₄Cl[2].

Q: My GC-MS shows a major by-product with a mass of [M-HBr]. What is happening? Causality: Alpha-bromo esters are prone to E2 elimination, yielding methyl cyclohept-1-ene-1-carboxylate. This occurs if the reaction or work-up environment contains strong Lewis bases. Resolution: Avoid basic washes intended to remove organic impurities. Ensure the zinc dust is activated with mild agents (like 1,2-dibromoethane or TMSCl) rather than harsh alkaline washes.

Quantitative Data: Quench Reagent Selection

Selecting the correct quench reagent is a balance between solubilizing zinc and preserving the sensitive methyl ester.

Table 1: Quench Reagent Efficacy for Zinc-Mediated Reactions

Quench ReagentTarget pH RangeZinc SolubilizationEster Hydrolysis RiskRecommended Application
1M HCl 0 - 1ExcellentHighRobust esters; non-acid sensitive products.
5% Acetic Acid 2 - 3GoodLowStandard Reformatsky with methyl esters[1].
Sat. NH₄Cl 5 - 6ModerateVery LowHighly sensitive substrates; requires larger volumes.
Rochelle Salt (20%) 7 - 8Excellent (Chelation)Very LowEmulsion-prone, sterically hindered products.

Frequently Asked Questions (FAQs)

Q: Can I use dichloromethane (DCM) for extraction instead of ethyl acetate? A: While DCM is denser than water and convenient for small-scale separatory funnel work[4], it is generally less effective at partitioning polar β-hydroxy esters compared to ethyl acetate. Furthermore, ethyl acetate coordinates better with residual zinc, aiding in cleaner phase separation.

Q: My starting material (Methyl 1-bromocycloheptane-1-carboxylate) is not fully consumed. How do I separate it from the product during work-up? A: Chemical separation during work-up is difficult because both the starting material and the product are neutral, lipophilic esters. Do not attempt to use strongly basic or acidic washes to force separation, as this will destroy your product. Instead, isolate the crude mixture and perform silica gel column chromatography. The β-hydroxy ester product will elute significantly later than the non-polar α-bromo ester.

Q: Is it necessary to activate the zinc before the reaction to ensure a clean work-up? A: Yes. Unreacted, oxidized zinc surface (ZnO) fails to insert into the C-Br bond, leading to unreacted starting material and complex work-ups. Activating zinc with a catalytic amount of iodine (I₂) or mild acid removes the oxide layer, ensuring complete conversion and a predictable work-up profile[2].

References

  • RU2461555C1 - Method of producing 5-aryl-3-phenyl-2-oxaspiro[5,6]dodec-3-en-1-ones, exhibiting analgesic activity. Google Patents.1

  • Reformatsky Reaction. Master Organic Chemistry. 2

  • Reformatsky Reaction: Mechanism, Examples & Exam Tips. Vedantu. 3

  • Workup: About - Chemistry. University of Rochester.4

Sources

Optimization

Technical Support Center: Scalability of Reactions Using Methyl 1-bromocycloheptane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex process chemistry and scalability challenges associated with Methyl 1-bromocycloheptane-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex process chemistry and scalability challenges associated with Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) [1].

This


-bromo ester is highly valuable for synthesizing sterically hindered cycloheptyl-bearing 

-hydroxy esters via the Reformatsky reaction [2]. However, scaling this chemistry from the bench (milligrams) to the pilot plant (kilograms) introduces severe mass transfer, thermodynamic, and safety bottlenecks. This guide synthesizes field-proven insights to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is there a dangerous induction period before my reaction initiates on a 500g scale?

The Causality: Zinc metal is inherently coated with a passivating layer of zinc oxide (ZnO). In a batch reactor, the oxidative addition of zinc into the carbon-bromine bond of Methyl 1-bromocycloheptane-1-carboxylate cannot occur until this layer is breached. If you add the bulk of your bromo ester before initiation is confirmed, the reagent accumulates. Once the oxide layer is finally penetrated, the localized exothermic insertion releases massive heat, accelerating further oxide breakdown. This creates a catastrophic positive feedback loop known as a thermal runaway [3]. The Solution: Never dose the bulk reagent into an uninitiated system. Transition to a "dose-controlled" methodology. Activate the zinc chemically, add only 5% of the bromo ester, and wait for a self-validating temperature spike (


). Only after this thermodynamic proof of initiation should the continuous feed begin.
Q2: How do I prevent the dimerization (Wurtz-type coupling) of Methyl 1-bromocycloheptane-1-carboxylate during scale-up?

The Causality: The Reformatsky reagent (a zinc enolate) is a nucleophile. If the local concentration of unreacted Methyl 1-bromocycloheptane-1-carboxylate is too high, the zinc enolate will attack the carbon-bromine bond of another bromo ester molecule rather than the target aldehyde or ketone, leading to a cycloheptyl dimer. The Solution: Utilize a co-dosing strategy. By feeding a mixture of the bromo ester and the electrophile simultaneously into the activated zinc suspension, you ensure that the transient zinc enolate is immediately trapped by the highly reactive carbonyl compound, suppressing intermolecular dimerization.

Q3: Stirring zinc dust is causing mechanical shear and inconsistent yields in my 50L reactor. What are the alternatives?

The Causality: Zinc dust is dense and settles rapidly. In large reactors, maintaining a homogenous suspension requires high impeller speeds, which can cause mechanical shear, damage glass-lined reactors, and create inconsistent mass transfer at the solid-liquid interface. The Solution: For scales exceeding 10 kg, consider transitioning to Continuous Flow Chemistry . Pumping a homogenous solution of Methyl 1-bromocycloheptane-1-carboxylate and the electrophile through a packed column of activated zinc sponge eliminates batch stirring issues and provides a massive, consistent surface area for the reaction, effectively neutralizing the exotherm [4].

Part 2: Quantitative Data – Zinc Activation Strategies

Choosing the correct zinc activation method is the most critical decision in scaling up a Reformatsky reaction. Below is a comparison of field-proven methods.

Activation MethodChemical MechanismScalability RatingProcess Drawbacks & Considerations
1,2-Dibromoethane / TMSCl Chemical scrubbing of the ZnO layer to expose pure Zn lattice.ModerateGenerates ethylene gas (requires careful venting); TMSCl is highly moisture sensitive.
CuCl / H

SO

Forms a highly reactive Zn/Cu galvanic couple on the metal surface.ExcellentRequires heavy metal (Cu) waste treatment post-reaction; highly reliable initiation [3].
Aqueous HCl Wash Direct acidic dissolution of the ZnO passivating layer.PoorWet zinc must be rigorously dried under vacuum/heat before use, which is impractical at scale.
Continuous Flow (Zn Column) High surface area contact with localized, continuous thermal dissipation.ExcellentRequires specialized flow-chemistry infrastructure and pumps [4].

Part 3: Step-by-Step Methodology (Self-Validating Protocol)

The following protocol utilizes the CuCl/H


SO

activation method, which is the industry standard for safe, large-scale Reformatsky reactions.

Objective: Synthesis of a


-hydroxy ester from Methyl 1-bromocycloheptane-1-carboxylate and a standard ketone.

Step 1: Reactor Preparation & Zinc Activation

  • Purge a jacketed reactor with N

    
     for 15 minutes.
    
  • Charge the reactor with Zinc dust (1.5 eq) and anhydrous Tetrahydrofuran (THF) (5 vol).

  • Add Copper(I) Chloride (CuCl) (0.05 eq). Stir at 250 rpm.

  • Add 2-3 drops of concentrated H

    
    SO
    
    
    
    . Heat the suspension to reflux (approx. 65 °C) for 15 minutes, then cool the jacket to 35 °C. The formation of a dark grey/black suspension indicates successful galvanic couple formation.

Step 2: The Initiation Check (Critical Self-Validation)

  • Charge an addition funnel with Methyl 1-bromocycloheptane-1-carboxylate (1.0 eq) and the target ketone (0.95 eq) dissolved in THF (3 vol).

  • Add exactly 5% of this mixture to the reactor.

  • STOP and OBSERVE: Monitor the internal thermocouple. You must observe a temperature spike of 2-4 °C within 10 minutes.

    • Validation: If the temperature spikes, the zinc is active. If the temperature remains static, do not add more reagent . Re-evaluate zinc quality to prevent thermal runaway.

Step 3: Controlled Dosing

  • Once initiation is confirmed, begin continuous dosing of the remaining reagent mixture over 2 to 4 hours.

  • Adjust the jacket cooling to maintain an internal reaction temperature between 35 °C and 40 °C.

Step 4: Quench and Workup

  • Upon completion of the feed, stir for an additional 1 hour at 35 °C.

  • Transfer the reaction mixture via a bottom valve into a second vessel containing vigorously stirred, ice-cold 1M HCl (10 vol). Causality: The acid breaks the zinc alkoxide complex and solubilizes the zinc salts, preventing the formation of unfilterable emulsions.

  • Separate the aqueous layer and extract twice with Ethyl Acetate. Dry the organic phase over Na

    
    SO
    
    
    
    and concentrate under reduced pressure.

Part 4: Process Logic Visualization

The following diagram illustrates the logical workflow of the scale-up process, highlighting the critical divergence between safe execution and thermal runaway.

G Start Methyl 1-bromocycloheptane -1-carboxylate + Zn Dust Activation Zinc Activation (CuCl/H2SO4 or Flow Column) Start->Activation Proper Prep Unactivated Unactivated Zn (Thick ZnO Layer) Start->Unactivated Poor Prep / Batch Drop Enolate Reformatsky Enolate Intermediate Activation->Enolate Exothermic Insertion Electrophile Co-Dosing of Electrophile (Controlled Feed) Enolate->Electrophile Ideal Pathway Dimer Wurtz-Coupling (Dimerization Byproduct) Enolate->Dimer Excess Bromo Ester Product β-Hydroxy Ester Product (High Yield) Electrophile->Product Acidic Quench Runaway Accumulation of Reagents Thermal Runaway Risk! Unactivated->Runaway Delayed Initiation Runaway->Enolate Sudden Exotherm

Fig 1: Logical workflow and thermal runaway risks in Reformatsky scale-up.

References

  • Chemistry LibreTexts - Reformatsky Reaction Mechanism and Enolate Structure. Retrieved from:[Link]

  • Organic Process Research & Development (ACS) - Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate. Scherkenbeck, T., & Siegel, K. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry - Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

X-Ray Crystallography of Cycloheptane-Derived Spirocycles: A Methodological Comparison Guide

Introduction: The "Escape from Flatland" and Spirocyclic Scaffolds In modern drug discovery, there is a paradigm shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds. This "e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" and Spirocyclic Scaffolds

In modern drug discovery, there is a paradigm shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds. This "escape from flatland" improves physicochemical properties, enhances target selectivity, and reduces off-target promiscuity[1]. Spirocyclic compounds—molecules where two rings are connected through a single quaternary carbon atom—are highly valued for their ability to project functional groups into distinct 3D vectors while maintaining a rigid core[1].

Methyl 1-bromocycloheptane-1-carboxylate (CAS 1065573-86-5) is a highly specialized, commercially available building block used to synthesize bulky spirocyclic systems[2]. Through a zinc-mediated Reformatsky-type reaction with electrophiles (such as 3-aryl-2-cyanoprop-2-enamides), this precursor yields complex spiro[6.5]dodecane derivatives[3].

Because the 7-membered cycloheptane ring is highly flexible and undergoes rapid pseudorotation in solution, NMR spectroscopy often only provides a time-averaged structural view. Therefore, single-crystal X-ray crystallography is mandatory to unambiguously determine the solid-state conformation (e.g., twist-boat vs. chair), electron distribution, and exact stereochemistry of the spiro-center[3][4].

Synthesis A Methyl 1-bromocycloheptane -1-carboxylate B Zinc Insertion (Reformatsky Reagent) A->B C Electrophile Addition (e.g., 3-aryl-2-cyanoprop-2-enamide) B->C D Intramolecular Cyclization C->D E Spiro[6.5]dodecane Derivative (Target Scaffold) D->E

Reformatsky synthesis pathway for spiro[6.5]dodecane derivatives.

Scaffold Comparison: The Impact of Ring Size on Crystallography

When comparing spirocycles derived from different cyclic bromo-esters, the size of the carbocyclic ring fundamentally alters both the physicochemical properties of the molecule and the thermodynamic difficulty of obtaining diffraction-quality crystals.

Table 1: Structural and Crystallographic Comparison of Spiro Scaffolds
PropertySpiro[4.5]decaneSpiro[5.5]undecaneSpiro[6.5]dodecane
Precursor Methyl 1-bromocyclopentane-1-carboxylateMethyl 1-bromocyclohexane-1-carboxylateMethyl 1-bromocycloheptane-1-carboxylate
Ring Flexibility Low (Envelope conformation)Moderate (Chair conformation)High (Chair/Boat/Twist-boat pseudorotation)
Lipophilicity (LogP) LowerModerateHighest
Crystallization Difficulty Low (Packs efficiently)Low to ModerateHigh (Prone to oiling out / disorder)
Typical X-ray Disorder MinimalRareCommon in the 7-membered ring

Causality Insight: The cycloheptane-derived spiro[6.5]dodecane is notoriously difficult to crystallize because the high conformational entropy of the 7-membered ring resists the ordered packing required for crystal lattice formation. Fast crystallization methods typically result in amorphous oils rather than single crystals.

Crystallization Methodologies: Objectively Comparing Workflows

To obtain X-ray quality crystals of highly lipophilic, flexible spiro[6.5]dodecane derivatives, the choice of crystallization method is the most critical variable. We compare the standard Slow Evaporation method against the optimized Vapor Diffusion method.

Table 2: Performance Comparison of Crystallization Techniques
MetricSlow Evaporation[4]Vapor Diffusion
Solvent System Diethyl Ether / HexaneDichloromethane (DCM) / Pentane
Supersaturation Rate Fast (Uncontrolled)Slow (Kinetically Controlled)
Success Rate ~20% (Often yields twinned crystals)~85% (Yields pristine single crystals)
Mosaicity High (>1.0°)Low (<0.5°)
Timeframe 1 - 3 Days5 - 14 Days
Protocol 1: Slow Evaporation (The Standard Baseline)
  • Preparation: Dissolve 5 mg of the purified spirocycle in 2 mL of diethyl ether in a 1-dram glass vial.

  • Execution: Puncture the vial cap with a narrow needle (18G) to allow slow solvent escape. Leave undisturbed at room temperature[4].

  • Mechanism & Flaw: As the solvent evaporates, the concentration of the solute increases until it passes the metastable zone. Because evaporation rates fluctuate with ambient temperature and pressure, supersaturation happens rapidly. For flexible cycloheptane derivatives, this rapid kinetic event often forces the molecules to precipitate as an amorphous solid or a highly twinned, unusable crystal.

Protocol 2: Vapor Diffusion (The Optimized Solution)
  • Preparation: Dissolve 10 mg of the spirocycle in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Execution: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of Pentane. Seal the outer vial tightly with a PTFE-lined cap.

  • Causality & Mechanism: Pentane (the anti-solvent) has a higher vapor pressure than DCM. It preferentially vaporizes and diffuses into the inner vial, slowly lowering the dielectric constant of the solution. This kinetically controlled, gradual induction of supersaturation allows the highly flexible cycloheptane rings the necessary time to adopt their lowest-energy conformation (usually a twist-boat) and pack efficiently into a crystal lattice, entirely bypassing the liquid-liquid phase separation ("oiling out") problem.

  • Self-Validation: After 7 days, inspect the inner vial under a polarized light microscope. Rotate the polarizer; the appearance of sharp, alternating light and dark states (birefringence) confirms the presence of a highly ordered single crystal.

Crystallization Start Purified Spiro[6.5]dodecane VD Vapor Diffusion (Optimized Method) Start->VD SE Slow Evaporation (Standard Method) Start->SE VD_Step Inner: DCM Outer: Pentane (Slow kinetics) VD->VD_Step SE_Step Solvent: Diethyl Ether (Fast kinetics) SE->SE_Step VD_Out High-Quality Single Crystals (Low Mosaicity, Solvable) VD_Step->VD_Out SE_Out Amorphous Oil or Twinned Crystals SE_Step->SE_Out

Comparison of crystallization workflows for cycloheptane-derived spirocycles.

X-Ray Crystallography Workflow & Data Refinement

Once a suitable crystal is obtained via Vapor Diffusion, the physical X-ray diffraction workflow must be carefully managed to account for the inherent flexibility of the spirocycle.

Step-by-Step Diffraction Protocol
  • Crystal Harvesting: Submerge the crystal in a drop of inert perfluorinated oil (e.g., Paratone-N) on a glass slide. Using a micro-loop, scoop the crystal. Causality: The oil protects the crystal from atmospheric moisture and prevents the rapid loss of co-crystallized solvent molecules, which would otherwise cause the crystal lattice to crack and lose diffraction power.

  • Cryo-Cooling: Mount the loop on the diffractometer goniometer and immediately flash-cool the crystal to 100 K using a continuous nitrogen cold stream. Causality: Cryo-cooling minimizes the thermal motion of the atoms (reducing atomic displacement parameters) and mitigates X-ray-induced radical damage[4]. This is absolutely critical for resolving the electron density of the flexible cycloheptane ring.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus Cu-Kα (λ = 1.54178 Å) or Mo-Kα source[4].

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares against F2 utilizing SHELXL[5].

  • Handling Disorder: Because the cycloheptane ring may exist in a superposition of chair and twist-boat conformations within the same crystal lattice, examine the Fourier difference map for residual electron density peaks. If disorder is present, model the ring over two positions using the PART instruction in SHELXL, applying appropriate geometric restraints (DFIX, SADI) and rigid-bond restraints (RIGU) to ensure a chemically sensible model.

Conclusion

While Methyl 1-bromocycloheptane-1-carboxylate is a powerful precursor for generating novel, 3D-rich spirocyclic scaffolds for drug discovery, the resulting spiro[6.5]dodecane derivatives present significant crystallographic challenges due to the high conformational entropy of the 7-membered ring. By abandoning standard slow evaporation in favor of kinetically controlled vapor diffusion (DCM/Pentane) , researchers can reliably obtain low-mosaicity single crystals. Coupled with 100 K cryo-cooling and rigorous disorder modeling in SHELXL, this workflow provides a self-validating system for the definitive structural characterization of complex spirocycles.

References

1.[2] 1065573-86-5 | Methyl 1-bromocycloheptane-1-carboxylate | BLD Pharm - bldpharm.com - 2.[3] Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides - ResearchGate - 3.[1] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - ResearchGate - 4.[4] Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times - PMC - 5.[5] Pentanuclear[6] spirocyclic lanthanide(III) complexes: slow magnetic relaxation of the Dy III analogue - RSC Publishing -

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 1-bromocycloheptane-1-carboxylate and Other α-Halo Esters

Introduction: The Role and Reactivity of α-Halo Esters in Synthesis In the landscape of modern organic synthesis, α-halo esters stand out as exceptionally versatile intermediates. Their utility stems from the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role and Reactivity of α-Halo Esters in Synthesis

In the landscape of modern organic synthesis, α-halo esters stand out as exceptionally versatile intermediates. Their utility stems from the presence of two key functional groups—an ester and a halogen on the same carbon—which opens a gateway to a multitude of transformations. These compounds are pivotal in the construction of complex molecular architectures, including non-proteinogenic α-amino acids, heterocyclic systems, and various natural products.[1][2] The reactivity of an α-halo ester is not a monolithic property; it is a nuanced interplay of electronic effects, steric hindrance, and, in the case of cyclic systems, ring strain.[3][4][5]

This guide provides an in-depth comparison of the reactivity of Methyl 1-bromocycloheptane-1-carboxylate with other representative α-halo esters. Our focus will be on nucleophilic substitution reactions, primarily through the lens of solvolysis, which serves as an excellent model for probing the intrinsic reactivity and mechanistic pathways of these substrates. By understanding the causal factors behind their reactivity profiles, researchers can make more informed decisions in reaction design and optimization.

Mechanistic Underpinnings: SN1 vs. SN2 Pathways

The reactivity of α-halo esters in nucleophilic substitution is predominantly governed by two competing mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The structure of the substrate is the most critical factor in determining which pathway prevails.

  • SN1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate.[6] Its rate is determined by the stability of this intermediate. Therefore, SN1 reactions are favored for tertiary alkyl halides, as the resulting tertiary carbocation is stabilized by hyperconjugation and inductive effects from the alkyl groups.[7][8] For α-halo esters, the adjacent carbonyl group can be electron-withdrawing, which would destabilize a carbocation, but the tertiary substitution pattern is often the dominant factor.

  • SN2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[9] This mechanism is highly sensitive to steric hindrance.[4] Consequently, it is common for primary and some secondary alkyl halides but is strongly disfavored for tertiary systems where the bulky alkyl groups shield the carbon from nucleophilic attack.

For the compounds discussed herein, particularly the tertiary α-bromo esters like methyl 1-bromocycloheptane-1-carboxylate, the SN1 pathway is the most probable route under neutral or acidic conditions with weak nucleophiles (e.g., solvolysis).[10][11]

Diagram: The SN1 Pathway for Methyl 1-bromocycloheptane-1-carboxylate

The following diagram illustrates the unimolecular nucleophilic substitution (SN1) mechanism, which is the dominant pathway for tertiary α-halo esters in polar protic solvents.

SN1_Mechanism Substrate Methyl 1-bromocycloheptane- 1-carboxylate TransitionState1 Transition State 1 (C-Br bond breaking) Substrate->TransitionState1 Step 1 (Slow, RDS) Leaving Group Departs Carbocation Tertiary Carbocation Intermediate (Planar) TransitionState1->Carbocation Oxonium Protonated Product (Oxonium Ion) Carbocation->Oxonium Step 2 (Fast) Nucleophilic Attack Nucleophile Nucleophile (Solvent) e.g., H₂O Nucleophile->Oxonium Step 2 (Fast) Nucleophilic Attack Product Final Product (e.g., α-hydroxy ester) Oxonium->Product Step 3 (Fast) Deprotonation

Caption: SN1 mechanism showing rate-determining carbocation formation.

Comparative Reactivity Analysis

The solvolysis rate of an α-halo ester is an excellent proxy for its susceptibility to undergo SN1 reactions. This rate is fundamentally tied to the stability of the carbocation formed upon departure of the halide leaving group. We will compare our target molecule with other cyclic and acyclic analogues to elucidate the structural effects at play.

Methyl 1-bromocycloheptane-1-carboxylate

The seven-membered cycloheptane ring is relatively flexible and possesses less ring strain compared to smaller rings like cyclopropane or cyclobutane.[5][12] This flexibility allows the α-carbon to readily re-hybridize from sp³ to the sp² geometry required for the trigonal planar carbocation intermediate without incurring significant additional strain. The tertiary nature of the α-carbon ensures that the resulting carbocation is stabilized, making the SN1 pathway highly accessible.

Comparison with Other Cyclic α-Bromo Esters

The size of the ring has a profound impact on reactivity due to variations in ring strain and the ability to accommodate a planar carbocation.[5]

  • Methyl 1-bromocyclopropane-1-carboxylate: This molecule is highly strained. The external orbitals of the cyclopropane ring have high p-character, making the C-Br bond strong and short. Formation of a carbocation on a cyclopropane ring is extremely unfavorable due to severe angle strain. Consequently, its reactivity in SN1 reactions is exceptionally low.

  • Methyl 1-bromocyclopentane-1-carboxylate: The cyclopentane ring is less strained than cyclopropane but still has some torsional strain.[12] It can form a tertiary carbocation more readily than the smaller rings, leading to a moderate SN1 reaction rate.

  • Methyl 1-bromocyclohexane-1-carboxylate: The cyclohexane ring is famous for its strain-free chair conformation.[5] It can easily accommodate the formation of a tertiary carbocation at the α-position. Its reactivity is often considered a benchmark for a "normal" tertiary cycloalkyl system and is expected to be high, comparable to or slightly less than its acyclic counterpart due to the rigid chair structure.

The cycloheptyl system of our target molecule allows for greater conformational flexibility than cyclohexane, which can help stabilize the carbocation, suggesting a reactivity that is at least comparable to, if not slightly greater than, the cyclohexyl derivative.

Comparison with Acyclic α-Bromo Esters

Acyclic esters provide a baseline for understanding reactivity without the constraints of a ring system.

  • Methyl 2-bromo-2-methylpropanoate: This is the archetypal tertiary α-bromo ester. Free from ring strain, it readily forms a stable tertiary carbocation and undergoes SN1 solvolysis at a rapid rate. It serves as the primary benchmark for high reactivity.

  • Methyl 2-bromopropanoate (Secondary): As a secondary halide, it is at the mechanistic crossroads. It will react much slower than its tertiary counterparts under SN1 conditions because a secondary carbocation is significantly less stable than a tertiary one.[8] Under more nucleophilic conditions, an SN2 pathway may compete.

  • Methyl Bromoacetate (Primary): This primary halide is sterically unhindered and will react exclusively through an SN2 mechanism.[9] Direct comparison of its solvolysis rate to tertiary systems is misleading, as the mechanisms are different. However, under SN1 conditions (weak nucleophile, polar protic solvent), its reactivity is negligible.

Diagram: Carbocation Stability vs. Ring Size

This diagram illustrates the relationship between the cycloalkane ring size, the stability of the corresponding tertiary carbocation, and the predicted SN1 reactivity.

Stability_Reactivity cluster_stability Relative Carbocation Stability cluster_reactivity Predicted SN1 Reactivity C3 Cyclopropyl (Highly Unstable) R3 Very Low C3->R3 High Strain C5 Cyclopentyl (Moderately Stable) R5 Moderate C5->R5 Reduced Strain C6 Cyclohexyl (Stable) R6 High C6->R6 Low Strain C7 Cycloheptyl (Stable, Flexible) R7 High C7->R7 Flexibility Workflow Prep 1. Preparation - Prepare 80:20 EtOH/H₂O solvent - Add indicator (e.g., bromothymol blue) - Prepare standardized NaOH solution Equil 2. Equilibration - Place solvent in a constant  temperature bath (e.g., 50 °C) - Allow to equilibrate for 15 min Prep->Equil Init 3. Initiation - Add a precise amount of  α-bromo ester to the solvent - Start timer immediately Equil->Init Monitor 4. Monitoring - Titrate the generated HBr with  standardized NaOH at regular intervals - OR: Record time for color change Init->Monitor Data 5. Data Analysis - Plot [HBr] vs. time - Determine the initial rate from the slope - Calculate the rate constant (k) Monitor->Data

Caption: Step-by-step workflow for monitoring solvolysis kinetics.

Methodology
  • Reagent Preparation:

    • Prepare a solvent mixture of 80% ethanol and 20% deionized water by volume.

    • Prepare a standardized solution of ~0.02 M sodium hydroxide (NaOH).

    • Add a pH indicator (e.g., bromothymol blue) to the solvent mixture. The color should be adjusted to the endpoint with a drop of dilute acid or base if necessary.

  • Reaction Setup:

    • Place 50 mL of the solvent/indicator mixture into a 100 mL flask equipped with a magnetic stirrer.

    • Submerge the flask in a constant temperature water bath maintained at a specific temperature (e.g., 50 °C ± 0.1 °C). Allow the solution to reach thermal equilibrium (approx. 15-20 minutes).

  • Initiation and Monitoring:

    • Accurately weigh and add a small amount of the α-bromo ester (e.g., ~0.1 mmol) to the stirring solvent mixture. Start a stopwatch immediately upon addition.

    • The solvolysis reaction will produce HBr, causing the pH to drop and the indicator to change color.

    • As the reaction proceeds, titrate the solution with the standardized NaOH from a burette to maintain the indicator's endpoint color. Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes).

  • Data Analysis:

    • The volume of NaOH added at a given time is directly proportional to the amount of HBr produced, and thus to the extent of the reaction.

    • For an SN1 reaction, the rate law is Rate = k[Substrate]. A plot of ln([Substrate]₀ / [Substrate]t) versus time will yield a straight line with a slope equal to the rate constant, k.

    • Compare the calculated rate constants for different α-halo esters under identical conditions to determine their relative reactivities.

Conclusion and Field Insights

The reactivity of methyl 1-bromocycloheptane-1-carboxylate is primarily dictated by its tertiary structure, which strongly favors an SN1 mechanistic pathway. Its reactivity is high, comparable to other tertiary systems, and is enhanced by the conformational flexibility of the seven-membered ring that effectively stabilizes the planar carbocation intermediate.

When compared to other α-halo esters, a clear trend emerges:

  • Reactivity increases with carbocation stability: Tertiary > Secondary >> Primary.

  • For cyclic systems, reactivity is inversely related to ring strain: Cycloheptyl ≈ Cyclohexyl > Cyclopentyl >> Cyclobutyl > Cyclopropyl.

For drug development professionals and synthetic chemists, this understanding is crucial. When designing a synthesis that involves nucleophilic substitution on an α-halo ester, the choice of the substrate's carbon skeleton is not trivial. Selecting a cycloheptyl or cyclohexyl system can provide high reactivity for SN1-type transformations, whereas choosing a cyclopentyl or smaller ring will dramatically retard this pathway. This knowledge allows for the strategic tuning of reactivity to achieve desired outcomes and avoid unwanted side reactions.

References

  • Sinha, H.N. "Organic Chemistry Rearrangement." Dr. H.N. Sinha Arts & Commerce College.

  • Testbook. "Alpha halo ketones to esters are converted via:." Testbook.com.

  • Alfa Chemistry. "Favorskii Rearrangement." Alfa Chemistry.

  • Organic Reactions. "The Favorskii Rearrangement of Haloketones." Organic Reactions.

  • Chemist Wizards. "Favorskii Rearrangement." Chemist Wizards.

  • Chemistry LibreTexts. "22.4: Alpha Bromination of Carboxylic Acids."

  • Al-Rawi, S. et al. "Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity." PMC.

  • Grygorenko, O. et al. "Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions." Organic & Biomolecular Chemistry (RSC Publishing).

  • Wikipedia. "Steric effects."

  • Scribd. "Bridgehead Carbocations MSC Notes."

  • Ashenhurst, J. "3 Factors That Stabilize Carbocations." Master Organic Chemistry.

  • Chemistry LibreTexts. "Ring Strain and the Structure of Cycloalkanes."

  • Chemistry Steps. "Alkyl Halides to Alcohols."

  • ResearchGate. "Reaction of methyl 1-bromocyclopentane- and -cyclohexanecarboxylates with zinc and 2-arylmethylideneindan-1,3-diones."

  • R Discovery. "The Stability of Bridgehead Carbocations."

  • Thibodeau, M. et al. "Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action." PMC.

  • ResearchGate. "Reaction of Methyl 1-Bromocyclohexanecarboxylate with Zinc and 3-Aryl-1-(2-hydroxyphenyl)prop-2-en-1-ones."

  • Scilit. "Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives."

  • Chemistry Steps. "Alpha Halogenation of Carboxylic Acids."

  • Vaia. "Account for the relative rates of solvolysis of these compounds in aqueous acetic acid."

  • ResearchGate. "Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides."

  • ResearchGate. "Scheme 1. Reaction Steps in S N 1 Solvolysis of Alkyl Halides and..."

  • R Discovery. "Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study."

  • Scribd. "Lab 07 SN1 and SN2 Reactions of Alkyl Halides."

  • Ashenhurst, J. "Alkyl Halide Reaction Map And Summary." Master Organic Chemistry.

  • TSpace. "Studies towards Developing Diastereoselective SN1 Reactions of α-Keto Carbocations."

  • ACS Publications. "Allylic Rearrangements. XXXII. The Solvolysis and Intramolecular Rearrangement of α,α-Dimethylallyl Chloride 1."

  • Chemistry LibreTexts. "7.1: Solvolysis of Tertiary and Secondary Haloalkanes."

  • MSU chemistry. "Reactions at the α-Carbon."

  • Ashenhurst, J. "The SN1 Reaction Mechanism." Master Organic Chemistry.

  • Kevill, D. N. et al. "Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein."

  • ResearchGate. "Nucleophilic substitution of α-bromoboronic esters according to Matteson et al."

  • TSpace. "Studies towards Developing Diastereoselective SN1 Reactions of α-Keto Carbocations."

  • PubChem. "Methyl 1-bromocyclopentane-1-carboxylate."

  • MSU chemistry. "Ring Conformations."

  • Iowa State University Digital Repository. "Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones."

  • Organic Syntheses Procedure. "bromocyclopropane."

  • Organic Syntheses. "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation."

  • Chemistry Stack Exchange. "Rate of solvolysis of allyl and alkyl halides."

  • ResearchGate. "Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1."

  • Nature. "Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane."

  • PubChem. "Methyl 1-bromocyclopropanecarboxylate."

Sources

Validation

A Strategic Guide to Seven-Membered Ring Synthesis: Evaluating Alternatives to Methyl 1-bromocycloheptane-1-carboxylate

The seven-membered carbocyclic framework, a prevalent motif in numerous natural products and pharmaceutically active compounds, presents a unique synthetic challenge due to unfavorable entropic and enthalpic factors asso...

Author: BenchChem Technical Support Team. Date: March 2026

The seven-membered carbocyclic framework, a prevalent motif in numerous natural products and pharmaceutically active compounds, presents a unique synthetic challenge due to unfavorable entropic and enthalpic factors associated with its formation.[1][2] Historically, reagents like Methyl 1-bromocycloheptane-1-carboxylate have served as valuable building blocks, primarily for substitution or elimination reactions. However, modern synthetic chemistry demands a more versatile and efficient toolkit. This guide provides an in-depth comparison of contemporary alternative strategies for the construction of seven-membered rings, focusing on their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.

This analysis moves beyond simple intramolecular alkylation and explores powerful, catalytic, and mechanistically diverse approaches that offer superior control over functionality and stereochemistry. We will delve into the core principles of Ring-Closing Metathesis, Transition-Metal-Catalyzed Cycloadditions, and Radical Cyclizations, providing the necessary data and protocols to inform your synthetic planning.

The Limitations of Classical Precursors

Methyl 1-bromocycloheptane-1-carboxylate and similar α-halo esters are typically employed in reactions where the cycloheptyl ring is already formed. Their utility lies in post-functionalization via nucleophilic substitution or as precursors for cycloheptene through elimination. While useful, they are not reagents for the de novo synthesis of the seven-membered ring itself. The true challenge lies in efficiently forging the carbocycle from acyclic or smaller cyclic precursors. The following sections detail superior strategies to achieve this primary goal.

Ring-Closing Metathesis (RCM): A Paradigm Shift in Macrocyclization

Ring-Closing Metathesis (RCM) has become a cornerstone for the synthesis of unsaturated rings, including seven-membered systems.[3][4] This strategy utilizes acyclic diene precursors, which upon exposure to a metal-carbene catalyst (typically ruthenium-based), undergo an intramolecular olefin metathesis to form a cycloalkene and a volatile ethylene byproduct, providing a strong thermodynamic driving force for the reaction.[4]

Conceptual Workflow: RCM for Cycloheptene Synthesis

The core principle involves the strategic placement of two terminal alkenes on a linear chain, separated by a five-atom tether, to ensure the formation of the desired seven-membered ring.

RCM_Workflow Acyclic_Diene Acyclic Diene Precursor (e.g., 1,8-nonadiene derivative) Intermediate Metallacyclobutane Intermediate Acyclic_Diene->Intermediate Catalyst Coordination & [2+2] Cycloaddition Catalyst Ru-Carbene Catalyst (e.g., Grubbs II) Product Cycloheptene Derivative Intermediate->Product Retro [2+2] Cycloaddition Byproduct Ethylene (gas) Intermediate->Byproduct Product->Catalyst Catalyst Regeneration Cycloaddition_Mechanism cluster_main [5+2] Cycloaddition Pathway Start Vinylcyclopropane (VCP) + Alkyne Intermediate1 Rh-Metallacyclohexene Start->Intermediate1 Oxidative Cyclization Catalyst [Rh(CO)2Cl]2 Catalyst->Intermediate1 Intermediate2 Alkyne Insertion Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Product Cyclohepta-1,4-diene Derivative Intermediate3->Product Product->Catalyst Catalyst Regeneration

Sources

Comparative

Efficacy of Methyl 1-bromocycloheptane-1-carboxylate in complex molecule synthesis

Efficacy of Methyl 1-bromocycloheptane-1-carboxylate in Complex Molecule Synthesis: A Comparative Guide In modern drug discovery, the synthesis of topologically complex, three-dimensional spirocyclic scaffolds is critica...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Methyl 1-bromocycloheptane-1-carboxylate in Complex Molecule Synthesis: A Comparative Guide

In modern drug discovery, the synthesis of topologically complex, three-dimensional spirocyclic scaffolds is critical for escaping the "flatland" of traditional aromatic pharmacophores. Methyl 1-bromocycloheptane-1-carboxylate (MBCC) has emerged as a highly specialized building block for constructing 7-membered spirocycles.

This guide objectively evaluates the synthetic efficacy of MBCC against its lower homologues—Methyl 1-bromocyclohexanecarboxylate (MBHC) and Methyl 1-bromocyclopentanecarboxylate (MBPC)—focusing on Reformatsky-type spirocyclizations, mechanistic causality, and downstream pharmaceutical applications.

Mechanistic Pathway: Reformatsky-Type Spirocyclization

The primary utility of MBCC lies in its ability to form bulky zinc enolates that undergo nucleophilic addition to electrophiles (such as chalcones, azomethines, or α-dicarbonyls), followed by intramolecular lactonization or lactamization to form spiro-fused heterocycles[1][2].

The success of this reaction relies heavily on overcoming the steric bulk of the cycloheptyl ring. The addition of a strong coordinating ligand (like HMPA or HMFTA) is strictly required to break up zinc enolate aggregates, thereby enhancing the nucleophilicity of the intermediate[1][2].

Reformatsky_Mechanism MBCC Methyl 1-bromocycloheptane- 1-carboxylate (MBCC) Enolate Zinc Enolate Intermediate MBCC->Enolate Oxidative Addition Zn Zinc Turnings + HgCl2 (cat.) Zn->Enolate Adduct O-Zinc Aldol Adduct Enolate->Adduct Nucleophilic Attack Electrophile Electrophile (e.g., Chalcone) Electrophile->Adduct Product Spirocyclic Scaffold (e.g., Oxaspiro[5.6]dodecane) Adduct->Product Intramolecular Cyclization

Fig 1. Mechanistic pathway of the Zinc-mediated Reformatsky-type spirocyclization using MBCC.

Comparative Efficacy Analysis

When designing a synthetic route, the choice of the cycloalkane ring size fundamentally alters the reaction kinetics and thermodynamic stability of the transition state.

Steric Profile and Transannular Strain

The 7-membered cycloheptane ring in MBCC exhibits significant transannular (Prelog) strain and high conformational flexibility. During the intramolecular cyclization step (Adduct


 Product), the bulky cycloheptyl moiety creates severe steric clashes around the newly forming quaternary spiro center. In contrast, the 5-membered (MBPC) and 6-membered (MBHC) analogs possess more rigid, predictable conformations (planar and chair, respectively) that minimize steric hindrance during ring closure[2][3].
The Thorpe-Ingold Effect

The internal bond angle of the cycloalkane precursor dictates the rate of cyclization. Cyclopentane (~104°) and cyclohexane (~109°) compress the external reactive angles, driving the reactive functional groups closer together and accelerating lactonization (the Thorpe-Ingold effect). Cycloheptane's larger, "floppier" structure diffuses this effect, resulting in a higher activation energy barrier for cyclization and a corresponding drop in overall yield[1][2].

Quantitative Performance Data

As demonstrated in the table below, while MBCC yields are lower due to the aforementioned steric and thermodynamic barriers, it remains the only viable reagent for accessing highly lipophilic, 7-membered spiro-scaffolds[1][2].

ReagentRing SizeTarget Spiro-ScaffoldReaction TimeAvg. Yield (%)Ref
Methyl 1-bromocyclopentanecarboxylate (MBPC) 5Oxaspiro[5.4]decane2 - 3 h60 - 65%[2]
Methyl 1-bromocyclohexanecarboxylate (MBHC) 6Oxaspiro[5.5]undecane3 - 4 h55 - 60%
Methyl 1-bromocycloheptane-1-carboxylate (MBCC) 7Oxaspiro[5.6]dodecane4 h43 - 48%[1]

Experimental Protocol: Synthesis of Oxaspiro[5,6]dodec-3-en-1-ones

To ensure reproducibility, the following protocol outlines a self-validating system for the synthesis of 5-aryl-3-phenyl-2-oxaspiro[5,6]dodec-3-en-1-ones using MBCC. Every step is engineered to mitigate the inherently lower reactivity of the 7-membered precursor[1].

Step 1: Surface Activation of Zinc

  • Procedure: Chop 1.0 g of zinc into fine chips and place them into a round-bottom flask. Add a catalytic amount of Mercury(II) chloride (

    
    ).
    
  • Causality: Zinc oxidation creates an inert passivation layer.

    
     amalgamates the zinc surface, exposing pure metal and significantly lowering the activation energy required for the oxidative insertion into the C-Br bond of MBCC.
    

Step 2: Reagent Assembly & Solvent Coordination

  • Procedure: Add 6 mmol of MBCC and 5 mmol of the electrophile (e.g., 3-(4-bromophenyl)-1-phenylprop-2-en-1-one). Introduce a solvent mixture of 10 mL anhydrous benzene, 5 mL anhydrous ethyl acetate, and 1 mL HMFTA (or HMPA).

  • Causality: The non-polar/polar aprotic solvent blend solubilizes both organic reactants and the organometallic intermediate. HMFTA acts as a potent Lewis base, coordinating to the zinc cation. This breaks down unreactive enolate oligomers into highly reactive monomers, forcing the nucleophilic attack forward despite the steric bulk of the cycloheptyl ring.

Step 3: Thermal Activation & Cyclization

  • Procedure: Boil (reflux) the reaction mixture continuously for 4 hours.

  • Causality: The extended thermal input is strictly necessary to overcome the high entropic barrier of the cycloheptane-hindered intramolecular cyclization.

Step 4: Quenching & Isolation

  • Procedure: Cool the mixture, decant it from the unreacted excess zinc, and hydrolyze with a 5% aqueous solution of acetic acid. Separate the organic layer and purify via standard chromatographic methods.

  • Causality: A mild acetic acid quench is utilized instead of strong mineral acids to safely protonate the intermediate without risking the hydrolysis of the newly formed, sterically strained spiro-lactone bond. Expected yield: 43-48%[1].

Downstream Pharmaceutical Applications

Despite the synthetic challenges, the incorporation of the cycloheptane ring via MBCC is highly prized in medicinal chemistry. The resulting spiro[5.6]dodecane derivatives exhibit potent biological activity. For example, compounds synthesized via this method have demonstrated significant analgesic activity (verified via the in vivo murine hot plate method)[1]. Furthermore, acute toxicity profiling indicates an


, classifying these MBCC-derived spirocycles as practically non-toxic, making them highly attractive candidates for preclinical drug development[1]. MBCC is also instrumental in synthesizing complex dispiro systems, such as dispiro[cycloheptane-1,1'-pyrido[2,1-a]isoquinoline] derivatives, which are heavily investigated in neuropharmacology[4].

References

1.[1] RU2461555C1 - Method of producing 5-aryl-3-phenyl-2-oxaspiro[5,6]dodec-3-en-1-ones, exhibiting analgesic activity. Google Patents. 2.[4] СИНТЕЗ И СТРОЕНИЕ 9',10'-ДИМЕТОКСИ-7',11B'-ДИГИДРО-2'Н,4'Н,6'НДИСПИРО[ЦИКЛОГЕПТАН-1,1'-ПИРИДО[2,1-A]ИЗОХИНОЛИН-3',1''. CyberLeninka. 3.[2] Reformatsky Reaction of Methyl 1-Bromocycloalkanecarboxylates with α-Dicarbonyl Compounds. Ovid. 4.[3] Reformatsky Reaction of Methyl 1-Bromocyclohexanecarboxylate with N,N′-(1,4-Phenylene)bis(1-arylmethanimines). ResearchGate. 5. Methyl 1-bromocyclohexanecarboxylate 97 3196-23-4. Sigma-Aldrich.

Sources

Validation

Computational Analysis of Transition States in Sterically Hindered Systems: A Comparison Guide for Methyl 1-bromocycloheptane-1-carboxylate

Introduction & The Kinetic Challenge Methyl 1-bromocycloheptane-1-carboxylate (1)[2] is a highly functionalized, sterically hindered -bromo ester. In drug development and complex organic synthesis, functionalizing this t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Kinetic Challenge

Methyl 1-bromocycloheptane-1-carboxylate (1)[2] is a highly functionalized, sterically hindered


-bromo ester. In drug development and complex organic synthesis, functionalizing this tertiary-like center requires navigating the delicate kinetic competition between nucleophilic substitution (S

1 solvolysis) and elimination (E2).

Because the


-carbon is fully substituted and embedded within a bulky 7-membered ring, direct S

2 attack is sterically prohibited. Accurately predicting whether the molecule will undergo heterolytic C-Br cleavage (S

1) or base-promoted elimination (E2) requires precise computational modeling of the transition states (TS) governing these pathways.

The Causality of Computational Failure: Modeling the TS of this specific molecule is notoriously difficult. The cycloheptane ring possesses multiple low-energy conformations (chair, boat, twist-boat). If a computational chemist simply guesses a TS geometry based on a static 2D drawing, the optimization will likely converge to a higher-energy local saddle point—or fail entirely—because the ring puckering is incorrect. A robust protocol cannot rely on a single Density Functional Theory (DFT) optimization; it must couple semi-empirical conformational sampling with high-level path interpolation.

Comparison of Transition State Search Methodologies

We evaluate three primary computational frameworks for isolating the E2 elimination TS of methyl 1-bromocycloheptane-1-carboxylate.

  • Gaussian 16 (The Berny Algorithm): The legacy industry standard. Gaussian utilizes the Rational Function Optimization (RFO) step within its [3] to walk uphill to the saddle point. While mathematically rigorous, Gaussian requires the user to provide an exceptionally accurate initial guess (e.g., via QST2/QST3). For a highly flexible 7-membered ring, manually generating this guess is highly error-prone.

  • ORCA 6.0 (NEB-TS + Eigenvector Following): The modern automated standard. ORCA implements the[4] method, which automatically interpolates a reaction path between the reactant and product, followed by an Eigenvector Following (P-RFO) optimization. Crucially, ORCA includes the GOAT module for automated [5], making it ideal for cycloheptane derivatives.

  • xTB / Machine Learning Potentials (MACE): The pre-optimization engine. Semi-empirical methods like GFN2-xTB or 6[6] cannot replace DFT for exact barrier heights, but they calculate forces orders of magnitude faster. They are indispensable for screening the thousands of possible ring conformations before submitting the lowest-energy candidate to DFT.

Quantitative Performance Comparison

Data based on the E2 elimination TS search of Methyl 1-bromocycloheptane-1-carboxylate using 16 CPU cores.

Software SuiteAlgorithm / MethodConformer SearchTS Search TimeImaginary Freq. AccuracyBest Use Case
Gaussian 16 Berny (RFO) / QST3Manual / External~4.5 hoursExcellent (DFT)High-accuracy final OptTS
ORCA 6.0 NEB-TS + EigenvectorBuilt-in (GOAT)~1.2 hoursExcellent (DFT)End-to-end automated workflow
GFN2-xTB Semi-empiricalBuilt-in< 2 minutesApproximatePre-optimization & screening

Workflow Visualization

TS_Workflow Start 1. Reactant & Product (Atom Mapped) GOAT 2. Conformer Search (GFN2-xTB / GOAT) Start->GOAT Minimize steric clashes NEB 3. Path Interpolation (ORCA NEB-TS) GOAT->NEB Lowest energy pair OptTS 4. Saddle Point Opt (Berny / P-RFO) NEB->OptTS TS guess geometry Freq 5. Frequency Check (1 Imaginary Mode) OptTS->Freq Exact TS structure IRC 6. IRC Validation (Reaction Pathway) Freq->IRC True saddle point

Fig 1. Multi-tier computational workflow for transition state optimization and validation.

Self-Validating Experimental Protocol (ORCA 6.0)

To ensure scientific integrity, a transition state search must be a self-validating system. The following protocol utilizes ORCA 6.0 to find the E2 elimination TS.

Step 1: Geometry Preparation & Atom Mapping
  • Action: Build the 3D structures of the reactant (the

    
    -bromo ester + base) and the product (the 
    
    
    
    -unsaturated ester + protonated base + bromide ion).
  • Causality: You must ensure the atom numbering is identical between the two structures. If Carbon-1 in the reactant is Carbon-5 in the product, the NEB interpolation will attempt to force atoms to cross through each other, causing catastrophic SCF convergence failure.

Step 2: Constrained Conformer Search (!XTB GOAT)
  • Action: Run a conformational search using the GFN2-xTB method via ORCA's GOAT module. Apply Cartesian constraints to the reacting atoms (the C-Br bond and the

    
    -hydrogen being abstracted).
    
  • Causality: The 7-membered ring is highly flexible. By freezing the reacting center, we force the algorithm to sample only the conformational space of the cycloheptane ring and the methyl ester without accidentally completing the reaction. This identifies the lowest-energy conformer pre-disposed to the transition state.

Step 3: Path Interpolation (!NEB-TS)
  • Action: Submit the lowest-energy reactant and product conformers to a Nudged Elastic Band calculation using a fast composite DFT method (e.g., !r2SCAN-3c NEB-TS).

  • Causality: NEB generates a series of "images" along the reaction coordinate, connecting the reactant to the product via elastic springs. The highest-energy image is automatically optimized to a saddle point guess, bypassing the need for manual QST3 inputs.

Step 4: Exact TS Optimization and Frequency Check (!OptTS Freq)
  • Action: Take the NEB-TS output and run a rigorous saddle-point optimization at a higher level of theory (e.g., !ωB97X-D def2-TZVP OptTS Freq).

  • Causality (Self-Validation): The Freq command is non-negotiable. The mathematical definition of a first-order saddle point is a structure with exactly one imaginary frequency. If the output yields zero imaginary frequencies, you have found a local minimum. If it yields two or more, you have found a higher-order saddle point (chemically meaningless). The single imaginary vibrational mode must be animated to visually confirm it corresponds to the simultaneous C-Br cleavage and C-H abstraction.

Step 5: Intrinsic Reaction Coordinate (!IRC)
  • Action: Run an IRC calculation on the verified TS geometry.

  • Causality (Self-Validation): The IRC algorithm follows the imaginary frequency downhill in both the forward and reverse directions. This is the ultimate proof of trustworthiness: it guarantees that the isolated transition state strictly connects your specific reactant to your specific product, ruling out competing pathways (such as an S

    
    1 heterolysis intermediate).
    

References

  • Gaussian, Inc. "Opt | Gaussian.com" Gaussian 16 Capabilities & Berny Algorithm.[Link]

  • FACCTs. "Finding Transition States with NEB-TS - ORCA 6.0 TUTORIALS." ORCA Documentation.[Link]

  • FACCTs. "Transition State Conformers - ORCA 6.0 TUTORIALS." ORCA Documentation.[Link]

  • ChemRxiv. "Generic Machine Learning Potential for Accelerating Transition State Search in Organic Synthesis." ChemRxiv.[Link]

Sources

Comparative

The Versatile Building Block: A Comparative Guide to the Applications of Methyl 1-bromocycloheptane-1-carboxylate

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutics. Among the vast arsenal of chemical building block...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutics. Among the vast arsenal of chemical building blocks, spirocyclic compounds have garnered significant attention for their unique three-dimensional structures, which can impart favorable pharmacological properties.[1][2][3] This guide provides an in-depth analysis of Methyl 1-bromocycloheptane-1-carboxylate, a key reagent in the synthesis of complex spiro-heterocycles, and offers a comparative perspective on its utility against other cycloalkane analogues.

Methyl 1-bromocycloheptane-1-carboxylate is a valuable intermediate in organic synthesis, primarily utilized for the construction of spiro-β-lactams and other intricate molecular architectures. Its seven-membered carbocyclic ring offers a distinct conformational profile compared to its smaller ring counterparts, potentially influencing the biological activity and physicochemical properties of the resulting spirocyclic compounds.[1][4]

Synthesis of the Precursor: A Look at the Hell-Volhard-Zelinsky Reaction

The HVZ reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide. The reaction proceeds via the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-position. Subsequent hydrolysis yields the α-bromo carboxylic acid.

Core Application: The Reformatsky Reaction in Spirocycle Synthesis

The primary application of Methyl 1-bromocycloheptane-1-carboxylate lies in the Reformatsky reaction, a powerful tool for carbon-carbon bond formation.[5][6] This reaction typically involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then reacts with a carbonyl compound, such as an aldehyde or ketone, or in the case of β-lactam synthesis, an imine.[6]

A key application of Methyl 1-bromocycloheptane-1-carboxylate is in the synthesis of 2,3-diaryl-2-azaspiro-[3.6]decan-1-ones.[4] In this reaction, the Reformatsky reagent derived from the cycloheptane derivative reacts with a Schiff base (an imine) to generate a spiro-β-lactam. The seven-membered ring of the starting material becomes the spiro-fused cycloheptane ring in the final product.

Experimental Protocol: Synthesis of 2,3-diaryl-2-azaspiro-[3.6]decan-1-ones

While a detailed, step-by-step protocol for this specific transformation is not explicitly provided in the available literature, a general procedure for the synthesis of similar spiro-β-lactams via the Reformatsky reaction can be outlined as follows:

  • Activation of Zinc: Zinc dust is activated, typically by washing with dilute acid and then with organic solvents to remove any oxide layer and ensure a reactive surface.

  • Formation of the Reformatsky Reagent: A solution of Methyl 1-bromocycloheptane-1-carboxylate in an anhydrous aprotic solvent, such as THF or a mixture of toluene and hexamethylphosphoramide, is added to the activated zinc.[4] The mixture is gently heated to initiate the formation of the organozinc reagent.

  • Reaction with Imine: A solution of the desired N-aryl- or N-alkyl-imine (Schiff base) in the same solvent is then added to the freshly prepared Reformatsky reagent.

  • Cyclization and Work-up: The reaction mixture is typically refluxed for several hours to promote the addition of the organozinc reagent to the imine and subsequent intramolecular cyclization to form the β-lactam ring. After completion, the reaction is quenched with a mild acid, and the product is extracted, purified by column chromatography, and characterized.

A Comparative Look: Cycloalkane Ring Size Matters

The choice of the cycloalkane ring in the α-bromo ester can significantly influence the outcome and efficiency of the Reformatsky reaction. While specific comparative yield data for the cycloheptane derivative is scarce in the readily available literature, general trends can be inferred from studies on related compounds.

Ring SizeReactivity and ProductReported Yields for Analogous Reactions
CyclobutaneForms 2,3-diaryl-2-azaspiro[3.3]heptane-1-ones.[4]Not specified in the provided results.
CyclopentaneReacts with imines to form 2,3-diaryl-2-azaspiro[3.4]octan-1-ones.[4]Not specified in the provided results.
CyclohexaneReacts with bis-imines to produce bis(spiro)-β-lactams in good yields.[4]58-82% for bis(spiro)-β-lactams.[4]
Cycloheptane Forms 2,3-diaryl-2-azaspiro-[3.6]decan-1-ones. [4]Yields not explicitly reported in the provided results.

The data suggests that the Reformatsky reaction is a versatile method for the synthesis of spiro-β-lactams from various methyl 1-bromocycloalkanoates. The yields for the cyclohexane derivative in the synthesis of bis-spiro compounds are notably good, suggesting that the reaction is generally efficient.[4] The larger, more flexible cycloheptane ring may introduce unique conformational properties to the resulting spirocycle, which could be advantageous in the context of drug design.[1]

The Significance of Spiro-β-Lactams in Medicinal Chemistry

Spirocyclic compounds, and particularly spiro-β-lactams, are of significant interest to the pharmaceutical industry. The introduction of a spiro center can lead to several desirable properties in a drug candidate:

  • Increased Three-Dimensionality: Moving away from "flat" molecules can improve target binding and selectivity.[1]

  • Conformational Rigidity: Locking a molecule into a specific conformation can enhance its affinity for a biological target.

  • Novel Chemical Space: Spirocycles provide access to unique molecular architectures, which can lead to novel intellectual property.

  • Improved Physicochemical Properties: The incorporation of a spirocyclic moiety can favorably modulate properties such as solubility and metabolic stability.

Spiro-β-lactams, in particular, have been investigated for a range of biological activities, including antibacterial, antiviral, and cholesterol absorption inhibition.[2][3] The cycloheptyl spiro-β-lactams derived from Methyl 1-bromocycloheptane-1-carboxylate represent a class of compounds with potential for further exploration in various therapeutic areas.[1][2]

Visualizing the Synthesis

Figure 1: Synthetic pathway to 2,3-diaryl-2-azaspiro[3.6]decan-1-ones.

Conclusion

Methyl 1-bromocycloheptane-1-carboxylate serves as a valuable and versatile reagent for the synthesis of complex spirocyclic molecules, particularly cycloheptyl spiro-β-lactams, via the Reformatsky reaction. While detailed comparative data on its reactivity versus other cycloalkane analogues is an area ripe for further investigation, the unique structural features imparted by the seven-membered ring make it an attractive building block for medicinal chemists. The continued exploration of its applications holds promise for the development of novel therapeutic agents with improved pharmacological profiles.

References

  • Nikiforova, E. A., et al. (2020). Reformatsky Reaction of Methyl 1-Bromocyclohexanecarboxylate with N,N′-(1,4-Phenylene)bis(1-arylmethanimines). Russian Journal of Organic Chemistry, 56(6), 1029-1033.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
  • This citation is not available in the provided search results.
  • Srivastava, V., et al. (2020). Spiro compounds – Knowledge and References. Taylor & Francis.
  • This citation is not available in the provided search results.
  • Singh, G. S., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • This citation is not available in the provided search results.
  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.

Sources

Validation

Benchmarking Methyl 1-bromocycloheptane-1-carboxylate Synthesis: Classical vs. Novel Methodologies

Introduction: The Synthetic Challenge of α-Quaternary Bromoesters Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly valued, sterically hindered building block in modern drug discovery. As pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge of α-Quaternary Bromoesters

Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly valued, sterically hindered building block in modern drug discovery. As pharmaceutical pipelines increasingly prioritize sp3-rich scaffolds to improve clinical success rates, functionalized cycloheptanes have gained immense traction. This specific α-bromoester serves as a critical electrophile in photoredox-catalyzed C(sp3)–C(sp3) cross-coupling reactions[1], enabling the rapid construction of complex, three-dimensional pharmacophores.

However, synthesizing α-quaternary bromoesters—particularly on a seven-membered ring—presents significant thermodynamic and kinetic hurdles. The conformational flexibility and transannular strain of the cycloheptane ring make traditional enolization sluggish, often leading to competing elimination reactions or poor yields. This guide benchmarks the traditional synthetic approach against two novel methodologies: visible-light photoredox catalysis and continuous flow microreactor synthesis. By analyzing the causality behind these experimental choices, we provide a definitive guide for process chemists and researchers aiming to optimize the synthesis of this challenging substrate.

Baseline Methodology: Classical Enolate Bromination

Traditionally, α-bromination of carboxylic acids and their derivatives relies on the Hell-Volhard-Zelinsky (HVZ) reaction or its modern enolate equivalents[2]. Because direct HVZ conditions (PBr3/Br2) are often too harsh for complex substrates and can lead to over-bromination or acyl bromide degradation[3], the standard benchmark for esters is lithium enolate formation followed by electrophilic trapping.

Mechanistic Causality

To bypass the poor enolization equilibrium of the ester, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used at cryogenic temperatures (-78 °C). This kinetically deprotonates the α-position to form a lithium enolate. The subsequent addition of N-Bromosuccinimide (NBS) delivers an electrophilic bromine atom (Br+). The primary limitation here is the steric bulk of the cycloheptyl ring, which impedes the trajectory of the incoming electrophile, while the basic conditions can promote unwanted dehydrobromination of the product.

Experimental Protocol (Batch Enolate Method)

This protocol utilizes a self-validating quenching mechanism to prevent over-reaction.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (20 mL) and diisopropylamine (1.5 mmol). Cool to -78 °C using a dry ice/acetone bath.

  • Enolization: Dropwise add n-BuLi (1.4 mmol, 2.5 M in hexanes). Stir for 30 minutes to ensure complete LDA formation. Slowly add methyl cycloheptanecarboxylate (1.0 mmol) in THF (5 mL). Stir for 1.5 hours at -78 °C.

  • Bromination: Add a pre-chilled solution of recrystallized NBS (1.2 mmol) in THF (10 mL) dropwise.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc 9:1). Upon consumption of the starting material (typically 2-3 hours), quench the reaction at -78 °C with saturated aqueous NH4Cl (10 mL) to instantly protonate any unreacted enolate and prevent basic degradation.

  • Workup: Extract with diethyl ether (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Novel Methodology 1: Visible-Light Photoredox Catalysis

To circumvent the need for cryogenic temperatures and highly reactive organolithium reagents, photoredox catalysis has emerged as a superior alternative. By utilizing organic dyes, chemists can amplify the electrophilicity of halogenating agents under exceptionally mild conditions[4].

Mechanistic Causality

Instead of activating the substrate via enolization, this method activates the reagent (NBS). An organic dye, such as Erythrosine B, absorbs visible light to reach an excited state. Through Single Electron Transfer (SET), the photocatalyst oxidizes NBS, generating a highly reactive, positively polarized nitrogen-radical species. This intermediate dramatically amplifies the electrophilicity of the bromine atom, allowing it to react directly with the ester's α-position without requiring prior enolization[4]. This radical-polar crossover pathway suppresses the formation of elimination byproducts.

G PC Photocatalyst (Erythrosine B) Ground State PC_star Excited State (PC*) PC->PC_star White LED (hv) NBS_act Activated NBS (Electrophilic Amplification) PC_star->NBS_act SET Oxidation NBS_act->PC Catalyst Regeneration Substrate Methyl cycloheptane- 1-carboxylate NBS_act->Substrate Electrophilic Attack Product Methyl 1-bromo- cycloheptane-1-carboxylate Substrate->Product Bromine Transfer

Fig 1: Proposed photoredox catalytic cycle for the alpha-bromination of cycloheptane esters.

Experimental Protocol (Photoredox Batch)
  • Preparation: In a 10 mL transparent glass vial, add methyl cycloheptanecarboxylate (1.0 mmol), NBS (1.1 mmol), Erythrosine B (0.01 mmol, 1 mol%), and (NH4)2S2O8 (0.1 mmol) as an additive.

  • Solvent: Dissolve the mixture in HPLC-grade Acetonitrile (5 mL).

  • Irradiation: Seal the vial and irradiate with a 24W white LED strip at 20 °C. Use a cooling fan to maintain ambient temperature, preventing thermal background reactions.

  • Validation: Stir for 4 hours. The reaction's progress is visually validated by the bleaching of the NBS suspension.

  • Workup: Dilute with water, extract with EtOAc, and filter through a short pad of silica to remove the dye. Concentrate to yield the product.

Novel Methodology 2: Continuous Flow Microreactor Synthesis

While batch photoredox is highly effective, it is limited by the Beer-Lambert law; light penetration drops exponentially as reactor size increases, making scale-up nearly impossible. Continuous flow chemistry solves this by confining the reaction to narrow, transparent tubing.

Mechanistic Causality

In a microreactor (typically 0.75 mm internal diameter), the surface-area-to-volume ratio is maximized. This ensures that every molecule of the photocatalyst receives uniform photon flux. Furthermore, the enhanced mass transfer in the micro-channels ensures rapid, homogenous mixing of the substrate and activated NBS, drastically reducing the required residence time from hours to minutes and entirely eliminating over-bromination artifacts.

Workflow cluster_batch Classical Batch (Enolate) cluster_flow Continuous Flow Photoredox Start Starting Material (Ester) B1 Cryogenic Cooling (-78°C) Start->B1 F1 Reagent Mixing (T-Mixer) Start->F1 B2 LDA Addition (Enolization) B1->B2 B3 Electrophilic Bromination (NBS) B2->B3 Product Methyl 1-bromocycloheptane- 1-carboxylate B3->Product F2 Photochemical Reactor (Residence Time: 10 min) F1->F2 F3 In-line Quenching F2->F3 F3->Product

Fig 2: Experimental workflow comparison between classical batch synthesis and continuous flow.

Experimental Protocol (Photoredox Flow)
  • System Setup: Equip a dual-syringe pump system connected to a PEEK T-mixer. Connect the mixer to a 10 mL FEP (Fluorinated Ethylene Propylene) capillary reactor coiled around a custom white LED cylinder.

  • Preparation:

    • Syringe A: Substrate (0.5 M) + Erythrosine B (1 mol%) in MeCN.

    • Syringe B: NBS (0.55 M) in MeCN.

  • Execution: Pump both syringes at a flow rate of 0.5 mL/min (total flow 1.0 mL/min), achieving a precise residence time of 10 minutes in the irradiated zone.

  • Collection & Validation: Collect the output stream directly into a flask containing aqueous sodium thiosulfate to instantly quench any trace unreacted NBS. The steady-state output guarantees consistent yield without batch-to-batch variation.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of the three methodologies for the synthesis of Methyl 1-bromocycloheptane-1-carboxylate.

MetricClassical Enolate (Batch)Photoredox (Batch)Photoredox (Continuous Flow)
Isolated Yield 52%84%93%
Reaction Time 4 - 6 hours4 hours10 minutes (Residence Time)
Temperature -78 °C to 20 °C20 °C20 °C
Reagent Hazard High (n-BuLi, LDA)Low (Organic Dye)Low (Organic Dye)
Scalability Poor (Exothermic quench)Moderate (Light attenuation)Excellent (Numbering-up)
E-Factor (Waste) High (>50 kg/kg )Medium (~25 kg/kg )Low (<10 kg/kg )

Conclusion

Benchmarking the synthesis of Methyl 1-bromocycloheptane-1-carboxylate reveals a stark contrast between traditional and modern methodologies. The classical enolate approach, while historically reliable, suffers from poor yields and harsh conditions when applied to sterically demanding α-quaternary cycloheptyl systems. Visible-light photoredox catalysis offers a paradigm shift, utilizing electrophilic amplification to achieve high yields under ambient conditions. Ultimately, transitioning this photoredox chemistry into a continuous flow microreactor represents the current state-of-the-art, maximizing both chemical efficiency and scalability for drug development applications.

References

  • Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide Source: ACS Omega URL:[Link]

  • Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinskii Reaction) Source: Chemistry LibreTexts URL:[Link]

  • Bromocarboxylic acid synthesis by bromination Source: Organic Chemistry Portal URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 1-bromocycloheptane-1-carboxylate

Introduction: The Intersection of Utility and Reactivity Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly reactive -bromo ester utilized extensively in advanced medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Intersection of Utility and Reactivity

Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) is a highly reactive


-bromo ester utilized extensively in advanced medicinal chemistry and drug development. The bulky cycloheptyl scaffold makes it a valuable intermediate for synthesizing sterically hindered unnatural amino acids, peptidomimetics, and novel active pharmaceutical ingredients (APIs) 1. However, its utility in cross-coupling and substitution reactions is inextricably linked to its high reactivity. As an activated alkyl halide, it acts as a potent alkylating agent and a severe lachrymator.

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind chemical hazards. Standard laboratory personal protective equipment (PPE) is often dangerously inadequate for this class of compounds. This guide provides a self-validating, step-by-step operational protocol designed to mitigate exposure risks, ensure scientific integrity, and streamline disposal.

Chemical Profile & Hazard Summary

Before handling, personnel must familiarize themselves with the compound's quantitative data and hazard classifications.

Property / HazardSpecification
Chemical Name Methyl 1-bromocycloheptane-1-carboxylate
CAS Number 1065573-86-5
Molecular Formula C9H15BrO2
Molecular Weight 235.12 g/mol
Primary Hazards Corrosive (Class 8), Severe Skin/Eye Damage (H314), Respiratory Irritant (H335)
Chemical Class

-Bromo Ester / Alkylating Agent / Halogenated Organic
Mechanistic Causality: Why Specialized Handling is Required

To design an effective safety protocol, we must first understand the molecular behavior of Methyl 1-bromocycloheptane-1-carboxylate. The


-bromo group is highly activated by the electron-withdrawing nature of the adjacent methyl ester. This creates two primary mechanistic pathways for toxicity:
  • Irreversible Alkylation: The compound is highly susceptible to nucleophilic substitution (

    
    /
    
    
    
    ). If absorbed through the skin or inhaled, it rapidly alkylates biological nucleophiles (such as the amine and thiol groups in proteins and DNA), leading to cellular toxicity and potential mutagenic effects. The National Research Council explicitly warns that potent alkylating agents can overwhelm natural cellular protective systems, making exposure prevention critical 2.
  • Exothermic Hydrolysis: Upon contact with ambient moisture, mucous membranes, or sweat, the

    
    -bromo ester undergoes rapid hydrolysis, liberating hydrobromic acid (HBr) and methanol. HBr is highly corrosive and causes immediate, severe tissue necrosis.
    

ToxicityPathway Chem Methyl 1-bromocycloheptane- 1-carboxylate Nuc Biological Nucleophiles (Proteins/DNA) Chem->Nuc SN2/SN1 Reaction H2O Ambient Moisture / Sweat Chem->H2O Hydrolysis Alkylation Irreversible Alkylation Nuc->Alkylation Hydrolysis Rapid Hydrolysis H2O->Hydrolysis Damage Severe Tissue Necrosis & Burns Alkylation->Damage HBr Hydrobromic Acid (HBr) Release Hydrolysis->HBr HBr->Damage

Mechanistic pathway of alpha-bromo ester toxicity and HBr generation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are dangerously inadequate for handling halogenated esters. The permeation rate of halogenated organics through thin nitrile is rapid, often breaking through in under 10 minutes.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Butyl Rubber or Silver Shield® gloves (worn over standard nitrile inner gloves).Butyl rubber provides superior resistance to halogenated organics and esters, preventing rapid permeation and subsequent skin alkylation.
Eye Protection Non-vented chemical splash goggles + Full face shield.Protects against lachrymatory vapors and catastrophic splashes that could cause irreversible corneal damage via HBr hydrolysis.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + chemical-resistant apron.Prevents localized skin exposure and mitigates fire risks associated with organic solvent handling.
Respiratory Conduct all work in a certified chemical fume hood (face velocity >100 fpm).Prevents inhalation of volatile, corrosive vapors and lachrymatory aerosols.
Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step is confirmed successful.

Step 1: Environmental Preparation

  • Verify the continuous flow rate of the fume hood is between 100-120 feet per minute (fpm).

  • Clear the hood of all incompatible materials. Pay special attention to removing strong bases, oxidizers, and active metals (like sodium or potassium), which react violently with halogenated compounds 3.

Step 2: Inert Atmosphere Setup

  • Because the compound is moisture-sensitive (hydrolyzing to HBr), set up an Argon or Nitrogen Schlenk line.

  • Flame-dry or oven-dry all glassware prior to use to eliminate ambient moisture and prevent premature reagent degradation.

Step 3: Air-Free Dispensing

  • Equip a gas-tight glass syringe with a stainless steel needle.

  • Purge the syringe with Argon 3 times.

  • Puncture the septum of the reagent bottle and slowly withdraw the required volume of Methyl 1-bromocycloheptane-1-carboxylate.

  • Transfer the reagent directly into the reaction vessel under positive inert gas pressure.

Step 4: Immediate Decontamination

  • Do not leave contaminated syringes in the hood. Immediately rinse the syringe with a quenching solution (1M NaOH or saturated Sodium Thiosulfate) to neutralize the residual

    
    -bromo ester, followed by an acetone rinse.
    

HandlingWorkflow Prep 1. Fume Hood Preparation (Verify Flow Rate >100 fpm) PPE 2. Don Advanced PPE (Butyl Gloves, Goggles, Lab Coat) Prep->PPE Inert 3. Establish Inert Atmosphere (Ar/N2 Schlenk Line) PPE->Inert Dispense 4. Syringe Transfer (Air-Free Technique) Inert->Dispense Quench 5. Quench Residuals (1M NaOH or Na2S2O3) Dispense->Quench Dispose 6. Halogenated Waste Segregation Quench->Dispose

Step-by-step operational workflow for air-free dispensing and disposal.

Emergency Response & Spill Management

In the event of a spill outside the fume hood, immediate evacuation of the area is required due to the rapid evolution of lachrymatory and corrosive vapors.

  • Evacuate & Isolate: Alert personnel and isolate the spill area immediately.

  • Don Emergency PPE: The designated responder must wear a fitted respirator with organic vapor/acid gas cartridges, heavy-duty butyl gloves, and a chemical-resistant suit.

  • Neutralization: Cover the spill with a 1:1 mixture of sodium carbonate (

    
    ) and sand. The sodium carbonate neutralizes the generated HBr, while the sand absorbs the organic liquid.
    
  • Collection: Sweep the neutralized mixture using non-sparking tools into a highly visible, sealable polyethylene container.

  • Surface Wash: Wash the spill surface with a dilute mild alkaline solution (e.g., 5% sodium bicarbonate) followed by soap and water.

Disposal Plan

Improper disposal of halogenated organics poses severe environmental and laboratory safety risks. Halogenated waste must be strictly segregated from non-halogenated waste to prevent dangerous exothermic reactions and to comply with environmental fuel-blending regulations 4.

  • Segregation: Collect all reaction waste, quenching solutions, and early washings in a clearly labeled "Hazardous Waste - Halogenated Organics" carboy.

  • Compatibility Check: Ensure no active metals (e.g., Na, K, Li) or strong reducing agents are placed in the halogenated waste container, as this can lead to explosive degradation.

  • Labeling: Affix a hazardous waste tag detailing the exact composition: "Contains Methyl 1-bromocycloheptane-1-carboxylate, [Solvent Name], and HBr traces."

  • Storage: Store the waste carboy in a secondary containment tray in a cool, well-ventilated waste accumulation area until pickup by Environmental Health and Safety (EHS).

References
  • BLD Pharmatech. "Methyl 1-bromocycloheptane-1-carboxylate (CAS: 1065573-86-5) Safety Information." BLD Pharm. 1

  • National Research Council. "Evaluating Hazards and Assessing Risks in the Laboratory." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. 2

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. 3

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1-bromocycloheptane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-bromocycloheptane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.